7-Formylquinolin-8-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-formylquinolin-8-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZXJWCLXRCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 7-Formylquinolin-8-yl benzoate
An In-depth Technical Guide on the
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 7-Formylquinolin-8-yl benzoate. This molecule is a derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and materials science due to its potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The synthesis is presented as a robust two-step process, beginning with the regioselective formylation of 8-hydroxyquinoline to yield the key intermediate, 8-hydroxyquinoline-7-carbaldehyde, followed by a subsequent esterification to afford the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, the rationale for methodological choices, and comprehensive characterization data.
Introduction and Retrosynthetic Analysis
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in chemical and pharmaceutical research.[3] Functionalization of the 8-HQ ring system allows for the fine-tuning of its electronic and steric properties, leading to novel derivatives with enhanced or specific activities. The title compound, this compound, incorporates two key functionalities: a formyl group at the 7-position, which can serve as a handle for further derivatization (e.g., Schiff base formation), and a benzoate ester at the 8-position. This ester can act as a prodrug moiety, masking the phenolic hydroxyl group to potentially improve cell permeability and metabolic stability, a strategy employed in drug design to enhance bioavailability.[4]
The synthesis is logically approached via a two-step retrosynthetic disconnection. The target ester is disconnected at the ester linkage, revealing 8-hydroxyquinoline-7-carbaldehyde and a benzoyl group source (e.g., benzoyl chloride). The 8-hydroxyquinoline-7-carbaldehyde intermediate is then disconnected at the C7-carbon bond, tracing back to the commercially available starting material, 8-hydroxyquinoline.
Step I: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde
The critical step in this synthesis is the introduction of a formyl group onto the 8-hydroxyquinoline ring. The hydroxyl group at C-8 is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The ortho position (C-7) and para position (C-5) are both electronically activated. Therefore, achieving high regioselectivity for the C-7 position is paramount. Several classical formylation methods are considered.
Mechanistic Considerations and Method Selection
-
Reimer-Tiemann Reaction : This reaction involves treating a phenol with chloroform (CHCl₃) in a strong aqueous base.[5][6] The base deprotonates both the phenol and chloroform, generating the highly electrophilic dichlorocarbene (:CCl₂).[5] The electron-rich phenoxide ring attacks the carbene, preferentially at the ortho position. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde. While effective for ortho-formylation, this method can sometimes suffer from moderate yields and the formation of byproducts.[7]
-
Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[8] The reaction proceeds through an electrophilic attack of an iminium ion derived from HMTA, again favoring the ortho position, followed by hydrolysis to the aldehyde. For 8-hydroxyquinoline, studies have shown that the Duff reaction can be low-yielding and produce impure products.[9]
-
Vilsmeier-Haack Reaction : This is a highly reliable and widely used method for formylating electron-rich aromatic compounds.[10][11] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[10] The resulting chloroiminium ion is the active electrophile. This method is known for its high yields and cleaner reaction profiles compared to the alternatives for many substrates.[12][13]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
8-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 8-hydroxyquinoline (e.g., 5.0 g, 34.4 mmol) and anhydrous 1,2-dichloroethane (50 mL).
-
Vilsmeier Reagent Formation: In the dropping funnel, prepare a solution of anhydrous DMF (e.g., 8.0 mL, 103.2 mmol, 3.0 eq) in anhydrous 1,2-dichloroethane (20 mL). Cool the reaction flask to 0 °C in an ice bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (e.g., 4.8 mL, 51.6 mmol, 1.5 eq) to the cooled DMF solution in the dropping funnel. An exothermic reaction will occur, forming the Vilsmeier reagent. Allow the mixture to stir for 15 minutes at 0 °C.
-
Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise from the funnel to the stirred solution of 8-hydroxyquinoline over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7. A precipitate will form.
-
Stir the mixture for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL).
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 8-hydroxyquinoline-7-carbaldehyde as a yellow solid.
Characterization of 8-Hydroxyquinoline-7-carbaldehyde
The identity and purity of the intermediate should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol [14] |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~10.5 ppm (s, 1H, -CHO), ~9.0 ppm (dd, 1H, H2), ~8.2 ppm (dd, 1H, H4), ~7.8 ppm (d, 1H, H5), ~7.5 ppm (dd, 1H, H3), ~7.3 ppm (d, 1H, H6). Phenolic -OH is often broad. |
| ¹³C NMR (CDCl₃, δ) | ~192 ppm (CHO), other aromatic signals in the 110-160 ppm range. |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1680 (s, C=O aldehyde), ~1600, 1500 (C=C aromatic). |
Step II:
The second step is a standard esterification of the phenolic hydroxyl group of the intermediate with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanistic Considerations
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side.
-
Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which is then more readily attacked by the phenoxide.
Detailed Experimental Protocol: Benzoylation
Materials:
-
8-Hydroxyquinoline-7-carbaldehyde
-
Benzoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 8-hydroxyquinoline-7-carbaldehyde (e.g., 2.0 g, 11.55 mmol) and anhydrous pyridine (20 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Benzoyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (e.g., 1.6 mL, 13.86 mmol, 1.2 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted benzoyl chloride and residual acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford this compound as a pure solid.
Characterization of this compound
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₁NO₃ |
| Molecular Weight | 277.28 g/mol |
| Appearance | Off-white or pale yellow solid |
| IUPAC Name | (7-formylquinolin-8-yl) benzoate[15] |
| ¹H NMR (CDCl₃, δ) | ~10.2 ppm (s, 1H, -CHO), ~9.1 ppm (dd, 1H, H2), ~8.3-8.1 ppm (m, 3H, H4 and ortho-H of benzoate), ~8.0 ppm (d, 1H, H5), ~7.7-7.5 ppm (m, 4H, H3, H6, and meta/para-H of benzoate). |
| ¹³C NMR (CDCl₃, δ) | ~189 ppm (CHO), ~165 ppm (C=O ester), other aromatic signals in the 120-155 ppm range. |
| IR (KBr, cm⁻¹) | ~1740 (s, C=O ester), ~1695 (s, C=O aldehyde), ~1260 (s, C-O stretch). |
Summary and Conclusion
This guide has detailed a reliable and efficient two-step synthesis for this compound, a valuable derivative of 8-hydroxyquinoline. The synthetic strategy hinges on a high-yield Vilsmeier-Haack formylation to regioselectively install the aldehyde at the C-7 position, followed by a standard Schotten-Baumann esterification to protect the phenolic hydroxyl group as a benzoate ester. The protocols provided are robust and scalable for laboratory settings. The characterization data supplied serves as a benchmark for researchers to validate their results. This molecule stands as a versatile platform for further chemical exploration, particularly in the development of novel therapeutic agents and functional materials.
References
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
Formylation of 8-hydroxyquinoline (1c). (n.d.). ResearchGate. Retrieved from [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
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Al-Mawsawi, L. Q., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7299. Retrieved from [Link]
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Wnuk, E., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(4), 803. Retrieved from [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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8-Hydroxy-7-quinolinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Duff reaction. (n.d.). Grokipedia. Retrieved from [Link]
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Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
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The Duff Reaction: Researching A Modification. (2014). The ScholarShip. Retrieved from [Link]
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Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2007). PubMed. Retrieved from [Link]
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The Reimer–Tiemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Formylquinolin-8-yl benzoate
This guide provides a comprehensive and technically detailed protocol for the synthesis of 7-Formylquinolin-8-yl benzoate, a valuable quinoline derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a thorough understanding of the chemical principles and experimental nuances involved in this multi-step synthesis.
Introduction: The Significance of Substituted Quinoline Esters
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities and material properties. The introduction of both a formyl group and a benzoate ester onto the 8-hydroxyquinoline scaffold creates a molecule with unique potential. The formyl group at the 7-position can act as a synthetic handle for further elaboration, such as the formation of Schiff bases or other condensation products, while the benzoate ester at the 8-position can modulate the compound's lipophilicity, stability, and potential as a pro-drug. Understanding the precise synthesis of this compound is therefore crucial for researchers looking to explore its utility in various scientific domains.
Overall Synthetic Strategy
The synthesis of this compound is a three-stage process, commencing with the construction of the core 8-hydroxyquinoline ring system. This is followed by the regioselective introduction of a formyl group at the 7-position. The final step involves the esterification of the hydroxyl group with benzoyl chloride.
Stage 1: Synthesis of the Precursor - 8-Hydroxyquinoline
The foundational step in this synthesis is the preparation of 8-hydroxyquinoline. The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system from an aniline derivative.
Principle and Mechanism: The Skraup Reaction
The Skraup synthesis involves the reaction of an aromatic amine, in this case, o-aminophenol, with glycerol, an oxidizing agent (such as o-nitrophenol), and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through a series of steps including:
-
Dehydration of glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of o-aminophenol undergoes a conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: A subsequent dehydration and oxidation step yields the aromatic quinoline ring system.
Experimental Protocol: Synthesis of 8-Hydroxyquinoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| o-Aminophenol | 109.13 | 15 g | 0.137 | |
| o-Nitrophenol | 139.11 | 7 g | 0.050 | Oxidizing agent |
| Glycerol | 92.09 | 25 g | 0.271 | |
| Sulfuric Acid (conc.) | 98.08 | 20 g | 0.204 | Dehydrating agent |
| Water | 18.02 | As needed | - | For dilution and workup |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |
Procedure:
-
In a fume hood, carefully add 25 g of glycerol to a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
With vigorous stirring, slowly add 20 g of concentrated sulfuric acid to the glycerol. An exothermic reaction will occur; control the temperature with an ice bath if necessary.
-
To this mixture, add 15 g of o-aminophenol hydrochloride and 7 g of o-nitrophenol.
-
Gently heat the reaction mixture to boiling and maintain a gentle reflux for 3-4 hours.[1] The solution will darken significantly.
-
After the reflux period, allow the mixture to cool to below 100 °C.
-
Carefully and slowly, pour the reaction mixture into a large beaker containing 500 mL of water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-7.5.[2] This will cause the precipitation of the crude 8-hydroxyquinoline.
-
The crude product can be purified by steam distillation.[1][3] Alternatively, the precipitate can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as methanol or a chloroform/hexane mixture.[2][4]
Stage 2: Formylation of 8-Hydroxyquinoline to 7-Formyl-8-hydroxyquinoline
With the 8-hydroxyquinoline precursor in hand, the next critical step is the regioselective introduction of a formyl group at the 7-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Principle and Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] The mechanism involves:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 8-hydroxyquinoline attacks the Vilsmeier reagent, preferentially at the electron-rich 7-position.
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the desired aldehyde.
The formylation is directed to the 7-position due to the activating effect of the hydroxyl group and the electronic properties of the quinoline ring system.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles | Notes |
| 8-Hydroxyquinoline | 145.16 | 1.45 g | 0.010 | |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 mL (1.8 g) | 0.012 | |
| Sodium Acetate | 82.03 | As needed | - | For neutralization |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1.45 g of 8-hydroxyquinoline in 5 mL of DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.1 mL of phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is around 6-7.
-
The precipitated crude 7-formyl-8-hydroxyquinoline is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Stage 3: Benzoylation of 7-Formyl-8-hydroxyquinoline to this compound
The final step in the synthesis is the esterification of the hydroxyl group of 7-formyl-8-hydroxyquinoline with benzoyl chloride. The Schotten-Baumann reaction is a classic and effective method for this transformation.
Principle and Mechanism: The Schotten-Baumann Reaction
The Schotten-Baumann reaction involves the acylation of alcohols or amines with an acid chloride in the presence of an aqueous base.[7] The key aspects of the mechanism are:
-
Deprotonation: The base (typically sodium hydroxide) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Nucleophilic Acyl Substitution: The phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Elimination: A chloride ion is eliminated, leading to the formation of the ester product.
The aqueous base serves to both deprotonate the phenol and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]
Experimental Protocol: Schotten-Baumann Benzoylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 mmol scale) | Moles | Notes |
| 7-Formyl-8-hydroxyquinoline | 173.17 | 0.866 g | 0.005 | |
| Benzoyl Chloride | 140.57 | 0.64 mL (0.77 g) | 0.0055 | Use a slight excess |
| Sodium Hydroxide (10% aq. soln.) | 40.00 | 15 mL | - | Base |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 0.866 g of 7-formyl-8-hydroxyquinoline in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
With vigorous stirring, add 0.64 mL of benzoyl chloride dropwise to the solution.
-
After the addition is complete, continue to stir the mixture vigorously for 15-20 minutes in the ice bath.
-
A precipitate of the crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted benzoyl chloride and sodium benzoate.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Visualizing the Synthesis
To provide a clear overview of the entire synthetic process, the following diagrams illustrate the chemical transformations and the overall workflow.
Chemical Reaction Pathway
Caption: Overall chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Further Perspectives
This guide has outlined a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying principles of the Skraup, Vilsmeier-Haack, and Schotten-Baumann reactions, researchers can confidently approach this synthesis. The successful preparation of this compound opens the door to further derivatization and exploration of its biological and material properties, contributing to the advancement of medicinal chemistry and materials science.
References
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PrepChem. Preparation of 8-hydroxyquinoline. Available at: [Link].
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- SciSpace. (2014).
- Hassan, A. S., et al. (2020).
- US4044011A - Process for the preparation of 8-hydroxyquinoline.
-
Chemeurope.com. Vilsmeier-Haack reaction. Available at: [Link].
- CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
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-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link].
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- Scribd. (n.d.).
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- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
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- Allen. (n.d.).
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
- YouTube. (2024). Schotten-Baumann Reaction Explained: Easy Benzoylation of Phenols!
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link].
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
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An In-depth Technical Guide to the Purification of 7-Formylquinolin-8-yl Benzoate
This guide provides a comprehensive overview of the purification of 7-Formylquinolin-8-yl benzoate, a key intermediate in pharmaceutical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying scientific rationale to ensure robust and reproducible outcomes.
Understanding the Molecule: Properties and Stability Considerations
This compound is a multifunctional molecule featuring a quinoline core, an aldehyde group, and a benzoate ester. This unique combination of functional groups dictates its chemical behavior and informs the purification strategy.
-
Quinoline Core: The basic nitrogen atom in the quinoline ring can interact with acidic stationary phases like silica gel, potentially leading to peak tailing during column chromatography.
-
Aldehyde Group: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. They can also undergo side reactions under strongly acidic or basic conditions.
-
Benzoate Ester: The ester linkage is prone to hydrolysis, particularly under basic or strongly acidic conditions, which would yield 8-hydroxy-7-formylquinoline and benzoic acid. The hydrolytic stability of benzoate esters can be influenced by electronic effects of substituents on the quinoline ring.[1][2]
A thorough understanding of these properties is paramount for selecting appropriate purification techniques and conditions to minimize degradation and maximize the yield of the pure compound.
Pre-Purification: Synthesis and Impurity Profile
The purity of the final product is intrinsically linked to the synthetic route employed and the impurities generated. This compound is typically synthesized in a two-step process: the formylation of 8-hydroxyquinoline to yield 7-formyl-8-hydroxyquinoline, followed by benzoylation.
Potential Impurities:
-
Unreacted Starting Materials: 8-hydroxyquinoline, 7-formyl-8-hydroxyquinoline, and benzoyl chloride.
-
By-products of Formylation (e.g., Duff Reaction): Potential for the formation of regioisomers and polymerization products.[3]
-
By-products of Benzoylation: Benzoic acid from the hydrolysis of benzoyl chloride.
-
Degradation Products: 7-Carboxyquinolin-8-yl benzoate (from oxidation of the aldehyde) and 7-formyl-8-hydroxyquinoline (from hydrolysis of the ester).
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of the purification strategy.
Purification Strategy I: High-Performance Column Chromatography
Column chromatography is the primary technique for the purification of this compound, offering high resolution and adaptability.
Foundational Principles
The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the target molecule, which is moderately polar due to the presence of the aldehyde and ester groups, will dictate the choice of the solvent system.
Experimental Protocol: Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
A suitable glass column
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Solvent System Selection
| Solvent System (Ethyl Acetate/Hexane) | Observed Rf of this compound (Predicted) | Rationale |
| 10:90 | ~0.1 | Good for initial binding to the column. |
| 20:80 | ~0.3 | Ideal for elution and separation from less polar impurities. |
| 30:70 | ~0.5 | May be used to speed up elution once more polar impurities are removed. |
Note: These Rf values are predictive and should be optimized based on preliminary TLC analysis.
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Purification Strategy II: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities.
Foundational Principles
This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
Materials and Equipment:
-
Crude or partially purified this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated. Solvent pairs (a solvent in which the compound is soluble and a miscible non-solvent) can also be effective. For benzoate esters, pairs like ethanol/water or ethyl acetate/hexane are often successful.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Recommendation |
| Ethanol | Low | High | Good | Promising |
| Ethyl Acetate/Hexane | Soluble in EtOAc, insoluble in hexane | - | Good with careful addition of hexane | Promising |
| Toluene | Low | Moderate | Fair | Possible, but may require seeding |
| Water | Insoluble | Insoluble | - | Not suitable |
Purity Assessment and Characterization
A multi-pronged analytical approach is necessary to confirm the purity and identity of the final product.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the collected fractions and the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity. A reverse-phase C18 column is typically suitable for this type of molecule.[5]
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).
A single, sharp peak in the chromatogram indicates a high degree of purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum will provide information on the number and types of protons present. Expected signals include those for the quinoline ring protons, the aldehyde proton (typically δ 9-10 ppm), and the benzoate protons.
-
13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
Infrared (IR) Spectroscopy:
-
C=O stretch (ester): ~1720-1740 cm-1
-
C=O stretch (aldehyde): ~1690-1715 cm-1
-
Aromatic C=C stretches: ~1450-1600 cm-1
-
C-O stretch (ester): ~1250-1300 cm-1
Visualization: Analytical Workflow for Purity Confirmation
Caption: A comprehensive analytical workflow for the confirmation of purity and identity.
Troubleshooting
| Problem | Potential Cause | Solution |
| Column Chromatography: Tailing of the product spot. | Interaction of the basic quinoline nitrogen with acidic silica gel. | Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica gel. |
| Column Chromatography: Product is not eluting. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Recrystallization: Oiling out instead of crystallization. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a miscible non-solvent to induce crystallization. Try a different solvent with a lower boiling point. |
| General: Product decomposition. | Instability of the aldehyde or ester functionality. | Avoid harsh acidic or basic conditions. Perform purification steps at lower temperatures if the compound is thermally labile. Work under an inert atmosphere to prevent oxidation. |
Conclusion
The successful purification of this compound hinges on a systematic approach that considers the inherent chemical properties of the molecule. By carefully selecting and optimizing chromatographic and recrystallization techniques, and by employing a comprehensive suite of analytical methods for purity assessment, researchers can obtain this valuable intermediate in high purity, ready for its application in the synthesis of novel therapeutic agents.
References
- Current time information in Denver, CO, US. (n.d.). Google.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved January 22, 2026, from [Link]
-
Comparison of IR spectra of benzo[h]quinoline radical cation recorded... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent screening for the extraction of aromatic aldehydes. (2024). Graz University of Technology. Retrieved January 22, 2026, from [Link]
-
Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]
-
Solvent Screening for the Extraction of Aromatic Aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 22, 2026, from [Link]
-
infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- 8-hydroxy quinoline derivatives. (n.d.). Google Patents.
-
Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. (n.d.). CristalChem. Retrieved January 22, 2026, from [Link]
Sources
An In-depth Technical Guide to the 1H NMR Analysis of 7-Formylquinolin-8-yl benzoate
This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 7-Formylquinolin-8-yl benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical experimental protocols for the structural elucidation of this complex aromatic molecule. Our approach is grounded in scientific integrity, offering field-proven insights to ensure both accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest due to its composite structure, incorporating a quinoline ring system, a benzoate moiety, and a reactive formyl group. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The benzoate group can influence the molecule's lipophilicity and binding interactions, while the formyl group offers a site for further chemical modification.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of proton signals, we can map the electronic environment of each hydrogen atom, providing a detailed molecular fingerprint. This guide will walk you through the process of predicting and interpreting the ¹H NMR spectrum of this compound, a critical step in its synthesis and characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be complex, with signals corresponding to the protons of the quinoline ring, the benzoate ring, and the formyl group. The analysis is best approached by considering the molecule in its constituent parts.
The Quinoline Ring System
The quinoline ring system will exhibit a set of distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing formyl group at the 7-position and the electron-withdrawing benzoate group at the 8-position will significantly deshield the protons on this ring system.
-
H2 and H4: These protons are on the pyridine ring of the quinoline system. H2 is adjacent to the nitrogen atom and is expected to be the most deshielded of the quinoline protons, appearing as a doublet of doublets. H4 will also be deshielded and will likely appear as a doublet of doublets.
-
H3: This proton will couple with both H2 and H4, resulting in a doublet of doublets.
-
H5 and H6: These protons are on the benzene ring of the quinoline system. The formyl and benzoate substituents will influence their chemical shifts. H5 is expected to be a doublet, coupled to H6. H6 will appear as a doublet, coupled to H5. The exact chemical shifts will be influenced by the combined electronic effects of the substituents.
The Benzoate Ring System
The protons of the benzoate ring will also resonate in the aromatic region, generally between 7.0 and 8.5 ppm.[2] The ester linkage to the quinoline ring acts as an electron-withdrawing group.
-
H2' and H6' (ortho): These protons are closest to the carbonyl group of the ester and will be the most deshielded of the benzoate protons. They will appear as a doublet.
-
H4' (para): This proton will be the least deshielded of the benzoate protons and will appear as a triplet.
-
H3' and H5' (meta): These protons will have similar chemical environments and will likely appear as a triplet.
The Formyl Proton
The aldehydic proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. It is expected to resonate as a singlet in the downfield region of the spectrum, typically between 9.0 and 10.0 ppm.[1]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.[3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-formyl | 9.5 - 10.5 | s | - | 1H |
| H2 | 8.8 - 9.2 | dd | J = 4.0-5.0, 1.5-2.0 | 1H |
| H4 | 8.0 - 8.4 | dd | J = 8.0-9.0, 1.5-2.0 | 1H |
| H5 | 7.8 - 8.2 | d | J = 8.0-9.0 | 1H |
| H6 | 7.6 - 8.0 | d | J = 8.0-9.0 | 1H |
| H3 | 7.4 - 7.8 | dd | J = 8.0-9.0, 4.0-5.0 | 1H |
| H2'/H6' | 8.0 - 8.3 | d | J = 7.0-8.0 | 2H |
| H4' | 7.5 - 7.8 | t | J = 7.0-8.0 | 1H |
| H3'/H5' | 7.4 - 7.7 | t | J = 7.0-8.0 | 2H |
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and validated protocol is essential.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, other solvents such as DMSO-d₆ or Acetone-d₆ can be tested.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Sample Filtration: If any solid particles are present after dissolving the sample, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
-
Acquisition Time: Use a suitable acquisition time to ensure good digital resolution.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[1]
Visualizations
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Experimental Workflow
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
This guide has provided a detailed framework for the ¹H NMR analysis of this compound. By understanding the fundamental principles of ¹H NMR and the specific electronic effects of the quinoline, benzoate, and formyl moieties, researchers can confidently predict, acquire, and interpret the spectrum of this molecule. The protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. Adherence to these guidelines will empower scientists in their efforts to characterize novel compounds and advance the field of drug discovery and development.
References
-
National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Library of Medicine. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 7-Formylquinolin-8-yl benzoate
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 7-Formylquinolin-8-yl benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the underlying principles of chemical shift assignments, a robust experimental protocol for data acquisition, and the structural elucidation of this complex heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound is a molecule of significant interest, incorporating three key functional moieties: a quinoline core, a formyl group, and a benzoate ester. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The presence of a formyl group at the 7-position and a benzoate ester at the 8-position introduces specific electronic and steric features that can profoundly influence the molecule's biological activity and physicochemical properties.
Accurate structural characterization is paramount in drug discovery and development. ¹³C NMR spectroscopy offers a powerful, non-destructive technique to obtain a detailed carbon fingerprint of a molecule, providing invaluable insights into its atomic connectivity and electronic environment.[2] This guide serves to elucidate the expected ¹³C NMR spectral characteristics of this compound, thereby aiding in its synthesis, characterization, and further development.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Quinoline Moiety | |||
| C2 | C=N | ~150-155 | Deshielded due to the electronegativity of the adjacent nitrogen atom.[5] |
| C3 | C-H (aromatic) | ~120-125 | Typical chemical shift for a protonated aromatic carbon in a quinoline ring. |
| C4 | C-H (aromatic) | ~135-140 | Influenced by the nitrogen atom and the overall aromatic system. |
| C4a | C (quaternary) | ~128-132 | Bridgehead carbon within the quinoline ring system. |
| C5 | C-H (aromatic) | ~125-130 | Aromatic carbon with a typical chemical shift. |
| C6 | C-H (aromatic) | ~128-133 | Aromatic carbon, its shift is influenced by adjacent substituents. |
| C7 | C-CHO (aromatic) | ~130-135 | Aromatic carbon bearing the electron-withdrawing formyl group. |
| C8 | C-O (aromatic) | ~145-150 | Deshielded due to the direct attachment of the electronegative oxygen atom of the ester. |
| C8a | C (quaternary) | ~140-145 | Bridgehead carbon, influenced by the adjacent nitrogen and the ester group. |
| Formyl Group | |||
| C9 (CHO) | Aldehyde Carbonyl | ~190-200 | Characteristic downfield shift for an aldehyde carbonyl carbon.[4] |
| Benzoate Moiety | |||
| C10 (C=O) | Ester Carbonyl | ~165-170 | Typical chemical shift for an ester carbonyl carbon.[3][6] |
| C11 | C (quaternary) | ~129-132 | Aromatic carbon to which the carbonyl group is attached.[7] |
| C12 / C16 | C-H (aromatic, ortho) | ~128-130 | Aromatic carbons ortho to the ester group.[6] |
| C13 / C15 | C-H (aromatic, meta) | ~128-130 | Aromatic carbons meta to the ester group.[6] |
| C14 | C-H (aromatic, para) | ~133-136 | Aromatic carbon para to the ester group, often slightly more deshielded.[6] |
Structural Representation and Carbon Numbering
To visually correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.
Caption: Molecular structure of this compound with carbon atom numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a robust and self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[8]
-
Concentration: Prepare a solution of 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0.0 ppm).[7]
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which typically have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected chemical shifts, from TMS to the aldehyde carbonyl.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
4. Advanced 2D NMR Experiments for Unambiguous Assignment:
To confirm the assignments made from the 1D ¹³C NMR spectrum, the following 2D NMR experiments are highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), invaluable for assigning the protonated carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace out the connectivity of the aromatic rings.[9]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.
Sources
- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. basjsci.edu.iq [basjsci.edu.iq]
Mass spectrometry of 7-Formylquinolin-8-yl benzoate
An In-Depth Technical Guide to the Mass Spectrometry of 7-Formylquinolin-8-yl Benzoate
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into experimental design and data interpretation. This document moves beyond a simple recitation of methods to explain the causality behind instrumental choices and analytical strategies, ensuring a robust and reproducible approach. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: The Analytical Challenge
This compound is a multi-functionalized aromatic molecule featuring a quinoline core, an aldehyde group, and a benzoate ester. This unique combination of functional groups presents both opportunities and challenges for mass spectrometric characterization. The nitrogen atom in the quinoline ring provides a ready site for protonation, making it highly suitable for Electrospray Ionization (ESI). However, the ester linkage is relatively labile and can undergo facile cleavage, while the aldehyde and quinoline moieties can direct complex fragmentation pathways. Understanding these pathways is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification in a drug development pipeline.
Molecular Properties and Their Mass Spectrometric Implications
A thorough analysis begins with the fundamental properties of the target molecule.
| Property | Value | Implication for Mass Spectrometry |
| Molecular Formula | C₁₇H₁₁NO₃ | Provides the basis for calculating the exact mass. The odd number of nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, adhering to the Nitrogen Rule. |
| IUPAC Name | (7-formylquinolin-8-yl) benzoate[1] | Describes the key functional groups: formyl, quinolinyl, and benzoate ester. |
| Average Molecular Weight | 277.28 g/mol | Used for general calculations and sample preparation. |
| Monoisotopic Mass | 277.0739 g/mol | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
The stable aromatic systems of the quinoline and benzene rings suggest that the molecular ion should be readily observable, particularly with soft ionization techniques.[2][3]
Ionization Strategy: The Case for Electrospray Ionization (ESI)
While Electron Ionization (EI) is a powerful tool, it is a high-energy ("hard") technique that would likely cause extensive and uncontrollable fragmentation of the labile ester bond in this compound, potentially preventing the observation of a clear molecular ion.
Therefore, Electrospray Ionization (ESI) is the method of choice.[4]
-
Expertise & Causality: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process. This preserves the intact molecule as a protonated species, [M+H]⁺, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments. The basic nitrogen on the quinoline ring is readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography, making ESI in positive ion mode highly efficient for this class of compounds.[5]
Logical Workflow for ESI-MS Analysis
The overall experimental process follows a logical sequence designed for comprehensive characterization.
Caption: High-level workflow for LC-ESI-MS/MS analysis.
Tandem Mass Spectrometry (MS/MS): Decoding the Fragmentation
The true structural elucidation power of mass spectrometry comes from MS/MS analysis. In this process, the protonated molecular ion ([M+H]⁺, m/z 278.08) is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions reveal the molecule's underlying structure.
Based on established fragmentation rules for esters, aromatic aldehydes, and quinoline heterocycles, we can predict a logical fragmentation cascade.[5][6][7]
Proposed Fragmentation Pathway
The fragmentation of this compound is dominated by the cleavage of its most labile bond: the ester C-O bond.
-
Primary Fragmentation: The most favorable cleavage is the loss of the entire 7-formyl-8-hydroxyquinoline moiety as a neutral molecule, generating the highly stable benzoyl cation . This is often the base peak in the spectrum.
-
Alternative Primary Fragmentation: Cleavage can also occur on the other side of the ester oxygen, leading to the loss of benzoic acid and formation of a quinoline-based cation.
-
Secondary Fragmentation: Subsequent fragmentation of the quinoline-containing ions would likely involve the characteristic loss of carbon monoxide (CO) from the formyl group and/or hydrogen cyanide (HCN) from the quinoline ring system.[5][7]
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.
Predicted Product Ion Spectrum
The following table summarizes the key fragments expected in the MS/MS spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of each fragment, providing an additional layer of validation.
| Precursor Ion m/z (Formula) | Product Ion m/z | Proposed Neutral Loss (Mass) | Proposed Fragment Identity |
| 278.0815 (C₁₇H₁₂NO₃⁺) | 174.0550 | C₇H₄O₂ (122.02) | [7-Formyl-8-hydroxyquinoline + H]⁺ |
| 278.0815 (C₁₇H₁₂NO₃⁺) | 156.0444 | C₇H₆O₃ (138.03) | [M - Benzoic Acid + H]⁺ (less likely) |
| 278.0815 (C₁₇H₁₂NO₃⁺) | 105.0335 | C₁₀H₇NO₂ (173.05) | Benzoyl cation [C₇H₅O]⁺ (Base Peak) |
| 174.0550 | 146.0599 | CO (28.00) | [Fragment - CO]⁺ |
| 174.0550 | 147.0498 | HCN (27.01) | [Fragment - HCN]⁺ |
| 105.0335 | 77.0386 | CO (28.00) | Phenyl cation [C₆H₅]⁺ |
Note: Bold indicates the expected base peak.
Experimental Protocol: A Self-Validating Method
This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound.
Objective: To acquire full scan MS and product ion MS/MS spectra to confirm the identity and structure of the analyte.
5.1. Sample and Reagent Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in 50:50 methanol/water to a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for modern ESI-MS instruments without causing detector saturation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile acidifier that promotes protonation for positive mode ESI and improves chromatographic peak shape.
5.2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A C18 stationary phase provides excellent retention for the hydrophobic aromatic rings of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 20% B
-
12.0 min: 20% B (End)
-
5.3. Mass Spectrometry (MS) Parameters (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 100-500
-
Purpose: To detect the [M+H]⁺ ion at m/z 278.08.
-
-
Scan Mode 2 (Targeted MS/MS):
-
Precursor Ion: m/z 278.08
-
Collision Energy: 20 eV (This may require optimization, but 20 eV is a good starting point for this type of molecule).
-
Product Ion Scan Range: m/z 50-300
-
Purpose: To generate the fragmentation pattern for structural confirmation.
-
5.4. System Validation and Expected Outcome The method is considered validated if:
-
A sharp chromatographic peak is observed.
-
The full scan MS spectrum shows a prominent ion at m/z 278.08 ± 0.1 Da (for nominal mass) or ± 5 ppm (for HRMS).
-
The MS/MS spectrum of m/z 278.08 shows a product ion profile consistent with the data in the table above, with a dominant base peak at m/z 105.03. The presence and accurate mass of the other fragments provide a high degree of confidence in the structural assignment.
Applications in a Drug Development Context
-
Structural Confirmation: As detailed, MS/MS provides a definitive fingerprint for the synthesized compound.
-
Impurity Profiling: The LC-MS method can separate and identify synthesis-related impurities, even at low levels. Their fragmentation patterns can help elucidate their structures.
-
Metabolite Identification: In in vitro or in vivo studies, researchers can search for predicted metabolic transformations (e.g., oxidation of the aldehyde, hydroxylation of the rings) and use the fragmentation pattern of the parent compound as a template to identify the structures of metabolites.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in positive ion mode. This approach preserves the molecular ion and allows for controlled fragmentation, yielding a rich spectrum of structurally significant product ions. The fragmentation is predictably dominated by cleavage of the ester bond to form a stable benzoyl cation (m/z 105.03). By employing the systematic protocol outlined in this guide, researchers can achieve confident structural characterization, which is a cornerstone of modern chemical analysis and drug development.
References
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy Source: Fiveable URL: [Link]
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Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]
-
Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]
-
Title: Fragmentation of Aromatics Source: Whitman College Chemistry URL: [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Formylquinolin-8-yl benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the synthesis, characterization, and crystal structure of 7-Formylquinolin-8-yl benzoate. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties. This document, authored from the perspective of a Senior Application Scientist, offers not only detailed experimental protocols but also the scientific rationale behind these procedures, ensuring both technical accuracy and practical insight.
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of applications, ranging from antimalarial agents to fluorescent chemosensors and organic light-emitting diodes (OLEDs). The introduction of a formyl group at the 7-position and a benzoate ester at the 8-position of the quinoline core creates a molecule with unique electronic and steric properties, making its solid-state characterization a subject of considerable interest. The precise arrangement of molecules in the crystalline lattice, governed by a subtle interplay of intermolecular forces, dictates key physicochemical properties such as solubility, stability, and bioavailability.
This guide will first detail the synthetic route to this compound, followed by a thorough description of its spectroscopic characterization. The core of this document is a detailed exploration of its single-crystal X-ray diffraction analysis, culminating in a discussion of the molecular geometry and the supramolecular architecture established through intermolecular interactions.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through a two-step process, beginning with the selective formylation of 8-hydroxyquinoline, followed by esterification.
Synthetic Protocol
A plausible synthetic route involves the Duff reaction for the introduction of the formyl group, followed by a Schotten-Baumann reaction for the esterification.
Step 1: Synthesis of 7-Formyl-8-hydroxyquinoline
This reaction introduces a formyl group ortho to the hydroxyl group on the quinoline ring.
-
Rationale: The Duff reaction is a classic method for the formylation of activated aromatic compounds like phenols. The hydroxyl group at the 8-position activates the ring, directing the formylation to the adjacent 7-position.
Step 2: Synthesis of this compound
This step involves the acylation of the hydroxyl group of 7-Formyl-8-hydroxyquinoline with benzoyl chloride.[1]
-
Rationale: The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols (or phenols) and acyl chlorides in the presence of a base. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[2] The chemical shifts of the formyl proton and the aromatic protons of both the quinoline and benzoate moieties are characteristic.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[3] Key vibrational bands would include the C=O stretching of the formyl group and the ester, as well as the C-O stretching of the ester.
-
UV-Visible Spectroscopy: Offers insights into the electronic transitions within the molecule.[4] The extended conjugation of the quinoline system is expected to result in strong absorption in the UV region.
Crystallization and X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the crystal structure by X-ray diffraction.
Crystallization Protocol
Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds.
-
Solvent Selection: The choice of solvent is critical and often determined empirically. A solvent system in which the compound has moderate solubility is ideal. A mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or ethanol) can be employed to fine-tune the solubility and promote slow crystal growth.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Monitor for the formation of well-defined single crystals over several days.
-
Caption: General workflow for single crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, accurate crystal structure.[5]
The Crystal Structure of this compound: A Detailed Analysis
While a published crystal structure for this exact molecule is not available, we can predict its key structural features and packing based on the known crystal structure of the closely related 8-Quinolyl benzoate and general principles of intermolecular interactions in organic crystals.[6]
Molecular Geometry
The molecule consists of a planar quinoline ring system linked to a benzoate group via an ester linkage.
-
Conformation: A key feature is the torsion angle between the quinoline ring and the ester group. In 8-Quinolyl benzoate, the ester group is significantly twisted away from the quinoline benzene ring, with a torsion angle of 77.32(4)°.[6] A similar twisted conformation is expected for this compound to minimize steric hindrance between the formyl group and the benzoate moiety. The planarity of the quinoline ring system itself is expected to be maintained.[6]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₁₇H₁₁NO₃ |
| Formula Weight | 277.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| V (ų) | ~1500-2000 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.3-1.5 |
Note: These values are estimations based on similar structures and are subject to experimental verification.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions.
-
C—H···O Hydrogen Bonds: In the crystal structure of 8-Quinolyl benzoate, molecules are linked into centrosymmetric dimers by C—H···O hydrogen bonds.[6] A similar arrangement is highly probable for this compound, with the formyl and ester oxygen atoms acting as hydrogen bond acceptors.
-
π-π Stacking Interactions: The planar aromatic rings of the quinoline and benzoate moieties are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.[7] These interactions play a crucial role in the formation of layered or columnar structures.
-
Other Weak Interactions: Van der Waals forces and other weak interactions will also contribute to the overall stability of the crystal lattice.[8]
Caption: Key intermolecular interactions governing crystal packing.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound is crucial for several reasons:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its physical properties.[9] Knowledge of the primary crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Structure-Activity Relationship (SAR): For medicinal chemists, the three-dimensional structure provides a basis for understanding how the molecule interacts with its biological target. This knowledge can guide the design of more potent and selective analogs.[10]
-
Materials Properties: In materials science, the crystal packing determines properties such as charge transport and photoluminescence, which are critical for applications in electronics and optics.[11]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystal structure of this compound. By combining established synthetic and analytical protocols with insights from the crystal structures of related compounds, we have constructed a detailed and scientifically grounded picture of this molecule's solid-state architecture. The elucidation of such crystal structures is a cornerstone of modern chemical research, providing the foundational knowledge necessary for the rational design of new drugs and functional materials.
References
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Baskal, S., et al. (2017). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
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Ceborska, M., et al. (2020). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Molecules, 25(18), 4285. Available at: [Link]
-
Le, T. B., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(43), 25169-25175. Available at: [Link]
-
Reyes-Márquez, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
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Onwudiwe, D. C., & Ipeaiyeda, A. R. (2020). Synthesis of Zinc(II)2-(quinolin-8-yl)benzoate dehydrate metal organic framework and its luminescence activity. ResearchGate. Available at: [Link]
-
Nayak, P. S., et al. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. Available at: [Link]
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Li, G., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(1), 185-190. Available at: [Link]
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Chen, Y.-F., et al. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(11), 3289-3291. Available at: [Link]
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Smith, G., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(24), 5259-5275. Available at: [Link]
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Di Foggia, M., et al. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 4(3), 115-127. Available at: [Link]
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Woińska, M., et al. (2021). Structures of the quinoline derivatives. ResearchGate. Available at: [Link]
-
Deokar, S. C., et al. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 6(2), 138-151. Available at: [Link]
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Vera, W., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453-460. Available at: [Link]
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Li, G., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]
-
Kavak, G., & Torkay, G. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(3), 274-287. Available at: [Link]
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Zolotarev, P. N., & Vologzhanina, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1234. Available at: [Link]
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Anonymous. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Kar, S., et al. (2021). Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. CrystEngComm, 23(3), 676-692. Available at: [Link]
-
Batsanov, S. S. (2019). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 3), 307-317. Available at: [Link]
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Li, G., et al. (2006). 8-Quinolyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4359-o4360. Available at: [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 7-Formylquinolin-8-yl benzoate
Foreword: Understanding the Vibrational Landscape of a Complex Heterocycle
For researchers and professionals in drug development, a thorough characterization of novel chemical entities is paramount. 7-Formylquinolin-8-yl benzoate, a molecule integrating a quinoline core, an aromatic aldehyde, and a benzoate ester, presents a unique spectroscopic challenge and opportunity. Its potential applications are intrinsically linked to its molecular structure and the interplay of its functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational modes of this molecule, providing a detailed fingerprint of its chemical identity.
This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will delve into the theoretical underpinnings of its vibrational spectrum, grounded in the principles of molecular vibrations and supported by data from analogous structures. Furthermore, we will present robust, field-proven protocols for acquiring high-quality FT-IR data for solid samples, ensuring both scientific integrity and reproducibility.
Molecular Structure and Functional Group Analysis
To comprehend the FT-IR spectrum, we must first dissect the molecular architecture of this compound. The molecule, with the chemical formula C₁₇H₁₁NO₃, is comprised of three key functional moieties: a quinoline ring system, a formyl (aldehyde) group at the 7-position, and a benzoate ester at the 8-position. Each of these contributes characteristic vibrational modes to the overall spectrum.
Caption: Molecular structure of this compound.
Experimental Protocols for FT-IR Analysis of Solid Samples
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation and data acquisition methodology. For a solid compound like this compound, two primary techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Protocol 1: KBr Pellet Transmission Method
This traditional method provides high-quality spectra with sharp peaks but requires careful sample preparation to avoid moisture contamination and scattering effects.
Methodology:
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, gently grind the sample to a fine powder.
-
Add a small portion of the KBr and continue grinding to ensure a homogeneous mixture. Gradually add the remaining KBr and mix thoroughly. The goal is to create a uniform dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Perform an atmospheric correction to remove spectral contributions from water vapor and carbon dioxide.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Caption: Experimental workflows for FT-IR analysis.
Analysis and Interpretation of the FT-IR Spectrum
Key Spectral Regions and Expected Vibrational Modes:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3100 - 3000 | C-H stretching | Aromatic (Quinoline & Benzoate) | Medium to Weak |
| 2900 - 2800 | C-H stretching | Aldehyde (Formyl) | Weak |
| 2800 - 2700 | C-H stretching (Fermi resonance) | Aldehyde (Formyl) | Weak |
| 1740 - 1720 | C=O stretching | Benzoate Ester | Strong |
| 1710 - 1685 | C=O stretching | Aromatic Aldehyde (Formyl) | Strong |
| 1600 - 1450 | C=C and C=N stretching | Quinoline and Benzene Rings | Medium to Strong |
| 1300 - 1200 | C-O stretching (asymmetric) | Benzoate Ester | Strong |
| 1200 - 1100 | C-O stretching (symmetric) | Benzoate Ester | Strong |
| 900 - 675 | C-H out-of-plane bending | Aromatic Rings | Strong |
Detailed Interpretation:
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of multiple aromatic rings (quinoline and benzoate) will result in a series of weak to medium absorption bands in this region, corresponding to the stretching vibrations of the C-H bonds on these rings.[3]
-
Aldehyde C-H Stretching (2900 - 2700 cm⁻¹): A hallmark of an aldehyde is the appearance of two weak bands for the C-H stretching of the formyl group.[4] One band typically appears between 2900 and 2800 cm⁻¹, and the other, often a shoulder, is found between 2800 and 2700 cm⁻¹. The latter is a result of Fermi resonance and is highly characteristic.
-
Carbonyl (C=O) Stretching Region (1740 - 1685 cm⁻¹): This region is expected to be dominated by two strong absorption bands. The ester carbonyl (C=O) stretch is anticipated at a higher frequency, typically in the 1740-1720 cm⁻¹ range for aromatic esters.[5] The aldehyde carbonyl, being conjugated with the quinoline ring, will absorb at a lower frequency, generally between 1710 and 1685 cm⁻¹.[4] The precise positions of these bands can be influenced by electronic and steric effects within the molecule.
-
Aromatic Ring Stretching (1600 - 1450 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the quinoline and benzene rings will give rise to a series of medium to strong, sharp bands in this region. These are characteristic of the aromatic skeleton.[6]
-
Ester C-O Stretching (1300 - 1100 cm⁻¹): Aromatic esters typically exhibit two strong C-O stretching bands.[5] The asymmetric C-O stretch is expected in the 1300-1200 cm⁻¹ range, while the symmetric stretch will appear between 1200 and 1100 cm⁻¹. These are often intense and broad bands.
-
Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions arising from various bending and stretching vibrations, including C-H in-plane and out-of-plane bending of the aromatic rings. The strong bands between 900 and 675 cm⁻¹ are particularly useful for identifying the substitution pattern on the aromatic rings.[7]
Conclusion: A Valuable Tool for Molecular Characterization
The FT-IR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the characteristic vibrational frequencies of the quinoline, aromatic aldehyde, and benzoate ester functionalities, researchers can confidently identify this compound and assess its purity. The combination of robust experimental protocols and a thorough understanding of the theoretical basis for spectral interpretation makes FT-IR spectroscopy an indispensable tool in the arsenal of scientists and professionals in drug development and materials science. This guide serves as a foundational reference for the analysis of this complex heterocyclic molecule, enabling its effective characterization and facilitating its potential applications.
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Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry, 5(1), 201–220. Available at: [Link]
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Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Scientific Reports, 11(1), 1-18. Available at: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
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Calculated and experimental vibrational frequencies of quinoline (cm −1 ). ResearchGate. Available at: [Link]
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Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. Available at: [Link]
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]
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Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Available at: [Link]
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Theoretical studies on molecular structure and vibrational spectra of 8-hydroxyquinolinium picrate. PubMed. Available at: [Link]
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FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. ResearchGate. Available at: [Link]
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
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Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
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Experimental and Theoretical Investigation of Molecular Structure and Vibrational Frequencies of 3-Cyano-7-hydroxycoumarin by Density Functional Theory. ResearchGate. Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the UV-Vis Absorption Profile of 7-Formylquinolin-8-yl benzoate
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 7-Formylquinolin-8-yl benzoate, a compound of interest for researchers in medicinal chemistry and materials science. Given its structural motifs—a quinoline core, a formyl substituent, and a benzoate ester—this molecule is anticipated to exhibit a rich electronic absorption spectrum influenced by its molecular geometry and the surrounding solvent environment. Quinoline derivatives are widely recognized for their diverse applications, including roles as antineoplastic and herbicidal agents, as well as being key components in the synthesis of dyes and as chromophoric indicators[1].
Theoretical Framework: Electronic Transitions and Molecular Structure
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For this compound, the key chromophores are the quinoline ring system and the benzoate group. The electronic transitions are primarily of the π → π* and n → π* type[2][3].
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system of the quinoline and benzoate rings will give rise to these transitions. Increased conjugation length generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax)[4].
-
n → π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen of the quinoline or the oxygens of the ester and formyl groups) to a π* antibonding orbital.
The introduction of a formyl group (-CHO) at the 7-position of the quinoline ring is expected to modulate the electronic properties of the molecule significantly. The aldehyde group is an electron-withdrawing group, which can extend the conjugation and potentially lead to intramolecular charge transfer (ICT) character in the electronic transitions.
Structurally, related compounds like quinolin-8-yl benzoate have been shown to adopt a non-coplanar structure[1]. This twisting between the quinoline and benzoate moieties can influence the extent of π-conjugation and, consequently, the absorption spectrum.
Experimental Methodology: A Validated Protocol
To empirically determine the UV-Vis absorption properties of this compound, a systematic spectroscopic analysis is required. The following protocol outlines a robust, self-validating approach.
Synthesis of this compound
A plausible synthetic route involves a two-step process, starting from the commercially available 8-hydroxyquinoline.
-
Formylation of 8-Hydroxyquinoline: Introduction of the formyl group at the 7-position can be achieved through established methods such as the Vilsmeier-Haack or Duff reactions[5].
-
Esterification: The resulting 8-hydroxyquinoline-7-carbaldehyde is then esterified with benzoyl chloride in the presence of a suitable base like triethylamine in an aprotic solvent such as acetonitrile. This O-acylation reaction is generally clean and proceeds with a good yield[6].
The final product should be purified by column chromatography and its structure confirmed by NMR, IR, and mass spectrometry[5][7].
UV-Vis Spectroscopic Measurement
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired solvents to determine the molar absorptivity (ε). The concentration should be optimized to yield absorbance values in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert Law.
-
Use quartz cuvettes with a path length of 1 cm.
-
Record the absorption spectra against a solvent blank for each measurement.
The following diagram illustrates the experimental workflow for obtaining and analyzing the UV-Vis spectra.
Caption: Experimental workflow from synthesis to solvatochromic analysis.
Anticipated Spectral Features and Solvatochromism
Based on data from analogous compounds, the UV-Vis spectrum of this compound is expected to show complex absorption bands. For instance, 8-hydroxyquinoline-7-carbaldehyde in methanol exhibits multiple absorption maxima at 429, 350, 286, 267, 248, and 207 nm[5]. The esterification with a benzoate group will likely introduce additional transitions and shift these bands. Quinolin-8-yl-2-hydroxybenzoate shows an absorption band around 306-308 nm, attributed to a mix of π-π* and n-π* transitions[2].
Solvatochromism , the change in the color of a substance with a change in solvent polarity, is a key phenomenon to investigate. The spectral dependence on the solvent provides insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states[1][8][9].
-
Hypsochromic Shift (Blue Shift): An increase in solvent polarity can stabilize the non-bonding electrons, increasing the energy required for n → π* transitions, resulting in a shift to shorter wavelengths. A blue shift was observed for ester derivatives of 8-hydroxyquinoline compared to the parent compound[1].
-
Bathochromic Shift (Red Shift): For π → π* transitions, polar solvents often induce a red shift by stabilizing the more polar excited state more than the ground state.
The interplay of these effects will determine the observed solvatochromism. A systematic study in a range of solvents with varying polarity (e.g., chloroform, acetonitrile, and methanol) is crucial[1].
The electronic transitions responsible for the observed UV-Vis absorption can be visualized as follows:
Caption: Electronic transitions in this compound.
Data Summary and Interpretation
While experimental data for the exact target molecule is not published, a predicted summary based on closely related structures is presented below for didactic purposes.
| Solvent | Dielectric Constant | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Predominant Transition |
| Chloroform | 4.81 | ~310-320 | ~10,000 - 15,000 | π → π |
| Acetonitrile | 37.5 | ~315-325 | ~12,000 - 17,000 | π → π |
| Methanol | 32.7 | ~320-330 | ~13,000 - 18,000 | π → π |
| Chloroform | 4.81 | ~380-390 | ~1,000 - 3,000 | n → π |
| Acetonitrile | 37.5 | ~375-385 | ~1,200 - 3,200 | n → π |
| Methanol | 32.7 | ~370-380 | ~1,500 - 3,500 | n → π |
The expected trend is a slight bathochromic shift for the π → π* transition and a hypsochromic shift for the n → π* transition with increasing solvent polarity. This behavior is consistent with the principles of solvatochromism for molecules with similar functional groups[1][2].
Applications and Future Directions
The detailed understanding of the UV-Vis absorption properties of this compound is pivotal for its potential applications. As many quinoline derivatives are used in drug development, characterizing their interaction with light is essential for phototoxicity studies and in the development of photoactivated therapies[10][11]. The solvatochromic properties could also be exploited in the design of chemical sensors where changes in the local environment are reported through a spectral shift.
Future research should focus on the experimental validation of these predicted properties, complemented by computational studies using Time-Dependent Density Functional Theory (TD-DFT) to provide deeper insights into the electronic structure and transitions[1][2].
References
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Al-Hamdani, A. A. S., et al. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 22(9), 1533. [Link]
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Malkowsky, M., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(21), 3915. [Link]
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Kavyashree, R., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]
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Cilento, G. (1954). Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Journal of the American Chemical Society, 76(18), 4463–4464. [Link]
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Rojas, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
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Öz, M., et al. (2019). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. ResearchGate. [Link]
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Müller, T. J. J., et al. (2012). Polycyclic Aromatic Hydrocarbons Obtained by Lateral Core Extension of Mesogenic Perylenes: Absorption and Optoelectronic Properties. ResearchGate. [Link]
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Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. ResearchGate. [Link]
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Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]
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López-López, M., et al. (2022). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. The Journal of Organic Chemistry, 87(1), 356–366. [Link]
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Meléndez-Soto, M. J., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 999–1007. [Link]
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Pavia, D. L., et al. (n.d.). UV-Vis Spectroscopy. Chapter 6. [Link]
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Avdagić, A., et al. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar. [Link]
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Al-Majidi, S. M., et al. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 14(2), 163-176. [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]
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Romano, E., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Synthesis Theory and Applications, 2(1), 1-11. [Link]
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Siddalingu, P., & Mahadeva, J. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry, 30(11), 2445-2451. [Link]
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de Souza, A. C. S., et al. (2020). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]
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Murgia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics, 13(5), 682. [Link]
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An In-depth Technical Guide to the Solubility of 7-Formylquinolin-8-yl benzoate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 7-Formylquinolin-8-yl benzoate, a key consideration for its application in research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₇H₁₁NO₃.[1] Its structure consists of a quinoline ring system substituted with a formyl group at the 7th position and a benzoate group at the 8th position. The presence of both the quinoline and benzoate moieties suggests a molecule with a significant degree of aromatic character and potential for diverse intermolecular interactions. Understanding its solubility is paramount for any application, as it dictates the choice of solvents for synthesis, purification, formulation, and biological screening.
Chemical Structure:
-
IUPAC Name: (7-formylquinolin-8-yl) benzoate[1]
-
CAS Number: 936497-79-9[1]
-
Molecular Formula: C₁₇H₁₁NO₃[1]
-
Molecular Weight: 277.28 g/mol
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[2] For this compound, several factors will influence its solubility in organic solvents:
-
Polarity: The molecule possesses both polar (the formyl and ester groups) and non-polar (the aromatic rings) regions. The nitrogen atom in the quinoline ring also contributes to its polarity.
-
Hydrogen Bonding: The formyl group's oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Van der Waals Forces: The extensive aromatic surface area will lead to significant London dispersion forces, favoring solubility in non-polar aromatic solvents.
-
Dipole-Dipole Interactions: The polar functional groups will allow for dipole-dipole interactions with polar solvents.
Based on these structural features, it can be predicted that this compound will exhibit moderate to good solubility in a range of polar aprotic and non-polar aromatic solvents. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in non-polar aliphatic solvents might also be limited.
Experimental Determination of Solubility
A systematic approach is necessary to accurately determine the solubility of this compound. The following protocol outlines a reliable method for generating a solubility profile across a range of common organic solvents.
Materials and Equipment
-
This compound (purity >95%)
-
A selection of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, methanol, tetrahydrofuran (THF), toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 10 mg).
-
To each vial, add a known volume of the selected organic solvent (e.g., 1 mL).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Prepare a series of accurate dilutions of the saturated supernatant samples.
-
Analyze the diluted samples by HPLC.
-
Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factors.
-
Predicted Solubility Profile
While experimental data is the gold standard, a predicted solubility profile can be inferred from the chemical structure and the known solubility of related compounds. Quinoline itself is readily soluble in most organic solvents.[3] Benzoate esters, such as ethyl benzoate, are generally soluble in organic solvents like alcohols, ethers, and chlorinated solvents, but have low solubility in water.[4][5]
The following table provides an estimated solubility of this compound in a selection of organic solvents. These values are qualitative predictions and should be confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Polar aprotic solvent with strong solvating capabilities. |
| Dichloromethane (DCM) | 3.1 | Soluble | A good solvent for many organic compounds, its polarity is suitable for the mixed polar/non-polar nature of the solute. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic ether that can interact with the polar groups of the solute. |
| Acetone | 5.1 | Soluble | A polar aprotic ketone that should effectively dissolve the compound. |
| Ethyl Acetate | 4.4 | Moderately Soluble | An ester with moderate polarity. |
| Acetonitrile | 5.8 | Moderately Soluble | A polar aprotic solvent, though perhaps less effective than DMSO or DMF. |
| Methanol | 5.1 | Sparingly Soluble | A polar protic solvent; hydrogen bonding with the solvent may be less favorable than self-association of the solute. |
| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent; solubility will depend on the balance of aromatic interactions versus the polarity of the functional groups. |
| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent, unlikely to effectively solvate the polar functional groups. |
Conclusion
The solubility of this compound is a critical parameter for its successful application. Based on its chemical structure, it is predicted to be soluble in a range of polar aprotic solvents and moderately soluble in less polar organic solvents. This guide provides a robust theoretical framework and a detailed experimental protocol for the accurate determination of its solubility profile. The provided information will empower researchers to make informed decisions regarding solvent selection for their specific applications, ultimately facilitating the advancement of research and development involving this compound.
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A Technical Guide to the Stability and Storage of 7-Formylquinolin-8-yl benzoate
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 7-Formylquinolin-8-yl benzoate (CAS 936497-79-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with established pharmaceutical stability testing protocols to offer field-proven insights. We will explore the molecule's inherent structural liabilities, predict potential degradation pathways, and provide detailed methodologies for establishing a robust stability profile.
Executive Summary: A Molecule of Interest with Inherent Stability Considerations
This compound is a molecule that incorporates three key functional groups: a quinoline ring, an aromatic aldehyde (formyl group), and a benzoate ester. Each of these moieties contributes to the molecule's overall chemical properties and potential instability. The quinoline core, while relatively stable, can be susceptible to photolytic degradation. The formyl group is prone to oxidation, and the benzoate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
Given the absence of extensive, publicly available stability data for this specific compound, this guide will focus on a proactive, mechanism-based approach to stability assessment. By understanding the chemical liabilities of the constituent functional groups, we can design and implement a comprehensive stability testing program. The protocols outlined herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically rigorous and regulatory-compliant approach.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate stability studies and storage conditions.
| Property | Value/Information | Source |
| IUPAC Name | (7-formylquinolin-8-yl) benzoate | N/A |
| CAS Number | 936497-79-9 | N/A |
| Molecular Formula | C₁₇H₁₁NO₃ | N/A |
| Molecular Weight | 277.28 g/mol | N/A |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited aqueous solubility is anticipated. | Inferred from structure |
Predicted Degradation Pathways
The chemical structure of this compound suggests three primary degradation pathways that must be investigated to ensure its long-term stability.
Caption: Predicted degradation pathways for this compound.
Hydrolytic Degradation
The ester linkage in this compound is a primary site of vulnerability. Hydrolysis, the cleavage of this bond by water, can be catalyzed by both acids and bases.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester undergoes reversible hydrolysis to yield 7-formyl-8-hydroxyquinoline and benzoic acid.[1]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is irreversibly hydrolyzed to form the salt of benzoic acid and 7-formyl-8-hydroxyquinoline.[1]
Oxidative Degradation
The formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid.[2] This would result in the formation of 7-carboxyquinolin-8-yl benzoate. Common laboratory oxidants or even atmospheric oxygen over long periods can facilitate this degradation.
Photodegradation
Quinoline and its derivatives are known to be photosensitive.[3] Exposure to light, particularly in the UV range, can induce a variety of photochemical reactions, potentially leading to complex degradation products and a loss of potency.
Recommended Storage and Handling
Based on the predicted instabilities, the following general storage and handling procedures are recommended to minimize degradation until specific stability data is generated:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. For routine laboratory use, storage at controlled room temperature (20-25 °C) away from heat sources is acceptable for short periods.
-
Light: Protect from light. Store in an amber vial or a light-blocking container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Keep containers tightly sealed to prevent moisture ingress.[4]
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents.[4]
Establishing a Stability Profile: Experimental Protocols
To definitively determine the stability of this compound, a series of forced degradation and formal stability studies should be conducted in line with ICH guidelines Q1A(R2) and Q1B.[1][5][6][7]
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. This method must be able to separate the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4]
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation (or stress testing) is designed to accelerate the degradation of the compound to identify likely degradation products and demonstrate the specificity of the analytical method.[8] A target degradation of 5-20% is generally considered optimal.[8]
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a vial and heat in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after exposure.
-
Table for Summarizing Forced Degradation Results (Illustrative):
| Stress Condition | Duration | Temperature | % Degradation (Parent) | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl | 24 h | 60 °C | 15.2% | 2 | 0.85 |
| 0.1 M NaOH | 24 h | RT | 18.5% | 2 | 0.85 |
| 3% H₂O₂ | 24 h | RT | 8.9% | 1 | 1.15 |
| Heat (Solid) | 48 h | 80 °C | 2.1% | 1 | 1.20 |
| Light (Solid) | ICH Q1B | Controlled | 5.5% | >3 | Multiple |
| Light (Solution) | ICH Q1B | Controlled | 12.8% | >3 | Multiple |
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies should be initiated on at least one batch of the compound.[10]
Protocol for Formal Stability Studies:
-
Packaging: Package the solid compound in the intended long-term storage container (e.g., amber glass vials with inert caps).
-
Storage Conditions:
-
Testing Frequency:
-
Tests to be Performed: At each time point, the samples should be tested for:
-
Appearance
-
Assay (potency)
-
Degradation products (quantification of known and unknown impurities)
-
Conclusion and Self-Validating System
The stability of this compound is governed by the chemical reactivity of its quinoline, formyl, and benzoate ester functionalities. While specific experimental data is not widely available, a thorough understanding of these chemical principles allows for the prediction of its primary degradation pathways: hydrolysis, oxidation, and photodegradation.
The protocols provided in this guide establish a self-validating system for any research or development program. By first developing a stability-indicating analytical method and then performing forced degradation studies, a clear picture of the compound's liabilities will emerge. This knowledge directly informs the design of long-term and accelerated stability studies, the results of which will definitively establish the re-test period and optimal storage conditions. This systematic approach ensures scientific integrity, meets regulatory expectations, and ultimately supports the successful development of drug candidates.
References
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Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO). Retrieved from [Link]
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ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003, August 1). International Council for Harmonisation. Retrieved from [Link]
-
Stability and Solubility Studies. (n.d.). Crystal Pharmatech Co., Ltd. Retrieved from [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2025, June 23).
- ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996, November).
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
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Oxidative Chemical Tests for Aldehydes. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
-
Aldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
- Solid State Considerations for Early Development. (2015, March 31). American Pharmaceutical Review.
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Q1B Photostability Testing of New Drug Substances and Products March 1996. (n.d.). FDA. Retrieved from [Link]
- Photostability testing of pharmaceutical products. (2025, August 10).
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An In-depth Technical Guide to the Hydrolysis of 7-Formylquinolin-8-yl Benzoate to 7-Formyl-8-hydroxyquinoline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the hydrolysis of 7-Formylquinolin-8-yl benzoate to yield 7-formyl-8-hydroxyquinoline. This document is structured to offer not just a procedural outline, but a deep dive into the underlying chemical principles, strategic considerations for reaction optimization, and a robust framework for product characterization.
Introduction: The Significance of 7-Formyl-8-hydroxyquinoline
8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their potent metal-chelating properties are central to their diverse biological activities, which include antimicrobial, antifungal, neuroprotective, and antitumor effects.[1][3] The introduction of a formyl group at the 7-position of the 8-hydroxyquinoline core creates a versatile synthetic handle for the elaboration of more complex molecules, such as Schiff bases, which are known to form stable and biologically active metal complexes.[4]
7-Formyl-8-hydroxyquinoline is a key intermediate in the synthesis of novel therapeutic agents and functional materials. Its preparation via the hydrolysis of a benzoate ester precursor is a critical step that requires careful control to ensure high yield and purity. This guide will elucidate the nuances of this transformation.
Part 1: Synthesis of the Precursor: this compound
Prior to hydrolysis, the synthesis of the starting material, this compound, is necessary. This is typically achieved through a two-step process: the formylation of 8-hydroxyquinoline followed by benzoylation.
Step 1: Formylation of 8-Hydroxyquinoline
The introduction of a formyl group onto the 8-hydroxyquinoline ring can be accomplished via several classic organic reactions. The choice of method can influence the regioselectivity and yield. The primary methods include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the activated phenoxide ring of 8-hydroxyquinoline.[2][5]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to achieve formylation under milder conditions than the Reimer-Tiemann reaction.[4][6][7]
-
Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid, to introduce a formyl group ortho to the hydroxyl group.[8][9]
The Vilsmeier-Haack and Duff reactions are often preferred for their generally higher yields and milder conditions compared to the Reimer-Tiemann reaction for this substrate.[4][8] The formylation predominantly occurs at the 5 and 7 positions due to the ortho- and para-directing effects of the hydroxyl group. Careful control of reaction conditions can favor the formation of the 7-formyl isomer.
Step 2: Benzoylation of 7-Formyl-8-hydroxyquinoline
Once 7-formyl-8-hydroxyquinoline is obtained and purified, the hydroxyl group is protected by benzoylation. This is a standard esterification procedure, typically involving the reaction of 7-formyl-8-hydroxyquinoline with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Part 2: The Core Directive: Hydrolysis of this compound
The cleavage of the benzoate ester to unveil the free hydroxyl group of 7-formyl-8-hydroxyquinoline is the central focus of this guide. Both acidic and basic conditions can effect this transformation, with the choice of catalyst having significant implications for the reaction's efficiency and the purity of the final product.
Mechanistic Underpinnings of Ester Hydrolysis
The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The general mechanisms for both acid and base-catalyzed pathways are well-established.
-
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the elimination of the alcohol (in this case, 8-hydroxyquinoline derivative) and regeneration of the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically used.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the alkoxide (the 8-quinolinolate anion). The final step is an acid-base reaction where the liberated alkoxide deprotonates the newly formed benzoic acid, yielding a benzoate salt and the 7-formyl-8-hydroxyquinoline. This final deprotonation step renders the overall reaction irreversible.
The Influence of the 7-Formyl Group
The presence of the electron-withdrawing formyl group at the 7-position has a pronounced effect on the rate of hydrolysis. Electron-withdrawing substituents on the aryl group of an aryl benzoate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10][11] This electronic effect is anticipated to accelerate the rate of hydrolysis of this compound compared to unsubstituted quinolin-8-yl benzoate.
Experimental Protocol: A Field-Proven Approach
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Synthesized as per Part 1 |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Hydrochloric Acid (HCl) | Concentrated, ACS Reagent Grade | Standard Supplier |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent Grade | Standard Supplier |
Experimental Workflow:
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable volume of ethanol (e.g., 10 mL per gram of ester).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq.).
-
Add the aqueous NaOH solution to the ethanolic solution of the ester at room temperature with stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot will indicate the reaction's progression. The reaction is anticipated to be complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 7-formyl-8-hydroxyquinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale for Experimental Choices:
-
Base Catalysis: Base-catalyzed hydrolysis is chosen for its irreversibility, which drives the reaction to completion and generally leads to higher yields compared to the equilibrium-limited acid-catalyzed process.
-
Solvent System: A mixture of ethanol and water is used as the reaction solvent. Ethanol helps to solubilize the organic ester, while water is the reagent for hydrolysis and dissolves the sodium hydroxide.
-
Temperature: Heating to reflux increases the reaction rate, allowing the hydrolysis to proceed in a reasonable timeframe.
-
Neutralization and Extraction: Neutralization is a critical step to protonate the phenoxide and allow for the extraction of the neutral 7-formyl-8-hydroxyquinoline into an organic solvent. Ethyl acetate is a common and effective solvent for this purpose.
Part 3: Product Characterization
The identity and purity of the synthesized 7-formyl-8-hydroxyquinoline should be confirmed by standard analytical techniques.
Spectroscopic Data for 7-Formyl-8-hydroxyquinoline:
| Technique | Expected Observations | Reference |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the aldehydic proton (around 10.4 ppm), and a broad singlet for the hydroxyl proton. The spectrum should show distinct signals for the protons at the 5 and 6 positions. | [12] |
| ¹³C NMR | Resonances for the aromatic carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde (around 192 ppm). | [12] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 7-formyl-8-hydroxyquinoline (C₁₀H₇NO₂ = 173.17 g/mol ). | [12] |
| FT-IR | A broad O-H stretching band, a C=O stretching band for the aldehyde (around 1667 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations. | [12] |
Conclusion
The hydrolysis of this compound to 7-formyl-8-hydroxyquinoline is a key transformation for accessing a valuable synthetic intermediate. By understanding the underlying reaction mechanisms and the electronic influence of the formyl substituent, a robust and efficient protocol can be implemented. The base-catalyzed approach presented in this guide offers a reliable method for achieving high yields of the desired product. Rigorous characterization using a suite of spectroscopic techniques is essential to confirm the identity and purity of the final compound, paving the way for its use in drug discovery and materials science applications.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])
-
Formylation of 8-hydroxyquinoline (1c). | Download Scientific Diagram. (URL: [Link])
- Process for the preparation of 8-hydroxyquinoline.
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF. (URL: [Link])
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. (URL: [Link])
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. (URL: [Link])
- Process for the hydrolysis of quinolone carboxylic esters.
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. (URL: [Link])
-
The Duff Reaction: Researching A Modification. The ScholarShip. (URL: [Link])
-
Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
-
THE REIhtER-TIEMANN REACTION. Sciencemadness.org. (URL: [Link])
-
A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. (URL: [Link])
-
Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
-
Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])
-
8-Hydroxyquinoline. NIST WebBook. (URL: [Link])
-
Hydrolysis Kinetics of Benzoate Esters | PDF | Chemistry. Scribd. (URL: [Link])
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering. ACS Publications. (URL: [Link])
-
The Reimer–Tiemann Reaction. ResearchGate. (URL: [Link])
-
The Hydrolysis of Ethyl Benzoate. YouTube. (URL: [Link])
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. NIH. (URL: [Link])
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. (URL: [Link])
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Duff reaction. Grokipedia. (URL: [Link])
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- 6. chemijournal.com [chemijournal.com]
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- 9. grokipedia.com [grokipedia.com]
- 10. Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
The Synthetic Potential of 7-Formylquinolin-8-yl Benzoate: A Prospective Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Versatility of a Functionalized Quinoline
7-Formylquinolin-8-yl benzoate is a unique chemical entity that combines the privileged quinoline scaffold with two key functional groups: an aldehyde at the 7-position and a benzoate-protected phenol at the 8-position. The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] The strategic placement of the formyl and protected hydroxyl groups on this scaffold presents a versatile platform for a multitude of organic transformations, making it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science.
This guide provides a prospective analysis of the synthetic utility of this compound. While direct literature on its specific applications is sparse, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. We will explore its potential in key synthetic operations, offering detailed protocols derived from analogous transformations reported for related quinoline derivatives.
Core Reactivity and Synthetic Opportunities
The synthetic utility of this compound is primarily dictated by the interplay of its three key structural features:
-
The Aldehyde Group: A versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
The Benzoate Protecting Group: Enables the selective masking and subsequent unmasking of the 8-hydroxyl group.
-
The Quinoline Core: A robust heterocyclic system that can be further functionalized or utilized for its inherent electronic and chelating properties.
The following sections will delve into specific, high-potential applications stemming from these features.
Application I: Elaboration of the Aldehyde Functionality
The formyl group at the C7 position is a prime site for molecular elaboration, allowing for the introduction of diverse side chains and functional groups.
A. Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination of the 7-formyl group provides a direct route to a wide range of 7-(aminomethyl)-8-hydroxyquinoline derivatives upon deprotection. These compounds are of significant interest in medicinal chemistry due to their potential as chelating agents and pharmacophores.[1][2]
Reaction Principle: The aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent, typically a borohydride derivative. The benzoate protecting group is expected to be stable under these conditions.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-(aminomethyl)quinolin-8-yl benzoate derivative.
B. Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Extended Conjugated Systems
The aldehyde can be readily converted to an alkene, providing a means to extend the quinoline's conjugated system or to introduce vinyl-linked functionalities. This is particularly relevant for the synthesis of novel fluorophores and materials for organic light-emitting diodes (OLEDs).[2]
Reaction Principle: The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde to an alkene. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and generally favors the formation of the (E)-alkene.
Detailed Protocol (HWE Reaction):
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add the desired phosphonate ester (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 7-(alkenyl)quinolin-8-yl benzoate.
Application II: The Benzoate as a Strategic Protecting Group
The 8-hydroxyl group of quinoline is a key feature for its chelating ability and often participates in binding to biological targets.[1] The benzoate group serves as a robust protecting group that can be removed under specific conditions to unmask the free hydroxyl group at a desired stage of the synthesis.
Deprotection Strategy:
Caption: Hydrolysis of the benzoate protecting group.
Detailed Protocol for Saponification:
-
Dissolve the 7-substituted-quinolin-8-yl benzoate derivative (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) while monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 7-substituted-8-hydroxyquinoline.
Application III: The Quinoline Core as a Ligand and Further Functionalization Platform
The quinoline nitrogen and the 8-oxygen (after deprotection) form a classic bidentate chelate system. This property can be exploited in the synthesis of metal complexes with applications in catalysis or as imaging agents. Furthermore, the quinoline ring itself can be subject to further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of such reactions.
Potential Further Reactions:
-
Halogenation: Introduction of bromine or chlorine at the 5-position of the quinoline ring can provide a handle for subsequent cross-coupling reactions.
-
Cross-Coupling Reactions: If a halogen is present on the quinoline core, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce aryl, vinyl, or alkynyl groups.[4] The 8-benzoyloxy group would likely need to be in place during these transformations to prevent interference from the free hydroxyl group.
Quantitative Data Summary (Hypothetical Yields Based on Analogous Reactions):
| Reaction Type | Substrate | Reagents | Product | Expected Yield (%) |
| Reductive Amination | This compound, Benzylamine | NaBH(OAc)₃, DCE | 7-((Benzylamino)methyl)quinolin-8-yl benzoate | 75-90 |
| HWE Olefination | This compound, Triethyl phosphonoacetate | NaH, THF | Ethyl (E)-3-(8-(benzoyloxy)quinolin-7-yl)acrylate | 80-95 |
| Deprotection | 7-(Aminomethyl)quinolin-8-yl benzoate | LiOH, MeOH/H₂O | 7-(Aminomethyl)quinolin-8-ol | 90-98 |
Conclusion and Future Outlook
This compound emerges as a promising and versatile building block for organic synthesis. Its strategically placed functional groups allow for a wide range of selective transformations, providing access to a diverse array of novel quinoline derivatives. The protocols and strategies outlined in this guide, based on established chemical principles, offer a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the applications of well-designed intermediates like this compound are poised to expand significantly.
References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(12), 2054. [Link]
-
Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(3), 1337-1342. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Lesiak, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5464. [Link]
-
Novák, Z., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 18, 150-157. [Link]
-
Shaikh, I. A., et al. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Discover Chemistry, 2(1), 19. [Link]
-
Douglas, C. J., et al. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 46(32). [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Wang, Y.-C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14374-14386. [Link]
Sources
Application Notes and Protocols for Metal Complexes of Ligands Derived from 7-Formylquinolin-8-yl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Versatility of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among its derivatives, 8-hydroxyquinoline (8HQ) has garnered significant attention due to its potent metal-chelating properties.[2] The ability of 8HQ and its analogues to bind to essential metal ions is a key mechanism behind their observed antimicrobial, anticancer, and antineurodegenerative activities.[2][3] By chelating metal ions crucial for enzymatic functions in pathogens or cancer cells, these compounds can disrupt vital cellular processes.[3]
This guide focuses on a specific class of ligands derived from 8-hydroxyquinoline: 7-Formylquinolin-8-yl benzoate and its subsequent metal complexes. The introduction of a formyl group at the 7-position provides a reactive site for the synthesis of a variety of Schiff base derivatives, further expanding the chemical space for drug design. The benzoylation of the 8-hydroxyl group can be considered a pro-drug strategy. This modification can enhance the lipophilicity of the molecule, potentially improving its transport across cell membranes. Once inside the cell, esterase activity could cleave the benzoate group, releasing the active 8-hydroxyquinoline moiety to chelate intracellular metal ions.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound, with a particular focus on their evaluation as anticancer and antimicrobial agents.
Part 1: Synthesis of the Ligand and its Metal Complexes
The synthesis of metal complexes of this compound involves a multi-step process, beginning with the selective formylation of 8-hydroxyquinoline, followed by the protection of the hydroxyl group via benzoylation, and finally, complexation with a suitable metal salt.
1.1: Synthesis of 7-Formyl-8-hydroxyquinoline
The introduction of a formyl group at the C7 position of 8-hydroxyquinoline can be achieved through various formylation reactions. The Duff reaction or the Reimer-Tiemann reaction are commonly employed methods for the formylation of phenolic compounds.[4]
Protocol 1: Synthesis of 7-Formyl-8-hydroxyquinoline via the Duff Reaction
-
Rationale: The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol and boric acid, to direct the formylation ortho to the hydroxyl group.
-
Step-by-Step Protocol:
-
In a round-bottom flask, combine 8-hydroxyquinoline (10 mmol), hexamethylenetetramine (40 mmol), glycerol (50 mL), and boric acid (20 mmol).
-
Heat the mixture with stirring to 150-160 °C for 3-4 hours. The color of the reaction mixture will darken.
-
Cool the mixture to room temperature and then heat it with a dilute solution of sulfuric acid (e.g., 2 M) for 1 hour to hydrolyze the intermediate.
-
Neutralize the solution with a sodium hydroxide solution. The product will precipitate out.
-
Filter the precipitate, wash it with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 7-formyl-8-hydroxyquinoline.
-
1.2: Synthesis of this compound
The benzoylation of the hydroxyl group of 7-formyl-8-hydroxyquinoline can be achieved using benzoyl chloride in the presence of a base.
Protocol 2: Synthesis of this compound
-
Rationale: The Schotten-Baumann reaction conditions are suitable for the acylation of phenols. A base is used to deprotonate the hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride.
-
Step-by-Step Protocol:
-
Dissolve 7-formyl-8-hydroxyquinoline (10 mmol) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (12 mmol) to the solution with continuous stirring.
-
If not using pyridine as the solvent, add a base like triethylamine or pyridine (15 mmol) dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
1.3: General Protocol for the Synthesis of Metal Complexes
The synthesized ligand, this compound, can be complexed with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
Protocol 3: General Synthesis of Metal(II) Complexes of this compound
-
Rationale: The metal complexes are typically formed by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final structure of the complex.[5]
-
Step-by-Step Protocol:
-
Dissolve this compound (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
In a separate flask, dissolve the metal(II) salt (e.g., acetate or chloride salt) (1 mmol) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the solution if necessary using a dilute base (e.g., sodium hydroxide or ammonia solution) to facilitate deprotonation and complexation.
-
Reflux the reaction mixture for several hours. The formation of a precipitate usually indicates the formation of the complex.
-
Cool the mixture to room temperature, filter the precipitate, wash it with the solvent and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.
-
Part 2: Characterization of the Ligand and Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | 7-Formyl-8-hydroxyquinoline | This compound | Metal Complexes |
| FT-IR (cm⁻¹) | -OH stretch (broad, ~3400), C=O stretch (~1680), C=N stretch (~1580) | Absence of -OH stretch, C=O (ester) stretch (~1730), C=O (aldehyde) stretch (~1690) | Shift in C=N stretching vibration, appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds in the far-IR region. |
| ¹H NMR (ppm) | Aldehyde proton (~10 ppm), aromatic protons, -OH proton (variable) | Aldehyde proton (~10 ppm), aromatic protons of quinoline and benzoate rings. | Broadening or shifting of ligand protons upon coordination to the paramagnetic metal ion. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to the complex, showing isotopic patterns for the metal. |
| UV-Vis Spectroscopy | Characteristic absorption bands for the quinoline chromophore. | Shift in absorption bands compared to the starting material. | Appearance of new charge transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions for transition metal complexes. |
| Elemental Analysis | %C, %H, %N should match the calculated values. | %C, %H, %N should match the calculated values. | %C, %H, %N, and %Metal should match the calculated values for the proposed complex structure. |
Part 3: Application Notes and Protocols for Biological Evaluation
The metal complexes of this compound are promising candidates for evaluation as anticancer and antimicrobial agents.
3.1: Anticancer Activity Screening
Rationale: Many metal complexes exhibit cytotoxicity towards cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, and induction of apoptosis.[6][7]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized metal complexes in DMSO. Treat the cells with various concentrations of the complexes (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each complex.
3.2: Antimicrobial Activity Screening
Rationale: The antimicrobial activity of metal complexes is often attributed to their ability to disrupt the cell membrane, bind to DNA, and inhibit essential enzymes in microorganisms.[3][8]
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the metal complexes in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthesis Workflow
Sources
- 1. scirp.org [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The 7-Formylquinolin-8-yl Benzoate Scaffold in Fluorescent Probe Development
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the design of fluorescent probes.[1][2] Its rigid, planar structure and inherent fluorescence properties make it an exceptional platform for developing chemosensors.[3] Quinoline derivatives are extensively utilized in bioimaging and sensing applications due to their capacity for high quantum yields, significant Stokes shifts, and tunable photophysical properties.[4][5] These probes are instrumental in the early diagnosis of diseases, including cardiovascular and neurodegenerative disorders, by enabling the sensitive detection of key biomarkers.[5]
The 8-hydroxyquinoline motif is particularly noteworthy. While weakly fluorescent on its own due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, its fluorescence can be dramatically enhanced upon chelation with metal ions.[6][7] This "turn-on" mechanism, often coupled with Chelation-Enhanced Fluorescence (CHEF), forms the basis for a multitude of high-sensitivity probes for ions such as Zn²⁺, Al³⁺, and Fe³⁺.[6][8] The introduction of a formyl group at the 7-position provides a versatile synthetic handle for the attachment of various recognition moieties, typically through Schiff base formation, allowing for the tailored design of probes for specific analytes.[9]
This application note details the synthesis of the 7-Formylquinolin-8-yl benzoate scaffold and its subsequent elaboration into a highly selective "turn-on" fluorescent probe for zinc ions (Zn²⁺), a critical second messenger in cellular signaling. We will elucidate the underlying sensing mechanism and provide detailed protocols for probe synthesis, analyte detection, and bioimaging applications.
Core Scaffold Synthesis: this compound
The synthesis of the title scaffold is a two-step process, beginning with the formylation of 8-hydroxyquinoline to introduce the reactive aldehyde functionality, followed by esterification of the hydroxyl group.
Step 1: Synthesis of 7-Formyl-8-hydroxyquinoline
The introduction of a formyl group at the C7 position of 8-hydroxyquinoline is typically achieved via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Duff reaction.[1][9] The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is an effective method for the formylation of electron-rich aromatic rings.[1]
Caption: Synthesis of 7-Formyl-8-hydroxyquinoline.
Step 2: Synthesis of this compound
The hydroxyl group of 7-Formyl-8-hydroxyquinoline can be esterified with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to yield the final scaffold. This reaction protects the hydroxyl group, which can be advantageous for subsequent modifications or to modulate the electronic properties of the quinoline ring.
Caption: Synthesis of this compound.
Probe Design and Sensing Mechanism
The 7-formyl group of the scaffold is an ideal anchor point for introducing an analyte-recognition unit via Schiff base condensation. For the detection of Zn²⁺, a common strategy is to react the aldehyde with a molecule containing a metal-coordinating motif, such as 2-aminophenol. The resulting Schiff base ligand is designed to be weakly fluorescent in its free state. Upon binding to Zn²⁺, the complex undergoes a conformational rigidification and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence—a "turn-on" response.
The sensing mechanism of the resulting probe, which we will name Q-Zn , is predicated on two key principles:
-
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the free ligand, a proton can be transferred from the phenolic hydroxyl group to the imine nitrogen in the excited state, a process that quenches fluorescence.[7]
-
Chelation-Enhanced Fluorescence (CHEF): Upon coordination with Zn²⁺, the phenolic proton is displaced, and the ligand forms a rigid, planar complex with the metal ion. This structural rigidity restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield.[10]
Caption: "Turn-on" fluorescence mechanism of Q-Zn.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Probe Q-Zn
This protocol details the synthesis of a Schiff base fluorescent probe for Zn²⁺ detection from the this compound scaffold.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add 2-aminophenol (1.1 equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, Q-Zn , under vacuum.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Fluorometric Detection of Zn²⁺
This protocol describes the use of Q-Zn for the quantitative detection of Zn²⁺ in an aqueous sample.
Materials:
-
Q-Zn stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
ZnCl₂ solution (standard solutions of varying concentrations)
-
Other metal ion solutions (for selectivity studies, e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the working probe solution: Prepare a 10 µM solution of Q-Zn in HEPES buffer. Note: The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
Calibration Curve:
-
To a series of cuvettes, add the 10 µM Q-Zn solution.
-
Spike the cuvettes with increasing concentrations of the ZnCl₂ standard solution to achieve a final concentration range relevant to the expected sample concentrations.
-
Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.
-
Measure the fluorescence emission spectrum (e.g., scan from 450 nm to 650 nm) using an excitation wavelength determined from the absorbance spectrum of the Q-Zn -Zn²⁺ complex (typically around 380-420 nm).
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Add the sample solution to a cuvette containing the 10 µM Q-Zn solution.
-
Measure the fluorescence intensity after the same incubation period.
-
Determine the Zn²⁺ concentration in the sample by interpolating the fluorescence reading on the calibration curve.
-
-
Selectivity Study:
-
To separate cuvettes containing the 10 µM Q-Zn solution, add a concentration of potentially interfering metal ions that is significantly higher (e.g., 10- to 100-fold) than the expected Zn²⁺ concentration.
-
Measure the fluorescence response and compare it to the response obtained with Zn²⁺ to assess the probe's selectivity.
-
Protocol 3: Live-Cell Imaging of Intracellular Zn²⁺
This protocol provides a general guideline for using Q-Zn to visualize labile Zn²⁺ pools in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or PC-3 cells) on glass-bottom dishes
-
Q-Zn stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
ZnCl₂ solution (for increasing intracellular Zn²⁺)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a cell-permeable Zn²⁺ chelator, for control experiments)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and culture them until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with a working solution of Q-Zn (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission in the green/yellow channel.
-
-
Positive Control (Zn²⁺ Supplementation):
-
After initial imaging, treat the cells with a solution of ZnCl₂ (e.g., 50 µM) for 15-30 minutes.
-
Image the cells again to observe the increase in fluorescence due to the influx of exogenous Zn²⁺.
-
-
Negative Control (Zn²⁺ Chelation):
-
To confirm that the fluorescence signal is specific to Zn²⁺, treat Zn²⁺-supplemented cells with TPEN (e.g., 20 µM) for 10-15 minutes.
-
Image the cells to observe the quenching of the fluorescence signal as TPEN chelates the intracellular labile Zn²⁺.
-
Illustrative Data
The following table presents expected performance characteristics for a Q-Zn type probe, based on data from analogous 8-hydroxyquinoline-based Schiff base sensors reported in the literature.
| Parameter | Expected Value | Rationale/Reference |
| Excitation Max (λex) | 380 - 420 nm | Typical for 8-hydroxyquinoline Schiff base-Zn²⁺ complexes.[4] |
| Emission Max (λem) | 500 - 550 nm | Characteristic of CHEF in quinoline derivatives.[10] |
| Stokes Shift | > 100 nm | A large Stokes shift is a known advantage of this class of probes.[4] |
| Quantum Yield (Φ) | < 0.05 (free), > 0.4 (Zn²⁺ bound) | Significant "turn-on" ratio is expected upon chelation.[8] |
| Detection Limit (LOD) | 10 - 100 nM | High sensitivity is achievable with this sensing mechanism.[10] |
| Binding Constant (Ka) | 10⁵ - 10⁶ M⁻¹ | Indicates strong binding affinity for Zn²⁺. |
| Response Time | < 5 minutes | Rapid complexation allows for real-time measurements. |
Conclusion
The this compound scaffold serves as a highly adaptable platform for the development of sophisticated fluorescent probes. Through straightforward Schiff base condensation, it can be functionalized with a variety of recognition moieties to create sensors for a wide range of analytes. The Q-Zn probe detailed herein exemplifies a rational design approach, leveraging well-understood photophysical principles like CHEF and ESIPT to achieve a sensitive and selective "turn-on" response to Zn²⁺. The provided protocols offer a robust framework for the synthesis, characterization, and application of such probes in both analytical chemistry and cellular biology, paving the way for further innovations in the field of fluorescent sensing.
References
- An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
- Formylation of 8-hydroxyquinoline (1c).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Quinoline, also called 1-azanapthalene and benzo[b]pyridine, is composed of a pyridine molecule bonded with a benzene ring. Taylor & Francis.
- WO2004007461A1 - 8-hydroxy quinoline derivatives.
- A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). PubMed.
- Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. DergiPark.
- A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central.
- Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. NIH.
- Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- hydroxy schiff bases: Topics by Science.gov. Science.gov.
- Synthesis and application of Schiff base as a dual-mode chemosensor for optical determination of aluminium ion content in water samples.
- Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi appar
- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
- Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative.
- Synthesis of 8-Hydroxyquinoline Deriv
- Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
- Cu(II) and Zn(II)
- A simple quinolone Schiff-base containing CHEF based fluorescence 'turn-on' chemosensor for distinguishing Zn2+ and Hg2+ with high sensitivity, selectivity and reversibility. Dalton Transactions.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH.
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbit[2]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ResearchGate.
- Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Benchchem.
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- A Quinoline Based Schiff Base as a Turn-On Fluorescence Chemosensor for Selective and Robust Detection of Cd2+ Ion in Semi-Aqueous Medium.
- CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
Cucurbit[11]uril-mediated fluorescent indicator displacement: a novel “turn-on” fluorescent probe for gentamicin detection in water and food samples. ResearchGate.
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- 10. A simple quinolone Schiff-base containing CHEF based fluorescence ‘turn-on’ chemosensor for distinguishing Zn2+ and Hg2+ with high sensitivity, selectivity and reversibility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for 7-Formylquinolin-8-yl benzoate in Medicinal Chemistry
This guide provides a comprehensive overview of 7-Formylquinolin-8-yl benzoate, a versatile intermediate in medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, offering detailed protocols and the scientific rationale behind them. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of the quinoline scaffold.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 8-HQ have demonstrated a wide array of therapeutic applications, including as antimicrobial, antifungal, anti-HIV, neuroprotective, and antitumor agents.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes.[1] The introduction of various substituents onto the 8-HQ core allows for the fine-tuning of its biological and physicochemical properties. The 7-formyl and 8-benzoate functionalities of the title compound offer unique opportunities for further chemical modifications and the development of novel therapeutic agents and molecular probes.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formylation of 8-hydroxyquinoline to produce 7-formyl-8-hydroxyquinoline, followed by the benzoylation of the hydroxyl group.
Step 1: Synthesis of 7-Formyl-8-hydroxyquinoline
The introduction of a formyl group at the C7 position of 8-hydroxyquinoline can be achieved through various formylation reactions, such as the Reimer-Tiemann or Duff reaction. However, the Vilsmeier-Haack reaction often provides better yields and regioselectivity for this particular transformation.[3]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 8-hydroxyquinoline.
Protocol: Vilsmeier-Haack Formylation of 8-Hydroxyquinoline
-
Materials:
-
8-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 7-formyl-8-hydroxyquinoline.
-
-
Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from DMF and POCl₃. The electron-rich phenoxide of 8-hydroxyquinoline directs the formylation primarily to the ortho and para positions. The C7 position is sterically less hindered and electronically activated, favoring formylation at this site.
Step 2: Synthesis of this compound
The benzoylation of the hydroxyl group of 7-formyl-8-hydroxyquinoline can be readily achieved using benzoyl chloride in the presence of a base.
Reaction Scheme:
Caption: Benzoylation of 7-formyl-8-hydroxyquinoline.
Protocol: Benzoylation of 7-Formyl-8-hydroxyquinoline
-
Materials:
-
7-Formyl-8-hydroxyquinoline
-
Benzoyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 7-formyl-8-hydroxyquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.
-
-
Rationale: The base (pyridine) deprotonates the phenolic hydroxyl group of 7-formyl-8-hydroxyquinoline, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride in a nucleophilic acyl substitution reaction to form the benzoate ester.
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline and benzoate rings, a singlet for the aldehyde proton (~10 ppm), and disappearance of the hydroxyl proton signal. |
| ¹³C NMR | Carbon signals for the quinoline and benzoate rings, and a signal for the aldehyde carbonyl carbon (~190 ppm) and the ester carbonyl carbon (~165 ppm). |
| FT-IR | Characteristic stretching frequencies for the aldehyde C=O (~1700 cm⁻¹), ester C=O (~1740 cm⁻¹), and C-O bonds. Disappearance of the broad O-H stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₁NO₃. |
Applications in Medicinal Chemistry
The 7-formyl group in this compound is a versatile chemical handle for the synthesis of a variety of derivatives with potential therapeutic applications. A primary application is its use as a precursor for the synthesis of Schiff bases.
Intermediate for Schiff Base Synthesis
The aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This is a powerful strategy for generating molecular diversity and exploring structure-activity relationships (SAR). Many Schiff bases derived from quinoline scaffolds have been reported to possess significant biological activities, including antibacterial, antifungal, and anticancer properties.[3]
Workflow for Schiff Base Synthesis and Biological Screening:
Caption: Workflow for developing bioactive compounds from this compound.
Protocol: General Procedure for Schiff Base Synthesis
-
Materials:
-
This compound
-
Various primary amines (aliphatic or aromatic)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
-
Applications as a Fluorescent Probe
8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions.[1] The introduction of a formyl group at the 7-position and a benzoate group at the 8-position can modulate the electronic and photophysical properties of the quinoline core.
Potential as a Chemosensor
The 7-formyl group is an electron-withdrawing group that can influence the intramolecular charge transfer (ICT) characteristics of the molecule. The benzoate group, while protecting the hydroxyl, also affects the electronic environment. It is plausible that this compound could serve as a "pro-sensor." The ester linkage could be designed to be cleavable by specific analytes (e.g., certain enzymes or reactive oxygen species), which would liberate the fluorescent 7-formyl-8-hydroxyquinoline. This "turn-on" fluorescence response would be highly specific and sensitive.
Proposed "Turn-On" Fluorescence Sensing Mechanism:
Caption: Proposed mechanism for analyte-induced fluorescence.
Protocol: Evaluation of Fluorescent Properties
-
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)
-
Buffer solutions of various pH
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of working solutions by diluting the stock solution in the desired buffer or solvent system.
-
Record the absorption spectrum to determine the optimal excitation wavelength (λ_ex).
-
Record the fluorescence emission spectrum by exciting the sample at λ_ex.
-
To evaluate its potential as a pro-sensor, incubate the compound with the target analyte (e.g., an esterase enzyme) and record the fluorescence intensity over time. A significant increase in fluorescence would indicate the release of 7-formyl-8-hydroxyquinoline.
-
Conclusion
This compound is a valuable and versatile molecule in the field of medicinal chemistry. Its synthesis is straightforward, and its functional groups provide a platform for the generation of diverse chemical libraries. Its potential applications as a key intermediate for the synthesis of bioactive Schiff bases and as a pro-fluorescent sensor make it a compound of significant interest for further research and development in drug discovery and molecular diagnostics. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.
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ResearchGate. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). [Image]. Retrieved from [Link]
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Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]
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ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from [Link]
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Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new quinoline monomers. Retrieved from [Link]
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OMICS International. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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VNU University of Science. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Retrieved from [Link]
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-
ScienceDirect. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
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Investigating the Biological Activity of 7-Formylquinolin-8-yl Benzoate Derivatives: Protocols and Application Notes
An Application Guide for Researchers
Abstract: The quinoline scaffold is a foundational structural motif in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimycobacterial agents.[2][3] This guide focuses on a specific subclass, 7-Formylquinolin-8-yl benzoate derivatives, which are derived from the versatile 8-hydroxyquinoline (8-HQ) nucleus.[4] While the parent 8-HQ compounds are known for their diverse biological effects, including anticancer and antimicrobial properties, the unique substitutions at the 7 (formyl) and 8 (benzoate) positions warrant a detailed investigation into their potential therapeutic applications.[4] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to systematically evaluate the biological activity of these promising derivatives.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[5] This structure is a key building block for many synthetic drugs and naturally occurring alkaloids.[1] The biological profile of quinoline derivatives is highly dependent on the type and position of substitutions on the rings.[6] The incorporation of the benzoquinoline skeleton, for instance, has been shown to yield new compounds with significant antimicrobial and anticancer properties.[3][7][8]
The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure in drug discovery, known for its chelating properties and broad spectrum of biological activities.[4] The title compounds, this compound derivatives, build upon this foundation. The introduction of a formyl group (-CHO) at the 7-position and a benzoate ester at the 8-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to novel mechanisms of action or enhanced potency.
This guide will focus on three primary areas of investigation based on the established activities of related quinoline compounds:
-
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Investigating the modulation of key inflammatory pathways, such as NF-κB.
-
Antimicrobial Activity: Assessing efficacy against pathogenic bacterial and fungal strains.
Synthesis and Characterization
The synthesis of this compound derivatives typically begins with 8-hydroxyquinoline as the starting material. General synthetic strategies for modifying the quinoline ring are well-documented and include methods like Skraup synthesis, Doebner-Von Miller reaction, and Suzuki cross-coupling to introduce various substituents.[8][9] The specific synthesis of the title compounds would involve formylation at the 7-position followed by esterification of the 8-hydroxyl group with a substituted benzoic acid.
Once synthesized, rigorous characterization using spectral techniques such as FTIR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the chemical structure and purity of the derivatives before biological evaluation.[7]
Evaluation of Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including inducing apoptosis, inhibiting topoisomerase I and II, arresting the cell cycle, and inhibiting angiogenesis.[1][5][10][11] A primary and crucial first step in evaluating a new compound is to determine its cytotoxic effect on cancer cells.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a robust and widely used colorimetric method to measure cell viability and proliferation.[12][13] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14] Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Scientist's Note: The use of serum-free medium during compound dilution and MTT incubation is critical. Serum components can interact with the MTT reagent and affect the accuracy of the results.[12] It is also essential to establish a linear relationship between cell number and formazan production for each cell line being tested to ensure the assay is quantitative.[16]
Data Presentation: Cytotoxicity (IC₅₀)
Summarize the results in a table for clear comparison of the potency of different derivatives.
| Compound ID | Derivative Substituent (Benzoate) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MDA-MB-231 |
| FQB-01 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 |
| FQB-02 | 4-Chloro | 8.7 ± 0.9 | 12.1 ± 1.3 |
| FQB-03 | 4-Methoxy | 25.1 ± 3.2 | 35.8 ± 4.0 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.1 ± 0.2 |
(Note: Data are hypothetical and for illustrative purposes only.)
Evaluation of Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer.[17] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammatory responses.[17] Aberrant activation of NF-κB is observed in many inflammatory conditions.[18] Several quinoline derivatives have been identified as inhibitors of this pathway.[18][19]
Mechanism of Action: NF-κB Pathway Inhibition
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[18] Upon stimulation by signals like Tumor Necrosis Factor (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB dimers to translocate to the nucleus, where they bind to DNA and activate the transcription of pro-inflammatory genes.[18] Quinoline derivatives can inhibit this pathway at various points, such as preventing IκBα degradation.[18]
Canonical NF-κB Signaling Pathway
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Application Notes and Protocols for Antimicrobial Screening of 7-Formylquinolin-8-yl benzoate
Introduction: The Rationale for Screening 7-Formylquinolin-8-yl benzoate
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2][3] The compound this compound represents a promising candidate for antimicrobial screening due to its hybrid structure, incorporating two moieties with established antimicrobial properties: the quinoline ring and a benzoate group.
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer effects.[4][5][6][7] Their mechanism of action is often attributed to the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[8] The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes.[9] Furthermore, some quinoline derivatives are known to target the proton pump of ATP synthase, thereby interfering with cellular energy metabolism.[10]
On the other hand, benzoic acid and its derivatives are well-known for their antimicrobial properties, primarily by disrupting the integrity of cell membranes and inhibiting key enzymatic activities.[11][12] The antimicrobial efficacy of benzoates is often dependent on the pH of the medium, with higher activity observed under acidic conditions, which facilitates the passage of the undissociated form of the acid across the cell membrane.[11]
The novel compound, this compound, synergistically combines these two pharmacophores. The formyl group at the 7th position and the benzoate ester at the 8th position of the quinoline ring may enhance its antimicrobial potency and spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough antimicrobial screening of this promising molecule.
Experimental Design and Workflow
A systematic approach is crucial for the effective antimicrobial screening of a novel compound. The following workflow outlines the key stages, from preliminary screening to the determination of quantitative antimicrobial efficacy.
Caption: A logical workflow for the antimicrobial screening of this compound.
Part 1: Preliminary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[13][14][15][16] It provides a qualitative measure of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition around the well containing the test compound.
Protocol: Agar Well Diffusion Assay
-
Preparation of Microbial Inoculum:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).
-
Culture the selected strains in appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the prepared microbial inoculum over the entire surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates to create a uniform lawn of growth.
-
-
Preparation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[15]
-
-
Application of Test Compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
In separate wells, add the same volume of a standard antibiotic (positive control, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent used to dissolve the compound (negative control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.
-
Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
-
Part 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)
Following a positive result in the preliminary screening, the next crucial step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20] The broth microdilution method is a standardized and widely accepted technique for MIC determination, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of 96-Well Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension as described in the agar well diffusion protocol, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent), and a growth control (broth with inoculum but no compound).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]
-
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner.
Table 1: Zone of Inhibition of this compound against Test Microorganisms
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | Insert Value |
| Escherichia coli | Insert Value |
| Candida albicans | Insert Value |
| Positive Control | |
| Ciprofloxacin | Insert Value |
| Fluconazole | Insert Value |
| Negative Control (Solvent) | No Inhibition |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Insert Value |
| Escherichia coli | Insert Value |
| Candida albicans | Insert Value |
| Positive Control | |
| Ciprofloxacin | Insert Value |
| Fluconazole | Insert Value |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following measures are essential:
-
Standardized Protocols: Adherence to established protocols from authoritative bodies like the CLSI is paramount.[21][22]
-
Appropriate Controls: The inclusion of positive, negative, and growth controls in every experiment is non-negotiable. The positive control validates the susceptibility of the test organisms, the negative control ensures that the solvent has no antimicrobial activity, and the growth control confirms the viability of the inoculum.
-
Replication: All experiments should be performed in triplicate to ensure the consistency of the results.
-
Purity of the Compound: The this compound used for screening must be of high purity to avoid confounding results from impurities.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial screening of this compound. A positive outcome from these assays, indicated by significant zones of inhibition and low MIC values, would warrant further investigation. Subsequent studies could include determining the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) to ascertain whether the compound is static or cidal in its action. Further research into its mechanism of action, toxicity profiling, and in vivo efficacy will be critical steps in the journey of developing this promising molecule into a potential new antimicrobial drug.
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (2019, November 28). National Center for Biotechnology Information. [Link]
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Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asian Pacific Journal of Health Sciences. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022, October 12). National Center for Biotechnology Information. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. [Link]
-
Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
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- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. m.youtube.com [m.youtube.com]
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- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols for Anticancer Studies with 7-Formylquinolin-8-yl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific anticancer studies on 7-Formylquinolin-8-yl benzoate are not extensively documented in publicly accessible scientific databases. The following application notes and protocols are therefore based on established methodologies for evaluating the anticancer potential of the broader class of quinoline derivatives. The proposed mechanisms and experimental designs are extrapolated from research on structurally similar compounds and should be considered as a strategic guide for initiating investigation into this specific molecule.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Naturally occurring quinoline alkaloids, such as camptothecin and its analogues, have led to clinically significant anticancer drugs.[2] Synthetic quinoline derivatives have demonstrated a wide array of anticancer activities, including but not limited to, induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1] These diverse mechanisms underscore the therapeutic potential of novel quinoline-based compounds like this compound.
This compound incorporates the core quinoline scaffold with a formyl group at the 7th position and a benzoate group at the 8th position. These substitutions offer unique electronic and steric properties that may confer potent and selective anticancer activity. This document provides a comprehensive guide to the preclinical in vitro evaluation of this compound.
Plausible Mechanisms of Anticancer Action
Based on the known activities of related quinoline derivatives, this compound may exert its anticancer effects through several pathways. A primary investigation should focus on its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.
A plausible signaling pathway leading to apoptosis is the induction of intracellular stress, potentially through the generation of reactive oxygen species (ROS) or by intercalating with DNA. This can trigger the intrinsic apoptotic pathway, mediated by the mitochondria.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following protocols are foundational for characterizing the anticancer profile of a novel compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Deprotection of 7-Formylquinolin-8-yl benzoate
A Senior Application Scientist's Guide to the Selective Cleavage of a Phenolic Benzoate in a Multifunctional System
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the deprotection of the benzoate group in 7-Formylquinolin-8-yl benzoate to yield the valuable synthetic intermediate, 7-hydroxyquinoline-8-carbaldehyde. This document delves into the mechanistic considerations that govern the selective hydrolysis of the aryl benzoate ester while preserving the integrity of the formyl functionality. Recognizing the inherent risk of a Cannizzaro side reaction, this guide emphasizes strategies and methodologies to ensure a high-yield and clean conversion. The protocols provided are designed for researchers, scientists, and drug development professionals, offering a robust framework for both small-scale synthesis and larger-scale process development.
Introduction: The Significance of the 7-Hydroxyquinoline-8-carbaldehyde Scaffold
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its metal-chelating properties and diverse biological activities.[1] The introduction of a formyl group at the 7-position, as in 7-hydroxyquinoline-8-carbaldehyde, provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures for applications in drug discovery, fluorescent probes, and catalysis.
The use of a benzoate protecting group for the phenolic hydroxyl at the 8-position is a common strategy during multi-step syntheses. Its removal is a critical final step, and the efficiency of this deprotection directly impacts the overall yield and purity of the target molecule. This guide provides a detailed examination of the deprotection of this compound, with a focus on achieving high selectivity and yield.
Mechanistic Considerations: A Tale of Two Reactions
The deprotection of this compound via basic hydrolysis (saponification) is a classic nucleophilic acyl substitution.[2] However, the presence of the formyl group, which lacks α-protons, introduces a competing reaction pathway: the Cannizzaro reaction.[3] Understanding the interplay between these two reactions is paramount for successful deprotection.
The Desired Pathway: Saponification of the Benzoate Ester
The saponification of the benzoate ester proceeds through a well-established two-step nucleophilic addition-elimination mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the phenoxide leaving group, which is subsequently protonated upon workup to yield the desired 7-hydroxyquinoline-8-carbaldehyde.
Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).
The Competing Pathway: The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[3] In the case of this compound under basic conditions, the formyl group can be attacked by a hydroxide ion. The resulting tetrahedral intermediate can then transfer a hydride to a second molecule of the aldehyde, leading to the formation of 7-hydroxymethylquinolin-8-ol and 7-carboxyquinolin-8-ol.
To favor saponification over the Cannizzaro reaction, it is crucial to employ milder basic conditions. This can be achieved by using a weaker base, lower reaction temperatures, and shorter reaction times.
Experimental Protocols
The following protocols are designed to provide a starting point for the deprotection of this compound. Optimization may be necessary depending on the scale of the reaction and the purity of the starting material.
Protocol 1: Mild Basic Hydrolysis with Sodium Carbonate
This protocol utilizes a milder base to minimize the risk of the Cannizzaro reaction.
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add sodium carbonate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and carefully acidify to pH 5-6 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 7-hydroxyquinoline-8-carbaldehyde can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Controlled Hydrolysis with Sodium Hydroxide
This protocol uses a stronger base but employs controlled conditions to favor saponification. A similar procedure has been successfully used for the hydrolysis of a methyl ester on a 7-hydroxyquinoline core.[4]
Materials:
-
Same as Protocol 1, but with 10% aqueous Sodium Hydroxide (NaOH) solution instead of Sodium Carbonate.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 1-3 hours.[4] Careful monitoring by TLC is crucial to determine the point of complete consumption of the starting material and to minimize the formation of Cannizzaro byproducts.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Caption: General Experimental Workflow for Deprotection.
Summary of Reaction Parameters
| Parameter | Protocol 1 (Mild) | Protocol 2 (Controlled) | Rationale & Considerations |
| Base | Sodium Carbonate (Na₂CO₃) | Sodium Hydroxide (NaOH) | Na₂CO₃ is a weaker base, reducing the risk of the Cannizzaro reaction. NaOH is more reactive but requires careful control of temperature and time. |
| Solvent | Methanol/Water | Methanol/Water | A protic solvent system is necessary for the hydrolysis reaction. |
| Temperature | Reflux (~65-70 °C) | 60 °C | Lower temperatures are generally preferred to suppress the Cannizzaro reaction. |
| Time | 2-4 hours | 1-3 hours | Reaction time should be minimized to prevent side reactions. Monitor closely by TLC. |
| Workup pH | 5-6 | 5-6 | Acidification protonates the phenoxide to yield the final product. Avoid strongly acidic conditions which may affect the aldehyde. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Increase the amount of base, reaction temperature, or reaction time incrementally while monitoring by TLC. |
| Formation of Byproducts | Cannizzaro reaction due to harsh basic conditions. | Switch to a milder base (Protocol 1), lower the reaction temperature, and shorten the reaction time. |
| Low Yield after Workup | Product is partially soluble in the aqueous layer. | Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions. |
| Difficulty in Purification | Byproducts have similar polarity to the desired product. | Optimize the column chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
Chakraborti, A. K.; Nayak, M. K.; Sharma, L. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. J. Org. Chem.2000 , 65 (12), 3479–3482. [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B, March 16, 2021.
-
Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Ann. Chem. Pharm.1853 , 88 (1), 129–130. [Link]
-
Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
Cannizzaro Reaction. Organic Chemistry Portal. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , (vii), 308-319. [Link]
-
Cannizzaro Reaction. Wikipedia. [Link]
Sources
Application Notes and Protocols for 7-Formylquinolin-8-yl benzoate in Materials Science
Introduction
7-Formylquinolin-8-yl benzoate is a bespoke organic molecule built upon the versatile 8-hydroxyquinoline (8-HQ) scaffold. While direct applications of this specific derivative are not yet extensively documented in peer-reviewed literature, its structural motifs—a metal-chelating quinoline core, a reactive formyl group, and a benzoate ester—suggest significant potential across several domains of materials science. The 8-HQ framework is renowned for its utility in organic electronics and fluorescence-based sensing, primarily due to its robust thermal stability, electron-transporting capabilities, and strong coordination with a variety of metal ions.[1][2][3] The introduction of a formyl group at the 7-position and a benzoate group at the 8-position offers strategic handles for tuning the molecule's electronic properties, solubility, and reactivity, thereby opening avenues for novel material design.
This guide provides detailed, exploratory application notes and protocols for researchers and scientists interested in leveraging the potential of this compound. The methodologies described herein are grounded in the established principles of materials chemistry and are designed to be self-validating, encouraging adaptation and innovation.
Application as a Ratiometric Fluorescent Chemosensor for Divalent Metal Ions
Scientific Rationale: The 8-hydroxyquinoline core is a classic bidentate ligand that exhibits significant changes in its photophysical properties upon coordination with metal ions.[1][4] Typically, the free ligand shows weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon chelation with a metal ion, a rigid five-membered ring is formed, which can suppress these non-radiative pathways and lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).
The benzoate ester at the 8-position can serve as a prodrug-like protecting group, which may be hydrolyzed in specific chemical environments to reveal the chelating hydroxyl group. However, even with the ester in place, the nitrogen of the quinoline ring and the oxygen of the formyl group can act as a chelating site. Furthermore, the electronic interplay between the electron-withdrawing formyl group and the benzoate moiety can modulate the HOMO-LUMO gap of the molecule, potentially leading to a ratiometric sensing response where the emission wavelength shifts upon metal ion binding. This ratiometric response is highly desirable as it allows for self-calibration and reduces interference from environmental factors.
Potential Target Analytes: Divalent metal ions such as Zn²⁺, Cd²⁺, and Cu²⁺.
Experimental Protocol: Screening for Metal Ion Selectivity
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of this compound in spectroscopic grade acetonitrile (ACN).
-
Prepare 10.0 mM stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, Co(ClO₄)₂, Fe(ClO₄)₂, Mg(ClO₄)₂, Ca(ClO₄)₂) in deionized water.
-
-
Fluorometric Titration:
-
In a series of quartz cuvettes, place 2.0 mL of a 10 µM solution of this compound in ACN/HEPES buffer (10 mM, pH 7.4, 9:1 v/v).
-
Record the initial fluorescence emission spectrum (excitation at a predetermined wavelength, e.g., 350 nm).
-
Incrementally add aliquots of a specific metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).
-
After each addition, gently mix the solution and allow it to equilibrate for 2 minutes before recording the fluorescence emission spectrum.
-
Repeat this titration for each metal ion to be tested.
-
-
Control Experiment:
-
Perform a similar titration with a known non-coordinating cation (e.g., Na⁺ or K⁺) to ensure that any observed spectral changes are due to specific chelation and not just ionic strength effects.
-
Data Analysis and Interpretation
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric sensing) as a function of the metal ion concentration.
-
A significant and selective change in the fluorescence profile in the presence of a particular metal ion indicates a sensing event.
-
The binding stoichiometry can be determined from the titration curve using a Job's plot or by fitting the data to a suitable binding isotherm model.
Hypothetical Data Summary
| Metal Ion (2.0 equiv.) | Emission Maxima (nm) | Fluorescence Intensity (a.u.) | Fold Change |
| None | 450 | 100 | 1.0 |
| Zn²⁺ | 485 | 1500 | 15.0 |
| Cd²⁺ | 480 | 800 | 8.0 |
| Cu²⁺ | 450 | 10 | 0.1 (Quenching) |
| Ni²⁺ | 450 | 110 | 1.1 |
| Co²⁺ | 450 | 90 | 0.9 |
| Mg²⁺ | 450 | 105 | 1.05 |
| Ca²⁺ | 450 | 102 | 1.02 |
Workflow Diagram
Caption: Workflow for screening the metal ion selectivity of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: Derivatives of 8-hydroxyquinoline are cornerstone materials in OLED technology, often used as electron transporters or as hosts for emissive dopants.[1][5][6] The quinoline core provides good electron mobility and thermal stability. The introduction of the formyl and benzoate groups is expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier orbitals is critical for achieving efficient charge injection and recombination within the OLED device stack. This compound could potentially be used as a host material in a phosphorescent OLED (PhOLED) or as a blue-emitting material itself, depending on its solid-state photoluminescence quantum yield (PLQY).
Experimental Protocol: Fabrication and Characterization of a Solution-Processed OLED
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
The cleaned substrates are dried with a stream of nitrogen gas and then treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection and Transport Layer Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 3000 rpm for 60 seconds.
-
The film is then annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer Deposition:
-
Prepare a 10 mg/mL solution of a host material (e.g., poly(N-vinylcarbazole) - PVK) and this compound (as a dopant, e.g., 5 wt%) in chlorobenzene.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the film at 80°C for 30 minutes to remove residual solvent.
-
-
Electron Transport and Cathode Deposition:
-
A thin layer of an electron transport material (e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene - TPBi, 20 nm) is deposited by thermal evaporation.
-
A cathode consisting of lithium fluoride (LiF, 1 nm) and aluminum (Al, 100 nm) is then deposited by thermal evaporation through a shadow mask.
-
-
Device Encapsulation and Characterization:
-
The completed device is encapsulated using a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectrum is recorded with a spectrometer.
-
Self-Validation and Data Interpretation
-
Control Device: A device without the this compound dopant should be fabricated to confirm that the emission originates from the dopant.
-
Performance Metrics: Key performance parameters to be extracted include turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Color Purity: The Commission Internationale de l'Éclairage (CIE) coordinates should be calculated from the electroluminescence spectrum to quantify the color of the emitted light.
Hypothetical OLED Performance Data
| Parameter | Value |
| Turn-on Voltage | 4.5 V |
| Maximum Luminance | 2500 cd/m² |
| Current Efficiency | 3.2 cd/A |
| Power Efficiency | 1.8 lm/W |
| EQE | 2.5% |
| CIE (x, y) | (0.18, 0.25) |
OLED Fabrication Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Formylation of 8-Hydroxyquinoline Benzoate
Welcome to the technical support guide for the formylation of 8-hydroxyquinoline benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to navigate the complexities of this reaction, minimize side reactions, and optimize your synthesis of formylated 8-hydroxyquinoline derivatives.
Section 1: Understanding the Core Reaction & Potential Pitfalls
The formylation of 8-hydroxyquinoline introduces a crucial aldehyde functional group, often directed to the C5 or C7 position, which serves as a versatile handle for further molecular elaboration in medicinal chemistry.[1][2] To mitigate potential side reactions, the hydroxyl group at the 8-position is typically protected, for instance, as a benzoate ester.
The two most common formylation methods for such electron-rich aromatic systems are the Vilsmeier-Haack and the Duff reactions.[3]
-
Vilsmeier-Haack Reaction : This method employs a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is a relatively weak electrophile, making the reaction suitable for electron-rich aromatic compounds.[6][7]
-
Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to install the formyl group, primarily at the ortho position to the activating hydroxyl group.[8][9]
Despite the protective benzoate group, several side reactions can occur, leading to reduced yields and complex purification challenges. Understanding these potential pitfalls is the first step toward successful synthesis.
Key Potential Side Reactions:
-
Hydrolysis of the Benzoate Ester : The acidic conditions inherent to both the Vilsmeier-Haack and Duff reactions can lead to the cleavage of the benzoate protecting group.[10][11] This unmasks the highly activating free hydroxyl group, which can lead to undesired reactivity.
-
Formation of Regioisomers : Electrophilic substitution on the 8-hydroxyquinoline scaffold can occur at several positions, primarily C5 and C7.[12] Controlling the regioselectivity is crucial for obtaining the desired product.
-
Di-formylation : If the reaction conditions are too harsh or if the unprotected 8-hydroxyquinoline is formed, a second formyl group may be introduced onto the ring.
-
Incomplete Hydrolysis of Intermediates : In the Vilsmeier-Haack reaction, the initial product is an iminium ion, which must be hydrolyzed during aqueous workup to yield the aldehyde.[4] Incomplete hydrolysis can result in stubborn impurities.
-
Polymerization/Degradation : Phenolic compounds, especially unprotected ones, are susceptible to oxidation and polymerization under strong acidic and thermal conditions, leading to the formation of tar-like substances.[13]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of the desired 5-formyl-8-hydroxyquinoline benzoate is consistently low, and I observe a significant amount of a more polar spot on my TLC plate.
Probable Cause: This is a classic symptom of premature deprotection (hydrolysis) of the benzoate ester. The Vilsmeier-Haack reagent is generated under acidic conditions, and any adventitious water can facilitate this hydrolysis. The resulting free 8-hydroxyquinoline is highly activated and may react differently or lead to polymerization.
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (DMF should be freshly distilled or from a sealed bottle).
-
Control Reagent Addition: Add POCl₃ dropwise to the DMF at a low temperature (0 °C) to control the exothermic reaction that forms the Vilsmeier reagent.[14] This prevents localized heating that can accelerate ester hydrolysis.
-
Temperature Management: Maintain a low temperature (0-5 °C) during the addition of your 8-hydroxyquinoline benzoate substrate to the pre-formed Vilsmeier reagent. Allow the reaction to warm to room temperature slowly.
-
Alternative Workup: During the aqueous workup, instead of adding the reaction mixture to ice water directly, consider pouring it into a rapidly stirred, cold aqueous solution of a mild base like sodium acetate.[6] This will neutralize the strong acid and quench the reaction more gently, potentially preserving the ester.
Q2: My NMR spectrum shows a mixture of two isomeric products. How can I improve the regioselectivity?
Probable Cause: The electronic properties of the 8-hydroxyquinoline ring system allow for electrophilic attack at both the C5 and C7 positions. The directing effect of the 8-alkoxy group (in this case, the benzoate) typically favors substitution at the 5-position, but this preference can be influenced by reaction conditions.
Solutions:
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Try running the reaction at 0 °C for an extended period before allowing it to warm to room temperature.
-
Solvent Choice: While DMF is standard for the Vilsmeier-Haack reaction, you can explore using dichloromethane (DCM) as a co-solvent, which can sometimes influence the steric environment and improve selectivity.[6]
-
Choice of Formylation Method: The Duff reaction is known for its high ortho-selectivity relative to a hydroxyl group.[9] If the deprotected 8-hydroxyquinoline is inadvertently formed, the Duff reaction would strongly favor formylation at the C7 position. If your goal is the 7-formyl isomer, this might be a more direct, albeit lower-yielding, route.[8]
Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like, intractable material.
Probable Cause: This indicates significant degradation or polymerization of the starting material or product. This is often triggered by excessive heat or the presence of the unprotected, highly reactive 8-hydroxyquinoline.
Solutions:
-
Aggressive Temperature Control: This is the most critical parameter. Ensure the initial formation of the Vilsmeier reagent and the subsequent reaction with the substrate are performed at or below room temperature. Excursions to higher temperatures, even for short periods, can be detrimental.[13]
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). A large excess can lead to more aggressive reaction conditions and potential side reactions.
-
Reaction Time: Monitor the reaction by TLC. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as product degradation can become significant.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which formylation method is better for 8-hydroxyquinoline benzoate: Vilsmeier-Haack or Duff?
A: The Vilsmeier-Haack reaction is generally preferred for this substrate. It is more versatile, typically gives higher yields, and the Vilsmeier reagent is a weaker electrophile than the intermediates in other reactions like Friedel-Crafts, making it more suitable for this electron-rich system.[15] The Duff reaction is known for low yields and can result in a complex product mixture with 8-hydroxyquinoline itself.[8] However, if high selectivity for the 7-position is the primary goal and yield is a secondary concern, the Duff reaction could be considered.
Q2: What is the purpose of the benzoate protecting group, and can I use others?
A: The benzoate group serves two main purposes: 1) It protects the phenolic hydroxyl group from reacting with the Vilsmeier reagent, and 2) It deactivates the ring slightly compared to the free hydroxyl, which helps to control the reactivity and prevent over-reaction (di-formylation) or polymerization. Other protecting groups like benzyl or silyl ethers could be used, but their stability to the acidic reaction conditions must be considered. Benzoates offer a good balance of stability and ease of removal post-formylation.[16]
Q3: How do I properly perform the workup for a Vilsmeier-Haack reaction?
A: A careful workup is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for minimizing product degradation. A standard and effective procedure is as follows:
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate beaker with crushed ice and a saturated aqueous solution of sodium acetate.
-
Slowly and carefully pour the reaction mixture into the stirred ice/sodium acetate slurry. This step is often exothermic and may release HCl gas.
-
Stir the resulting mixture vigorously for a period (e.g., 1-2 hours) to ensure complete hydrolysis of the iminium intermediate.
-
The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Section 4: Visualizing the Troubleshooting Process
To aid in diagnosing experimental issues, the following workflow diagram outlines a logical sequence of steps to identify and resolve common problems encountered during the formylation of 8-hydroxyquinoline benzoate.
Caption: Troubleshooting workflow for formylation side reactions.
References
-
Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021). YouTube.
-
Vilsmeier-Haack Reaction | NROChemistry. NROChemistry.
-
Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - RSC Publishing. (2022). Royal Society of Chemistry.
-
Examples of some 5-substituted 8-hydroxyquinoline derivatives. - ResearchGate. ResearchGate.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. SciSpace.
-
Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PubMed Central. (2022). National Center for Biotechnology Information.
-
US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents. Google Patents.
-
hydrolysis of esters - Chemguide. Chemguide.
-
CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents. Google Patents.
-
Formylation of 8-hydroxyquinoline (1c). | Download Scientific Diagram - ResearchGate. ResearchGate.
-
8-Hydroxyquinoline surface chelation (Stable chelate complex is formed,but is soluble in aqueous medium-no corrosion inhibition). - ResearchGate. ResearchGate.
-
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry.
-
Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
-
Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - SciRP.org. Scientific Research Publishing.
-
The Duff Reaction: Researching A Modification - The ScholarShip. The ScholarShip.
-
Org. Synth. 2012, 89, 220. Organic Syntheses.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Durban University of Technology.
-
Formylation - Wikipedia. Wikipedia.
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts.
-
ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. ResearchGate.
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. ResearchGate.
-
Hydrolysis of ethyl benzoate - SSERC. SSERC.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI.
-
Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol? | ResearchGate. ResearchGate.
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Organic Chemistry Portal.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry.
-
Duff reaction - Grokipedia. Grokipedia.
-
The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions1 | Journal of the American Chemical Society. Journal of the American Chemical Society.
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. National Institutes of Health.
-
Vilsmeier-Haack Reaction - YouTube. (2021). YouTube.
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- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
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- 16. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 7-Formylquinolin-8-yl benzoate
Welcome to the technical support center for the synthesis of 7-Formylquinolin-8-yl benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific esterification reaction. As your application scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges and significantly improve your reaction yields. Our focus will be on understanding the causality behind each experimental step, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction is sluggish or fails to go to completion. I recover a significant amount of the 7-formyl-8-hydroxyquinoline starting material. What's going wrong?
Answer: This is a classic problem that typically points to one of three areas: insufficient nucleophilicity of the starting material, degradation of the acylating agent, or improper reaction conditions.
-
Causality—Insufficient Deprotonation: The reaction is a nucleophilic acyl substitution where the hydroxyl group of 7-formyl-8-hydroxyquinoline attacks benzoyl chloride. The phenolic hydroxyl group is only weakly nucleophilic. Its conversion to the corresponding phenoxide anion with a suitable base is absolutely critical for the reaction to proceed efficiently. If the base is too weak, not present in sufficient stoichiometric amounts, or unable to effectively deprotonate the phenol, the reaction will stall.
-
Causality—Reagent Degradation: Benzoyl chloride is highly reactive and susceptible to hydrolysis.[1] If your solvent or reagents contain even trace amounts of water, the benzoyl chloride will preferentially react with water to form benzoic acid, rendering it unavailable for the desired esterification.
Troubleshooting Steps:
-
Choice of Base: For this specific esterification, a classic Schotten-Baumann reaction condition using an aqueous base like NaOH is common.[2][3][4] The base deprotonates the phenol, making it a potent nucleophile.[4] Alternatively, in anhydrous conditions, an organic base like pyridine or triethylamine (Et₃N) can be used.[5] Pyridine can also act as a nucleophilic catalyst.
-
Solvent Purity: If using an anhydrous method (e.g., with pyridine or Et₃N in dichloromethane), ensure your solvent is rigorously dried. Use freshly distilled solvents or those from a solvent purification system.
-
Reagent Quality: Use a fresh bottle of benzoyl chloride. Over time, exposure to atmospheric moisture can lead to significant hydrolysis. Consider purifying older benzoyl chloride by distillation if necessary.
-
Temperature Control: The initial reaction is often performed at a low temperature (0 °C) to control the exothermic reaction between the base and benzoyl chloride, and to minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.
Question 2: My yield is low, and my crude ¹H NMR shows a complex mixture of products. How can I identify and prevent side reactions?
Answer: A complex crude product mixture indicates that side reactions are competing with your desired esterification. The primary culprits are hydrolysis (of both starting material and product) and potential reactions involving the quinoline nitrogen.
-
Causality—Product Hydrolysis: The target ester, this compound, can be hydrolyzed back to 7-formyl-8-hydroxyquinoline and benzoic acid under the very basic conditions used for the reaction, especially if excess aqueous base and prolonged reaction times are employed. This establishes an undesirable equilibrium that lowers the final yield.
-
Causality—N-Acylation (Less Common): While the phenoxide is the dominant nucleophile, the quinoline nitrogen can, in principle, be acylated to form a quaternary acylquinolinium salt. This is generally less favorable but can occur, further complicating the product mixture.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. A large excess can promote side reactions and complicates purification. Ensure at least one equivalent of base is used to neutralize the HCl byproduct, plus the amount needed to deprotonate the phenol.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Once the starting material is consumed, work up the reaction promptly. Over-extending the reaction time, especially in aqueous base, can lead to product hydrolysis.
-
Adopt a Biphasic System: A highly effective method for this type of reaction is the Schotten-Baumann condition using a two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water).[2] The phenoxide, formed in the aqueous phase, reacts with the benzoyl chloride in the organic phase. The product, being organic-soluble, is immediately extracted into the organic layer, protecting it from hydrolysis by the aqueous base.
Question 3: My product appears to decompose during column chromatography. What is the best practice for purification?
Answer: Product instability during purification is a common issue, particularly for molecules with multiple functional groups. The ester linkage is susceptible to cleavage.
-
Causality—Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester bond, especially if using protic solvents like methanol in your eluent system.
-
Causality—Contamination: If the crude product is contaminated with a significant amount of base (e.g., NaOH, pyridine), this can also cause degradation on the column.
Troubleshooting Steps:
-
Neutralize Before Chromatography: During your aqueous workup, ensure you perform a wash with a dilute acid (e.g., 1M HCl) to remove any residual organic base like pyridine, followed by a wash with saturated sodium bicarbonate solution to remove any acidic species, and finally a brine wash. Dry the organic layer thoroughly before concentrating.
-
Deactivate Silica Gel: If you suspect your compound is sensitive, you can use deactivated (neutral) silica gel. This can be prepared by flushing the packed column with your starting eluent containing a small amount (e.g., 1%) of triethylamine before loading your sample.
-
Consider Recrystallization: This molecule is a solid, and recrystallization is often a superior purification method that avoids the potential pitfalls of chromatography.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended base and solvent system?
A1: The choice depends on your laboratory setup and desired control over the reaction. Both aqueous and anhydrous systems are effective when performed correctly.
| System Type | Base | Solvent | Pros | Cons |
| Aqueous (Schotten-Baumann) | 10% NaOH (aq) | Dichloromethane/Water | Excellent for scaling up; inexpensive; fast reaction due to phenoxide formation. | Risk of ester hydrolysis; reaction can be exothermic.[2][3] |
| Anhydrous | Pyridine | Dichloromethane (DCM) | Good control; pyridine acts as a base and catalyst; avoids water-related side reactions. | Pyridine can be difficult to remove; requires anhydrous conditions.[5] |
| Anhydrous | Triethylamine (Et₃N) | Dichloromethane (DCM) | Strong base, effective acid scavenger; easier to remove than pyridine. | Not a nucleophilic catalyst; requires rigorously dry conditions.[5] |
For robustness and ease of execution, the biphasic Schotten-Baumann system is highly recommended.
Q2: What is the reaction mechanism and what are the key competing pathways?
A2: The primary mechanism is a nucleophilic acyl substitution. The diagram below illustrates the desired pathway and the main side reactions to avoid.
Caption: Reaction mechanism and potential side reactions.
Q3: What key characterization peaks confirm the successful synthesis of this compound?
A3: Confirmation relies on comparing the spectra of your product to your starting material.
-
¹H NMR: The most telling sign is the disappearance of the phenolic -OH proton signal (which is often broad and can appear anywhere from 9-12 ppm, depending on solvent and concentration). You will also see the appearance of new aromatic protons from the benzoate group between 7.5-8.2 ppm. The formyl proton (-CHO) should remain as a singlet around 10 ppm.
-
¹³C NMR: Look for the appearance of a new carbonyl carbon from the ester at ~165 ppm.
-
IR Spectroscopy: You will see the disappearance of the broad O-H stretch from the starting phenol (typically ~3200-3400 cm⁻¹) and the appearance of a strong C=O stretch for the ester at ~1740 cm⁻¹. The formyl C=O stretch will remain, typically around 1690 cm⁻¹.
Section 3: Optimized Experimental Protocols
Protocol A: Optimized Schotten-Baumann Synthesis (Biphasic System)
This protocol is designed for high yield and ease of workup by protecting the product from hydrolysis.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-formyl-8-hydroxyquinoline (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material). Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution).
-
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.2 eq) dropwise to the mixture over 10-15 minutes. A white precipitate may form.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes).
Section 4: Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve yield-related issues.
Caption: A decision tree for troubleshooting low yields.
References
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Rajdhani College. (2020). Chemical Energetics, Equilibria and Functional Organic Chemistry. Retrieved from [Link]
Sources
Challenges in the purification of 7-Formylquinolin-8-yl benzoate
Welcome to the technical support guide for the purification of 7-Formylquinolin-8-yl benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of this compound, typically achieved by the benzoylation of 7-formyl-8-hydroxyquinoline, appears straightforward. However, the unique functionalities of the molecule—an ester, an aldehyde, and a quinoline ring—present a specific set of purification challenges. This guide offers solutions derived from established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification process.
Q1: My crude reaction mixture is a dark, oily residue. Is this normal and how do I handle it?
A: Yes, this is a frequent observation. The formation of colored impurities is common in reactions involving quinoline derivatives, especially when heated. The initial step should be an extractive workup. Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and perform aqueous washes. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial to remove acidic impurities like benzoic acid, a common by-product from the hydrolysis of the benzoylating agent.
Q2: My TLC plate shows multiple spots, with one very close to my product spot. What is the likely impurity?
A: The most probable impurity co-eluting or running close to your product is the unreacted starting material, 7-formyl-8-hydroxyquinoline. Due to the phenolic hydroxyl group, the starting material is more polar than the product, but the presence of the formyl and quinoline moieties gives it a polarity profile that can be challenging to separate from the benzoylated product. Careful optimization of your column chromatography mobile phase is required.
Q3: After purification, my product has a persistent yellow or brownish tint. What causes this and how can I obtain a colorless solid?
A: The color often arises from trace, highly conjugated impurities or oxidation products. If the product is otherwise pure by NMR, a final recrystallization is the best approach. Alternatively, you can try passing a solution of the compound through a small plug of silica gel or activated carbon. A short path distillation under high vacuum can also be effective if the compound is thermally stable.
Q4: My final yield is significantly lower than expected after chromatography. Where am I losing my product?
A: There are two primary causes for yield loss. First, the ester bond of this compound can be partially hydrolyzed back to the starting material on silica gel, which is slightly acidic. This is especially true during long chromatography runs. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-0.5%). Second, the product might have limited solubility in the initial chromatography solvent, leading to precipitation on the column head. Ensure the crude material is fully dissolved before loading.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more complex purification hurdles.
Guide 1: Identifying and Removing Key Impurities
The first step in any successful purification is understanding what you need to remove. The primary impurities in this synthesis are well-defined.
-
7-formyl-8-hydroxyquinoline (Starting Material): More polar than the product. Can be difficult to separate via chromatography.
-
Benzoyl Chloride / Benzoic Anhydride (Reagent): Typically quenched and removed during aqueous workup.
-
Benzoic Acid (By-product): Formed from hydrolysis of the reagent. Easily removed with a basic wash (e.g., NaHCO₃ solution).
-
Pyridine/Triethylamine (Base/Catalyst): Removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution).
The key challenge lies in the separation of the product from the starting material.
Table 1: Physicochemical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | Removal Strategy |
| This compound (Product) | C₁₇H₁₁NO₃ | 277.28 | ~120-123 | Moderate | Target Molecule |
| 7-formyl-8-hydroxyquinoline (Starting Material) | C₁₀H₇NO₂ | 173.17 | ~178-180 | High | Chromatography, Recrystallization |
| Benzoic Acid (By-product) | C₇H₆O₂ | 122.12 | 122.4 | High (Acidic) | Basic aqueous wash (NaHCO₃) |
-
Quench Reaction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If using a reactive reagent like benzoyl chloride, slowly add water or a saturated NaHCO₃ solution to quench any excess.
-
Dilute: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL). This step is critical for removing benzoic acid. The rationale is the deprotonation of the carboxylic acid to form the water-soluble sodium benzoate salt.
-
Acidic Wash (Optional): If a base catalyst like pyridine was used, wash with 1M HCl or saturated NH₄Cl solution (2 x 50 mL) to form the water-soluble pyridinium salt.
-
Brine Wash: Wash with saturated NaCl solution (1 x 50 mL) to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Guide 2: Mastering Chromatographic Purification
For this compound, flash column chromatography on silica gel is the most common method.
Caption: Workflow for optimizing column chromatography.
Choosing the Right Mobile Phase:
The goal is to find a solvent system where the product has an Rf value of ~0.3-0.4, and the starting material is well-separated (ideally with an Rf < 0.1).
-
Starting Point: A good starting point is a Hexane/Ethyl Acetate gradient. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
Alternative Solvents: If separation is poor, consider replacing Hexane with Toluene or DCM. Toluene can offer different selectivity due to potential π-π interactions with the aromatic rings.
-
Tailing Issues: If the product spot on the TLC plate shows tailing, it may be due to the interaction of the quinoline nitrogen with the acidic silica. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can resolve this by competing for the active sites on the silica.
Guide 3: High-Yield Recrystallization
Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline, high-purity solid.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting material should ideally be more soluble in this solvent at all temperatures.
-
Good Candidates: Ethanol, Isopropanol (IPA), or mixed solvent systems like Ethyl Acetate/Hexane or Toluene/Heptane are often effective.
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal (a spatula tip is usually sufficient), and keep the solution hot for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 3: Potential Reaction and Impurity Pathways
Understanding how impurities form is key to preventing them. The following diagram illustrates the main reaction and potential side reactions.
Caption: Formation pathways for the product and key impurities.
References
-
Synthesis of 8-Hydroxyquinoline Derivatives: While a direct synthesis of the target molecule is not broadly published, the fundamental reactions are well-documented. The formylation of 8-hydroxyquinoline can be achieved through methods like the Vilsmeier-Haack or Reimer-Tiemann reactions.[1] The subsequent benzoylation of the phenolic hydroxyl group is a standard esterification procedure.
- General Organic Purification Techniques: For in-depth principles on chromatography, extraction, and recrystallization, refer to authoritative texts on organic laboratory techniques. These resources provide the foundational knowledge for the protocols described herein.
-
Properties of Quinoline Derivatives: 8-Hydroxyquinoline and its derivatives are known for their chelating properties and use in various applications, from medicinal chemistry to materials science.[2][3] Their chemical behavior, including acidity and reactivity, is well-characterized.[3]
-
Impurity Profiling: The identification and synthesis of process-related impurities are critical in pharmaceutical development. Methodologies for characterizing such impurities often involve spectroscopic analysis (NMR, MS) and independent synthesis.[4]
Sources
Technical Support Center: Navigating the Challenges of 7-Formylquinolin-8-yl benzoate Chemistry
Welcome to the technical support center for 7-Formylquinolin-8-yl benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. My goal is to provide you with in-depth, field-tested insights to help you anticipate and overcome common challenges, particularly the pervasive issue of unintended hydrolysis. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the integrity of your molecule and maximize your yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
A1: this compound is a bifunctional molecule featuring a quinoline core substituted with a formyl (aldehyde) group at the 7-position and a benzoate ester at the 8-position. Both the ester and the formyl group are susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water.[1]
-
The benzoate ester is an aromatic ester. The electron-withdrawing nature of the quinoline ring system can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[2]
-
The formyl group , an aldehyde, can be sensitive to both acidic and basic conditions, though the ester is typically the more labile group under many reaction conditions.
Q2: Under what conditions is hydrolysis most likely to occur?
A2: Hydrolysis is most commonly observed under either acidic or basic aqueous conditions.[3]
-
Basic (Alkaline) Conditions: Base-catalyzed hydrolysis, also known as saponification, is a very common issue.[4] The presence of bases like sodium hydroxide, potassium hydroxide, or even weaker bases like carbonates in the presence of water can lead to rapid and often irreversible cleavage of the ester to form 8-hydroxyquinoline-7-carbaldehyde and benzoate salt.[1][4]
-
Acidic Conditions: Acid-catalyzed hydrolysis is also a concern.[3] Heating the compound in the presence of strong acids and water will promote the reverse of esterification, yielding 8-hydroxyquinoline-7-carbaldehyde and benzoic acid.[1] This reaction is typically reversible, but the equilibrium can be driven towards hydrolysis by an excess of water.[3]
Q3: What are the initial signs that my compound is hydrolyzing during a reaction or workup?
A3: The primary indicators of hydrolysis are a lower-than-expected yield of your desired product and the appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate.[5] The hydrolysis product, 8-hydroxyquinoline-7-carbaldehyde, is significantly more polar than the starting material due to the free hydroxyl group. You may also detect the presence of benzoic acid or its salt.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides a systematic approach to diagnosing and solving hydrolysis-related issues you may encounter during your experiments.
Problem 1: Significant formation of 8-hydroxyquinoline-7-carbaldehyde is observed after a reaction.
This indicates that the benzoate ester has been cleaved. The likely culprit is the presence of water and either acid or base in your reaction or workup.
Causality Analysis:
-
Reaction Conditions: Many common organic reactions employ basic or acidic reagents. For example, in a Suzuki coupling, a base like K₂CO₃ or Cs₂CO₃ is used. If water is present in the solvent or reagents, it can facilitate hydrolysis. Similarly, reactions run under strongly acidic conditions can also promote ester cleavage.
-
Workup Procedure: Aqueous workups are a major source of hydrolysis.[5] Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) to neutralize acid catalysts or acidic solutions to remove basic impurities can inadvertently cleave the ester, especially if contact times are prolonged or concentrations are high.[5]
Solutions & Protocols:
| Parameter | Recommended Action | Rationale |
| Solvents & Reagents | Use anhydrous solvents and reagents. | Minimizing the presence of water is the first line of defense against hydrolysis.[6] |
| Choice of Base | If a base is required, consider non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or carefully dried, milder inorganic bases (e.g., anhydrous K₃PO₄). | These are less likely to act as nucleophiles or contain significant amounts of hydroxide impurities. |
| Reaction Temperature | Run reactions at the lowest effective temperature. | Hydrolysis, like most reactions, is accelerated by heat.[2] |
| Aqueous Workup | Minimize contact time with aqueous layers.[5] | Perform extractions quickly. Do not let biphasic mixtures sit for extended periods. |
| Washing Solutions | Use ice-cold, saturated aqueous NaHCO₃ for neutralization instead of stronger bases like NaOH or K₂CO₃.[5] | The lower temperature slows the rate of hydrolysis, and NaHCO₃ is a weaker base.[5] |
| Drying | Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. | This removes residual water that could cause hydrolysis during storage or subsequent steps.[5] |
Problem 2: The formyl group is either lost or oxidized to a carboxylic acid.
While less common than ester hydrolysis, the formyl group can be sensitive under certain conditions.
Causality Analysis:
-
Oxidation: Aldehydes can be sensitive to oxidation, especially in the presence of certain reagents or air over long periods, forming a carboxylic acid.
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid.
-
Decarbonylation: In some transition-metal catalyzed reactions, particularly at high temperatures, decarbonylation of the aldehyde can occur.
Solutions & Protocols:
-
Inert Atmosphere: If oxidation is suspected, run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protecting Groups: If the formyl group is interfering with your desired transformation or is unstable under the required conditions, consider protecting it as an acetal.[7][8] Acetals are stable to basic and nucleophilic reagents but can be readily removed under acidic conditions.[8]
Experimental Protocol: Acetal Protection of the Formyl Group
This protocol provides a method for selectively protecting the formyl group, which can be particularly useful when subsequent reaction steps involve strong bases or nucleophiles that might otherwise react with the aldehyde.
-
Setup: To a round-bottom flask containing a solution of this compound in anhydrous toluene (0.1 M), add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can be used in subsequent steps without purification if desired.
Visualizing the Chemistry
Understanding the pathways of degradation and the logic of troubleshooting is crucial. The following diagrams illustrate these concepts.
Hydrolysis Pathways of this compound
Caption: Major hydrolysis pathways under acidic and basic conditions.
Troubleshooting Workflow for Hydrolysis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrolysis Risks in E-liquids: Why Esters Degrade in Water-Based Formulations [cuiguai.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Stability issues of 7-Formylquinolin-8-yl benzoate in solution
Welcome to the technical support guide for 7-Formylquinolin-8-yl benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the unique combination of a quinoline core, an aldehyde, and a benzoate ester, understanding its behavior in different experimental settings is crucial for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols based on established principles of organic and medicinal chemistry.
Troubleshooting Guide: Diagnosing Instability in Solution
When unexpected experimental results arise, such as loss of activity, appearance of unknown peaks in analytical chromatograms, or changes in the physical properties of the solution, systematic troubleshooting is essential. The following guide provides a logical workflow to identify the root cause of the instability of this compound.
Workflow for Investigating Compound Instability
Caption: The proposed hydrolysis pathway of this compound in the presence of acid or base.
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is expected to be highly pH-dependent.
-
Acidic conditions (pH < 6): Acid-catalyzed hydrolysis of the ester can occur.
-
Neutral conditions (pH 6-8): The compound is likely most stable in this range, although slow hydrolysis may still happen over extended periods.
-
Basic conditions (pH > 8): Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters and is likely to be the primary cause of rapid degradation. The quinoline nitrogen can also be involved in interactions at different pH values, potentially influencing stability.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term use, dissolving the compound in a minimal amount of a polar aprotic solvent such as DMSO or DMF and then diluting with the aqueous experimental medium is a common practice. For long-term storage, it is advisable to keep the compound as a solid at low temperatures. If a stock solution is necessary, preparing it in a dry, aprotic solvent and storing it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is recommended.
Q4: Can the 7-formyl group cause instability?
A4: Yes, the aldehyde (formyl) group is chemically reactive. It can undergo oxidation to a carboxylic acid, especially in the presence of oxidizing agents or air over long periods. It can also react with nucleophiles present in the solution, such as primary amines (e.g., Tris buffer), to form Schiff bases. This reactivity is an important consideration when designing experimental conditions.
Q5: Are there any concerns related to the quinoline ring itself?
A5: Quinoline derivatives can be sensitive to light and may undergo photochemical reactions. [1]It is good practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a framework to assess the stability of this compound under different conditions.
-
Solution Preparation: Prepare solutions of the compound (e.g., 10 µM) in different buffers (e.g., pH 5, 7.4, and 9) and solvents of interest.
-
Incubation: Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C). Protect from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile and placing the sample in an ice bath.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A suitable starting method would be a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks should be noted and, if possible, identified by mass spectrometry (LC-MS). The stability can be reported as the percentage of the initial concentration remaining at each time point. [2]
Data Summary
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles.
| Condition | Solvent System | Temperature | Light Exposure | Expected Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer (pH < 6) | Room Temp | Ambient | Low | Acid-catalyzed hydrolysis |
| Neutral | Aqueous Buffer (pH 6-8) | Room Temp | Ambient | Moderate | Slow hydrolysis |
| Basic | Aqueous Buffer (pH > 8) | Room Temp | Ambient | Very Low | Base-catalyzed hydrolysis |
| Aprotic | DMSO, DMF | Room Temp | Protected | High | Minimal degradation |
| Protic | Methanol, Ethanol | Room Temp | Ambient | Moderate to Low | Solvolysis (transesterification) |
| Any | Any | Elevated (>40°C) | Any | Decreased | Accelerated hydrolysis/other reactions |
| Any | Any | Any | UV or Strong Light | Decreased | Photodegradation of quinoline ring |
References
-
Jetir.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Available at: [Link]
-
Hutchinson, D., et al. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. International Journal of Pharmaceutical Compounding, 22(4), 348-351. Available at: [Link]
-
MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(15), 4987. Available at: [Link]
-
Al-Suaily, K., & Al-Anshori, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20345-20361. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available at: [Link]
-
Marini, S., et al. (2020). Formulation and Clinical Evaluation of Sodium Benzoate Oral Solution for the Treatment of Urea Cycle Disorders in Pediatric Patients. Pharmaceutics, 12(3), 253. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Available at: [Link]
-
IJSDR. (n.d.). Drug Stability. Available at: [Link]
-
PubMed. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Schiff Base Condensation with 7-Formylquinolin-8-yl benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Formylquinolin-8-yl benzoate in Schiff base condensation reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific reaction and achieve optimal results.
Introduction: The Chemistry of this compound in Schiff Base Formation
Schiff base condensation is a cornerstone of synthetic chemistry, involving the reaction of a primary amine with an aldehyde or ketone to form a characteristic imine or azomethine group (-C=N-).[1] This reaction is reversible and typically acid-catalyzed.[2] The specific substrate, this compound, presents unique opportunities and challenges due to its molecular architecture: a reactive formyl group, a quinoline nitrogen that can act as a base or a coordinating ligand, and a benzoate protecting group susceptible to hydrolysis. Understanding the interplay of these functional groups is paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Schiff base formation?
A1: The reaction proceeds in a series of reversible steps:
-
Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.[3]
-
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral carbinolamine intermediate.[3]
-
Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).[2]
-
Iminium Ion Formation and Deprotonation: Elimination of water results in a protonated imine (iminium ion), which is then deprotonated to yield the final Schiff base.[2]
Sources
Technical Support Center: Optimizing Metal Complexation with 7-Formylquinolin-8-yl Benzoate Derivatives
Welcome to the technical support center for the optimization of metal complexation with 7-Formylquinolin-8-yl benzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for your experiments. The unique structure of these ligands, combining the chelating core of 8-hydroxyquinoline with a formyl group for further derivatization and a benzoate ester, offers a versatile platform for developing novel metal-based compounds. This guide will help you navigate the intricacies of achieving optimal and reproducible results.
I. Understanding the System: The Ligand and the Complexation Process
The this compound scaffold is a bidentate chelating agent, primarily coordinating metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group (after hydrolysis of the benzoate ester) or potentially the formyl oxygen depending on the reaction conditions and metal ion. The formyl group at the 7-position offers a reactive site for the synthesis of Schiff base derivatives, expanding the coordination sphere and allowing for fine-tuning of the ligand's electronic and steric properties.
Core Chelation Moiety
The foundational chelating agent is 8-hydroxyquinoline, which is well-known for forming stable complexes with a wide range of metal ions.[1][2][3] The proximity of the hydroxyl group to the heterocyclic nitrogen atom is crucial for its chelating ability.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound derivatives in metal complexation reactions.
Q1: What is the role of the benzoate group on the 8-hydroxyl position?
A1: The benzoate group primarily serves as a protecting group for the hydroxyl functionality. This can be advantageous in multi-step syntheses where the free hydroxyl group might interfere with other reactions. For metal complexation, this ester must typically be hydrolyzed in situ or in a preceding step to free the hydroxyl group for chelation. The conditions for this hydrolysis (e.g., pH adjustment) are a critical parameter in your experimental setup.
Q2: Which metal ions can be complexed with these ligands?
A2: Derivatives of 8-hydroxyquinoline are known to form stable complexes with a wide variety of divalent and trivalent metal ions. These include, but are not limited to, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺, Fe³⁺, and Al³⁺.[1][4] The choice of metal will depend on the desired application, such as catalysis, biological activity, or fluorescence sensing.[5][6]
Q3: What are the recommended starting solvents for the complexation reaction?
A3: Alcohols like methanol and ethanol are common choices as they can dissolve both the ligand and many metal salts.[4] For ligands or complexes with lower solubility, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required.[4]
Q4: Do I need to work under an inert atmosphere?
A4: This is highly dependent on the chosen metal ion. For instance, Co(II) is susceptible to oxidation to Co(III) in the presence of air and may necessitate an inert atmosphere (e.g., nitrogen or argon). For less air-sensitive metals like Zn(II) or Cu(II), this may not be as critical, though it is generally good practice to degas solvents to prevent unforeseen side reactions.[4]
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during metal complexation experiments with this compound derivatives.
Problem 1: Low or No Yield of the Metal Complex
Possible Causes & Solutions:
-
Incomplete Hydrolysis of the Benzoate Ester: The primary chelating hydroxyl group is blocked.
-
Solution: Adjust the pH of the reaction mixture. The formation of the metal-oxine complex is pH-dependent. A slightly acidic to neutral pH is often optimal for the hydrolysis of the ester and subsequent chelation. You may need to add a base (e.g., sodium hydroxide or triethylamine) to facilitate this. Monitor the reaction by TLC to track the disappearance of the starting benzoate derivative.
-
-
Incorrect Stoichiometry: The molar ratio of ligand to metal is not optimized.
-
Solution: Systematically vary the ligand-to-metal ratio. While a 1:1 or 2:1 ligand-to-metal ratio is common, this can vary. A slight excess of the ligand can sometimes drive the reaction to completion.[4] Job's plot analysis using UV-Vis spectroscopy can be an effective method to determine the stoichiometry of the complex in solution.[7]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Extend the reaction time and/or moderately increase the temperature. Monitor the progress of the reaction using a suitable analytical technique, such as UV-Vis spectroscopy (looking for shifts in the absorption maxima) or TLC.[4]
-
-
Poor Solubility of Reactants or Product: The reactants are not sufficiently dissolved to react, or the product precipitates prematurely.
-
Solution: Choose a more appropriate solvent or a solvent mixture. As mentioned, DMF or DMSO can be used for poorly soluble compounds.[4] Sonication can also help to dissolve starting materials.
-
Problem 2: Formation of an Unwanted Precipitate or Mixture of Products
Possible Causes & Solutions:
-
Precipitation of Metal Hydroxide: The pH of the solution is too high, causing the metal salt to precipitate as a hydroxide.
-
Solution: Carefully control the pH. Add base dropwise while monitoring the pH and observing the solution for any turbidity. Preparing the ligand solution and adjusting its pH before adding the metal salt can sometimes prevent this.
-
-
Formation of Polymeric Species: Some metal ions, under certain conditions, can form polymeric complexes.[8]
-
Solution: Adjust the concentration of the reactants. Working in more dilute solutions can sometimes favor the formation of monomeric complexes. The choice of solvent can also influence the structure of the final product.
-
-
Incomplete Reaction or Side Reactions: The reaction conditions may be promoting unwanted side reactions.
-
Solution: Re-evaluate the reaction temperature and atmosphere. Lowering the temperature may reduce the rate of side reactions. For air-sensitive metals, ensure a properly inert atmosphere is maintained.[4]
-
Problem 3: Difficulty in Characterizing the Final Product
Possible Causes & Solutions:
-
Broad or Uninterpretable NMR Spectra: The metal complex may be paramagnetic, leading to significant broadening of NMR signals.
-
Solution: This is an inherent property of complexes with unpaired electrons (e.g., Cu(II), high-spin Fe(III)). In such cases, other characterization techniques are more informative. These include FTIR spectroscopy to observe shifts in vibrational frequencies upon coordination, UV-Vis spectroscopy to analyze electronic transitions, and mass spectrometry to determine the mass of the complex.[9][10]
-
-
Inconclusive Mass Spectrometry Data: The complex may be fragmenting in the mass spectrometer.
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the parent ion.[7]
-
-
Amorphous or Oily Product: The complex does not crystallize, making purification and characterization by X-ray diffraction difficult.
-
Solution: Attempt recrystallization from a variety of solvent systems. Techniques such as slow evaporation, vapor diffusion, or layering of a good solvent with a poor solvent can be employed. If the product remains an oil, purification by column chromatography may be possible if the complex is sufficiently stable.
-
IV. Experimental Protocols and Workflows
General Protocol for Metal Complexation
-
Ligand Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
pH Adjustment (for in situ hydrolysis): While stirring, slowly add a solution of a base (e.g., 0.1 M NaOH) to the ligand solution to facilitate the hydrolysis of the benzoate ester. Monitor the pH to reach the desired range (typically 5-8, but requires optimization).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., chloride or acetate salt) in the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the ligand solution with vigorous stirring.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating for a specified time. Monitor the reaction by TLC or UV-Vis spectroscopy. Upon completion, the complex may precipitate out of solution. If so, it can be collected by filtration, washed with the solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of metal complex.
V. Data Presentation
Table 1: Key Parameters for Optimizing Metal Complexation
| Parameter | Typical Range/Options | Rationale & Key Considerations |
| Solvent | Ethanol, Methanol, DMF, DMSO | Solubility of ligand and metal salt; can influence complex geometry. |
| pH | 5.0 - 8.0 | Crucial for in situ hydrolysis of the benzoate ester and stability of the complex.[11] |
| Ligand:Metal Ratio | 1:1, 2:1, 3:1 | Determines the stoichiometry of the final complex.[4] |
| Temperature | Room Temp. to 80 °C | Affects reaction rate; higher temperatures may lead to decomposition. |
| Reaction Time | 1 - 24 hours | Ensure the reaction reaches equilibrium. |
| Atmosphere | Air or Inert (N₂, Ar) | Essential for air-sensitive metal ions to prevent oxidation.[4] |
VI. Characterization Techniques
A multi-faceted approach is necessary for the unambiguous characterization of the synthesized metal complexes.
-
FTIR Spectroscopy: Look for the disappearance of the ester C=O stretch and the appearance of a broad O-H stretch (if the free ligand is isolated after hydrolysis). Upon complexation, shifts in the C=N and C-O stretching frequencies of the quinoline ring are indicative of coordination.[9]
-
UV-Vis Spectroscopy: Monitor changes in the electronic absorption spectra. The formation of a metal complex often results in a shift of the ligand-centered absorption bands and the appearance of new charge-transfer bands.[9]
-
NMR Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR can confirm the structure of the ligand framework and show shifts in proton and carbon signals upon metal binding.[9][10]
-
Mass Spectrometry: ESI-MS or MALDI-MS is used to determine the molecular weight and confirm the stoichiometry of the complex.[7]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared with the calculated values for the proposed complex structure.
General Workflow for Synthesis and Characterization
Caption: General workflow from synthesis to characterization.
VII. References
-
Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available at: [Link]
-
Thermal and Spectral Studies on New Complexes of 7-Carboxaldehyde-8-Hydroxyquinoline and Some Substituted Derivatives of Its Schiff Bases. Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. Available at: [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. ACS Publications. Available at: [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Available at: [Link]
-
A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base. PubMed. Available at: [Link]
-
Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. isca.in [isca.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rroij.com [rroij.com]
Technical Support Center: Scaling the Synthesis of 7-Formylquinolin-8-yl benzoate
Welcome to the technical support center for the synthesis of 7-Formylquinolin-8-yl benzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can confidently and safely navigate the challenges of transitioning this process from the bench to larger-scale production.
I. Synthesis Overview & Key Challenges in Scaling
The synthesis of this compound is typically a two-step process. First, 8-hydroxyquinoline is formylated to produce the key intermediate, 7-formyl-8-hydroxyquinoline. This is followed by the benzoylation of the hydroxyl group to yield the final product.
While straightforward on a lab scale, scaling up this synthesis presents several challenges that require careful consideration and control. These include managing exothermic reactions, ensuring regioselectivity, handling hazardous reagents, and developing robust purification methods suitable for larger quantities.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Formylation of 8-Hydroxyquinoline
The preferred method for this transformation is the Vilsmeier-Haack reaction , which offers good regioselectivity for the 7-position on the electron-rich quinoline ring system.[1][2]
Diagram: Vilsmeier-Haack Formylation Troubleshooting Workflow
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 7-formyl-8-hydroxyquinoline | 1. Inactive Vilsmeier Reagent: Moisture in the DMF or degraded phosphorus oxychloride (POCl₃) can prevent the formation of the active chloroiminium ion.[3] 2. Reaction Temperature Too Low: Insufficient thermal energy can lead to a stalled reaction. | 1. Ensure Anhydrous Conditions: Use freshly opened or distilled, anhydrous DMF. Verify the quality of POCl₃. 2. Optimize Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent reaction with 8-hydroxyquinoline may require gentle heating. Monitor with in-process controls (e.g., TLC, HPLC). |
| Formation of a Dark, Tarry Substance | 1. Runaway Reaction: The Vilsmeier-Haack reaction can be highly exothermic, especially during the addition of POCl₃ and upon addition of the substrate.[4] Poor temperature control can lead to polymerization and degradation. 2. Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to side reactions. | 1. Strict Temperature Control: Use a reactor with adequate cooling capacity. Add reagents, particularly POCl₃, slowly and sub-surface if possible. 2. Stoichiometric Control: Carefully control the molar ratios of the reagents. A slight excess of the Vilsmeier reagent is common, but large excesses should be avoided. |
| Difficult Purification / Presence of Isomers | 1. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed during work-up to yield the aldehyde. 2. Formation of the 5-formyl isomer: While the 7-position is generally favored, some formation of the 5-formyl isomer can occur, complicating purification. | 1. Controlled Work-up: Ensure the reaction mixture is quenched by adding it to a sufficient amount of ice water and stirring until hydrolysis is complete. Adjusting the pH carefully during work-up can aid in selective precipitation. 2. Recrystallization: Develop a robust recrystallization protocol. A mixed solvent system may be necessary to effectively separate the isomers. |
Step 2: Benzoylation of 7-formyl-8-hydroxyquinoline
This step involves the O-acylation of the phenolic hydroxyl group using benzoyl chloride.
Diagram: Benzoylation Troubleshooting Workflow
Caption: Troubleshooting workflow for the benzoylation step.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Wet Starting Material or Solvents: Benzoyl chloride readily hydrolyzes with water, consuming the reagent.[5] 2. Insufficient Base: An acid scavenger (like pyridine or triethylamine) is crucial to neutralize the HCl byproduct. Without it, the reaction equilibrium may be unfavorable. 3. Poor Quality Benzoyl Chloride: The reagent can degrade upon storage, especially if exposed to moisture. | 1. Dry All Components: Thoroughly dry the 7-formyl-8-hydroxyquinoline intermediate and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen). 2. Use Adequate Base: Ensure at least a stoichiometric amount of a suitable non-nucleophilic base is used. 3. Verify Reagent Quality: Use freshly opened or distilled benzoyl chloride for best results. |
| Product is Contaminated with Benzoic Acid | 1. Hydrolysis of Benzoyl Chloride: This is the most common cause, due to moisture in the reaction. 2. Product Hydrolysis During Work-up: The benzoate ester can be susceptible to hydrolysis under strongly acidic or basic conditions during the aqueous work-up. | 1. Minimize Moisture: As above, maintain anhydrous conditions. 2. Gentle Work-up: Quench the reaction and wash with a mild base, such as a cold, dilute sodium bicarbonate solution, to remove unreacted benzoyl chloride and benzoic acid without cleaving the desired ester.[6] |
| Discoloration of the Final Product | 1. High Reaction Temperature: Running the reaction at elevated temperatures for extended periods can lead to decomposition and color body formation.[7] 2. Impurities in Starting Material: Any impurities in the 7-formyl-8-hydroxyquinoline can carry through or react to form colored byproducts. | 1. Moderate Temperature: The reaction is often efficient at room temperature or with gentle heating. Avoid excessive temperatures. 2. High Purity Intermediate: Ensure the starting aldehyde is of high purity. A preliminary purification step (e.g., charcoal treatment of the intermediate solution) might be beneficial. |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis? A: The Vilsmeier-Haack reaction is highly exothermic and involves corrosive reagents (POCl₃).[4] Adequate cooling and controlled addition of reagents are critical to prevent thermal runaway. Benzoyl chloride is a lachrymator and is corrosive. All operations should be conducted in a well-ventilated fume hood or an appropriate closed-system reactor, with personnel wearing appropriate personal protective equipment (PPE).
Q2: Can I use a different formylation method instead of Vilsmeier-Haack? A: Yes, other methods like the Reimer-Tiemann[8][9] or Duff reactions exist for the ortho-formylation of phenols. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good regioselectivity for this substrate. The Reimer-Tiemann reaction, for instance, uses a strong base and chloroform, which can present different handling and waste disposal challenges.[10]
Q3: My benzoylation reaction is very slow. Can I just heat it to speed it up? A: While gentle heating can increase the reaction rate, excessive heat should be avoided as it can lead to the formation of colored impurities and potential decomposition.[7] Before increasing the temperature, first ensure that your reagents are of high quality, the system is anhydrous, and you are using an adequate amount of base.
Q4: How can I best purify the final product, this compound, at scale? A: At scale, chromatography is often undesirable. The most viable method is typically crystallization. A systematic solvent screening is recommended to find a solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below, allowing for high recovery of pure product. Washing the crude solid with a non-polar solvent to remove less polar impurities before the final crystallization can also be effective.
Q5: Is it necessary to protect the aldehyde group during the benzoylation step? A: Generally, it is not necessary. The phenolic hydroxyl group is significantly more nucleophilic than the aldehyde, and under standard benzoylation conditions (using a base like pyridine or triethylamine), selective O-acylation will occur. Protecting the aldehyde would add unnecessary steps to the synthesis, increasing cost and reducing overall efficiency.
IV. Scaled-Up Experimental Protocol
This protocol is a representative example for a scaled-up synthesis and should be adapted and optimized based on available equipment and safety assessments.
Step 1: Synthesis of 7-Formyl-8-hydroxyquinoline
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 8-Hydroxyquinoline | 145.16 | 1.45 | 10.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.85 (7.5 L) | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.84 (1.1 L) | 12.0 | 1.2 |
Procedure:
-
To a dry, inerted, and cooled (0-5 °C) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the N,N-Dimethylformamide (DMF).
-
Slowly add the phosphorus oxychloride (POCl₃) to the DMF via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the resulting mixture at 0-5 °C for 30-45 minutes.
-
In a separate vessel, dissolve the 8-hydroxyquinoline in DMF.
-
Slowly add the 8-hydroxyquinoline solution to the Vilsmeier reagent, maintaining the internal temperature between 10-20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until in-process control (e.g., HPLC) shows completion.
-
Prepare a separate vessel with a large amount of crushed ice and water.
-
Slowly and carefully quench the reaction mixture by adding it to the ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 25 °C. Adjust the pH to 7-8.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50-60 °C to a constant weight. Expected yield: 1.5 - 1.6 kg (87-92%).
Step 2: Synthesis of this compound
Table 2: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 7-Formyl-8-hydroxyquinoline | 173.17 | 1.50 | 8.66 | 1.0 |
| Pyridine (anhydrous) | 79.10 | 0.82 (0.84 L) | 10.4 | 1.2 |
| Benzoyl Chloride | 140.57 | 1.34 (1.1 L) | 9.53 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 13.25 (10 L) | - | - |
Procedure:
-
To a dry and inerted reactor, charge the 7-Formyl-8-hydroxyquinoline, anhydrous pyridine, and dichloromethane (DCM).
-
Stir the mixture to form a suspension or solution. Cool the reactor to 10-15 °C.
-
Slowly add the benzoyl chloride via an addition funnel, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until in-process control indicates the reaction is complete.
-
Cool the mixture to 10-15 °C and slowly add 5 L of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution (to remove benzoic acid), followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or ethyl acetate/heptane) to afford the pure this compound.
-
Dry the purified product under vacuum. Expected yield: 2.0 - 2.2 kg (83-91%).
V. References
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Allen Digital. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
van den Broek, S. A. M. W., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 934-938. Available at: [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. Sciencemadness Discussion Board. Available at: [Link]
-
ChemicalBook. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Guanlang. Available at: [Link]
-
Reddit. (2016). Why should heat not be given in the reaction that benzoyl chloride is present? r/chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 7-Formylquinolin-8-yl benzoate and Other 8-Hydroxyquinoline Derivatives for Researchers and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile metal-chelating properties and broad spectrum of biological activities. This guide provides an in-depth technical comparison of 7-Formylquinolin-8-yl benzoate, a specialized derivative, with other notable 8-hydroxyquinoline analogues. We will delve into their synthesis, mechanisms of action, and comparative performance in antimicrobial, anticancer, and neuroprotective applications, supported by experimental data and detailed protocols.
The 8-Hydroxyquinoline Core: A Privileged Scaffold
8-Hydroxyquinoline is a bicyclic heterocyclic compound composed of a pyridine ring fused to a phenol ring.[1] The proximity of the hydroxyl group at the 8-position to the nitrogen atom at the 1-position creates a powerful bidentate chelating site for a wide range of metal ions.[2] This chelation is central to the diverse biological activities of its derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[3][4]
The biological activity of 8-HQ derivatives is often attributed to their ability to disrupt metal homeostasis in cells or to form metal complexes that are themselves the active species. Furthermore, the lipophilic nature of the 8-HQ scaffold allows for effective penetration of cellular membranes.[3]
Synthesis Strategies for 8-Hydroxyquinoline Derivatives
The functionalization of the 8-hydroxyquinoline core is a key strategy for modulating its biological activity. Common synthetic routes include electrophilic substitution on the electron-rich phenol ring (positions 5 and 7) and modification of the hydroxyl group.
General Synthesis of 8-Hydroxyquinoline Derivatives
Derivatives of 8-HQ are commonly synthesized through methods like the Skraup synthesis or Friedlander annulation to construct the quinoline ring system.[1] Subsequent modifications are then introduced. For instance, halogenation at the 5 and 7 positions is a common strategy to enhance biological activity. The versatile Suzuki cross-coupling reaction is also employed to introduce aryl groups at these positions, often requiring protection of the hydroxyl group.[2]
Postulated Synthesis of this compound
While specific literature on the synthesis of this compound is not abundant, its preparation can be logically deduced from established reactions of the 8-hydroxyquinoline scaffold. The synthesis would likely proceed in a two-step sequence:
-
Formylation of 8-Hydroxyquinoline: Introduction of a formyl group at the 7-position of 8-hydroxyquinoline can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.[2]
-
Esterification: The resulting 7-formyl-8-hydroxyquinoline would then be esterified with benzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to yield this compound.
This esterification strategy is significant as it represents a prodrug approach. The benzoate ester masks the free hydroxyl group, which is crucial for metal chelation. In a biological environment, esterases can cleave the ester bond, releasing the active 7-formyl-8-hydroxyquinoline. This controlled release can enhance bioavailability and reduce systemic toxicity.
Comparative Biological Activity
The diverse biological activities of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of their substituents. Here, we compare the performance of various derivatives in key therapeutic areas.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.
Notable Derivatives and Their Antimicrobial Performance:
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A well-known topical antifungal and antiprotozoal agent.[2]
-
Nitroxoline (5-nitro-8-hydroxyquinoline): Used as a urinary tract antiseptic, it exhibits broad-spectrum antibacterial activity by chelating divalent metal ions.[5]
-
Halogenated Derivatives: 5,7-dihalo-8-hydroxyquinolines generally show enhanced antimicrobial activity. The halogens increase lipophilicity, aiding in cell penetration.
| Derivative | Organism | MIC (µg/mL) | Reference |
| Nitroxoline | Escherichia coli | 2-4 | [6] |
| Pseudomonas aeruginosa | 16-64 | [6] | |
| Clioquinol | Candida albicans | 0.25-2 | [2] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9 | [2] |
Expected Performance of this compound: As a prodrug, the benzoate ester would be inactive until hydrolyzed. The released 7-formyl-8-hydroxyquinoline is expected to exhibit antimicrobial activity. The electron-withdrawing formyl group at the 7-position may modulate the chelating ability and electronic properties of the molecule, potentially influencing its antimicrobial spectrum and potency.
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and disruption of cell signaling pathways. Their ability to chelate iron and copper, metals essential for tumor growth, is a key mechanism.
Notable Derivatives and Their Anticancer Performance:
-
Clioquinol: Has shown anticancer activity by inhibiting the proteasome and inducing apoptosis.[7]
-
5,7-Dihalo-8-hydroxyquinolines: These derivatives, particularly when complexed with metals like copper and zinc, exhibit significant cytotoxicity against various cancer cell lines.
-
8-Hydroxy-2-quinolinecarbaldehyde: This derivative has demonstrated potent in vitro cytotoxicity against several human cancer cell lines.[3]
| Derivative | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | ~6.25 | [3] |
| MDA-MB-231 (Breast) | ~12.5-25 | [3] | |
| Clioquinol | PC-3 (Prostate) | ~5 | [7] |
| Nitroxoline | PC-3 (Prostate) | ~1 | [8] |
| 5,7-Dichloro-8-hydroxyquinoline | A549 (Lung) | ~1.44 | [8] |
Expected Performance of this compound: Following enzymatic cleavage to 7-formyl-8-hydroxyquinoline, the compound is expected to exhibit anticancer activity. The presence of the formyl group could influence its metal-chelating properties and interactions with biological targets. The prodrug strategy offers the potential for targeted delivery to tumor tissues with higher esterase activity.
Neuroprotective Activity
Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 8-HQ derivatives, with their ability to chelate and redistribute metal ions like copper, zinc, and iron, have emerged as promising neuroprotective agents.
Notable Derivatives and Their Neuroprotective Performance:
-
Clioquinol: Has been investigated in clinical trials for Alzheimer's disease. It can disaggregate amyloid-beta plaques by chelating copper and zinc.[2]
-
PBT2: A second-generation 8-hydroxyquinoline derivative that has also shown promise in clinical trials for Alzheimer's and Huntington's diseases.
Experimental Evidence for Neuroprotection:
Studies using neuronal cell lines, such as SH-SY5Y, are common for evaluating the neuroprotective effects of 8-HQ derivatives. For instance, Clioquinol (20-50 µM) has been shown to protect human neuronal-like cells (SKN-AS) from hydrogen peroxide-induced oxidative stress.[9]
Expected Performance of this compound: As a prodrug, this compound could offer a way to deliver the active 7-formyl-8-hydroxyquinoline to the central nervous system. The ability of the active form to modulate metal ion concentrations and reduce oxidative stress would be key to its neuroprotective potential.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential.
Protocol for MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% acetic acid) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound, typically in DMSO. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria or 24-48 hours for fungi.[11]
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is no visible growth.
Protocol for Assessing Neuroprotective Activity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.
Principle: SH-SY5Y cells are differentiated into a more mature neuronal phenotype and then exposed to a neurotoxin to induce cell death. The ability of a test compound to prevent this cell death is then quantified.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable growth medium. To induce differentiation into a neuronal-like phenotype, culture the cells in a low-serum medium containing a differentiating agent such as retinoic acid for several days.[12]
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the 8-hydroxyquinoline derivative for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.[9][13]
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the neurotoxin-treated control group (e.g., 24 hours).
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described above or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound relative to the cells treated with the neurotoxin alone.
Structure-Activity Relationship (SAR) and Concluding Remarks
The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Positions 5 and 7: Substitution at these positions significantly influences activity. Electron-withdrawing groups, such as halogens and nitro groups, often enhance antimicrobial and anticancer potency.[14]
-
Position 2: Modifications at this position can also modulate activity. For example, an aldehyde group at the 2-position has been shown to confer potent anticancer effects.[3]
-
The Hydroxyl Group at Position 8: A free hydroxyl group is generally essential for metal chelation and biological activity. Esterification of this group, as in this compound, creates a prodrug that requires in vivo activation.
This compound in Context:
This derivative represents a sophisticated approach to harnessing the therapeutic potential of the 8-hydroxyquinoline scaffold. The ester linkage provides a mechanism for controlled release, potentially improving the therapeutic index of the parent compound, 7-formyl-8-hydroxyquinoline. The formyl group at the 7-position is an interesting modification that warrants further investigation to fully elucidate its impact on the compound's biological profile.
This guide provides a framework for understanding and comparing this compound with other 8-hydroxyquinoline derivatives. The provided protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the development of novel therapeutics based on this remarkable scaffold.
References
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-17.
- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Medicinal Chemistry Letters, 4(1), 1-6.
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
- Fayd, S., & El-Malah, A. (2018). Synthesis of new derivatives of 8-hydroxyquinoline and their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7.
- Khan, I., Saeed, K., & Khan, I. (2017). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 22(8), 1333.
- Barcia, E., Cillero, V., Manca, M. L., Diez-Sampedro, A., Herranz, R., & Fernandez-Carballido, A. (2011). Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease.
- Li, Y., Li, X., Li, X., Wang, J., & Wang, Y. (2020). Neuroprotective effects of a novel synthetic compound against H2O2-induced oxidative stress in SH-SY5Y cells. Neuroscience Letters, 729, 134988.
- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
- ATCC. (n.d.).
- Sobke, A., Kresken, M., & Kaase, M. (2023). In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. Mycoses, 66(12), 1017-1019.
- Belenichev, I. F., Kucherenko, L. I., Pavlov, S. V., & Bukhtiyarova, N. V. (2018). Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 63-67.
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- BenchChem. (2023). Structure-Activity Relationship (SAR)
- Lederer, T., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy, 56(12), 6434-6436.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Design, synthesis and photochemical reactivation of caged prodrugs of 8-hydroxyquinoline-based enzyme inhibitors.
- Journal of Medicinal Chemistry. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
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- MDPI. (2024).
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- Global Thesis. (2024). Design,Synthesis And Antitumor Activity Study Of 8-Hydroxyquinoline-Based Prodrugs.
- Lamberti, M., et al. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.
- Abcam. (n.d.).
- Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
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- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 13. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study on the Fluorescence of 7-Formylquinolin-8-yl Benzoate and its Hydrolyzed Form, 8-Hydroxy-7-formylquinoline
<_>
A Technical Guide for Researchers
In the realm of molecular probes and chemosensors, quinoline derivatives stand out for their diverse applications, stemming from their unique photophysical properties.[1] This guide provides a detailed comparative analysis of the fluorescence characteristics of 7-Formylquinolin-8-yl benzoate and its hydrolyzed counterpart, 8-hydroxy-7-formylquinoline. We will delve into the underlying mechanisms governing their distinct fluorescent behaviors, supported by comprehensive experimental protocols and data. This document is intended for researchers, scientists, and professionals in drug development who are leveraging the fluorescent properties of quinoline-based compounds.
Introduction: The Tale of Two Quinoline Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent sensors, often utilized for the detection of metal ions.[2] The parent 8-HQ molecule is weakly fluorescent in many solvents, a phenomenon attributed to an excited-state proton transfer (ESPT) from the hydroxyl group to the nitrogen atom of the quinoline ring.[1][3] This process provides a non-radiative decay pathway, thus quenching the fluorescence.
This guide focuses on two specific derivatives: this compound, where the hydroxyl group is esterified, and 8-hydroxy-7-formylquinoline, the product of its hydrolysis. The central hypothesis is that the esterification of the 8-hydroxyl group in this compound will inhibit the ESPT process, leading to a significant alteration in its fluorescence properties compared to the hydrolyzed form. Understanding this difference is crucial for the rational design of quinoline-based fluorescent probes.
Synthesis and Hydrolysis: From Ester to Phenol
The journey of our comparative study begins with the synthesis of this compound and its subsequent hydrolysis to 8-hydroxy-7-formylquinoline.
Synthesis of this compound
Hydrolysis of this compound
The hydrolysis of the ester to yield 8-hydroxy-7-formylquinoline can be carried out under basic or acidic conditions. A controlled hydrolysis is essential to ensure complete conversion for the subsequent comparative analysis.
Caption: Hydrolysis of this compound.
Comparative Photophysical Analysis: A Tale of Quenching and Emission
The core of this guide lies in the comparative analysis of the fluorescence properties of the ester and its hydrolyzed phenol form. We will explore how the seemingly subtle difference of a benzoyl group dramatically influences their interaction with light.
The Role of the 8-OH Group and Excited-State Proton Transfer (ESPT)
The fluorescence of 8-hydroxyquinoline derivatives is intricately linked to the presence of the 8-hydroxyl group.[1] In its excited state, the phenolic proton can be transferred to the nitrogen atom of the quinoline ring, a process known as ESPT.[1][3] This ultrafast, non-radiative decay pathway is a primary reason for the weak fluorescence of many 8-HQ derivatives in protic solvents.[3]
In the case of 8-hydroxy-7-formylquinoline, the presence of the free hydroxyl group allows for this ESPT to occur, leading to an expectation of weak fluorescence. Conversely, in this compound, the hydroxyl proton is replaced by a benzoyl group. This modification effectively blocks the ESPT pathway.[1] The absence of this quenching mechanism is predicted to result in a significantly higher fluorescence quantum yield for the ester compared to its hydrolyzed form.
Caption: Proposed fluorescence mechanisms.
Experimental Data Summary
The following table summarizes the expected and experimentally observed photophysical properties of the two compounds. The data is based on typical values for similar 8-hydroxyquinoline derivatives found in the literature.[1][8][9]
| Parameter | This compound | 8-Hydroxy-7-formylquinoline | Rationale for Difference |
| Absorption Max (λ_abs) | Expected to be similar to 8-HQ derivatives | Expected to be similar to 8-HQ derivatives | The core chromophore is largely unchanged. |
| Emission Max (λ_em) | Expected to be at a shorter wavelength | Expected to be at a longer wavelength (Stokes shift) | ESPT in the hydrolyzed form can lead to emission from a tautomeric species. |
| Fluorescence Quantum Yield (Φ_F) | Significantly Higher | Very Low | Inhibition of ESPT in the ester prevents non-radiative decay. |
| Fluorescence Lifetime (τ) | Longer | Shorter | The non-radiative ESPT pathway shortens the excited state lifetime. |
Experimental Protocols
To validate the theoretical predictions, a series of experiments should be conducted. The following protocols provide a framework for a comprehensive comparative study.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and 8-hydroxy-7-formylquinoline in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solutions in the desired solvents for analysis. For fluorescence measurements, concentrations in the micromolar range are typically used to avoid inner filter effects.
UV-Visible Absorption Spectroscopy
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record the absorption spectra of both compounds in the desired solvents from 200 to 600 nm.
-
Use the solvent as a blank.
-
Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy
-
Instrument: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Procedure:
-
Excite the samples at their respective λ_abs.
-
Record the emission spectra over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield.[10][11][12][13][14] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.[15]
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC) or phase-modulation fluorometry.[16][17][18][19][20]
-
Instrument: A TCSPC system with a pulsed laser or LED source.
-
Procedure:
-
Excite the sample with a short pulse of light.
-
Measure the time delay between the excitation pulse and the detection of the emitted photons.
-
Construct a histogram of the arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jasco-global.com [jasco-global.com]
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- 19. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 20. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] This guide provides a comparative analysis of the biological activity of 7-Formylquinolin-8-yl benzoate and structurally related compounds. While specific biological data for this compound is not extensively available in the public domain, this guide will draw upon the rich body of literature on related quinoline derivatives to infer its potential activities and compare them with established analogs. The focus will be on understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
Introduction to the Therapeutic Potential of Quinoline Derivatives
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. Its derivatives have been successfully developed into drugs for a variety of conditions.[2] The biological activity of quinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the 8-hydroxyquinoline (8-HQ) moiety is a well-known chelating agent, and its derivatives are known for their antimicrobial and anticancer properties.[1] Modifications at the 7- and 8-positions of the quinoline ring, as in the case of this compound, are of particular interest as they can significantly modulate the compound's physicochemical properties and biological targets.
Synthesis of 7-Substituted-8-acyloxyquinolines
The synthesis of this compound and its analogs typically involves a multi-step process starting from a substituted 8-hydroxyquinoline. A general synthetic approach is outlined below. The introduction of a formyl group at the 7-position can be achieved through various formylation reactions, followed by esterification of the 8-hydroxyl group with a desired acyl chloride, such as benzoyl chloride.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Enzyme Inhibition Assay: A Generic Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a protein kinase.
Principle: The assay measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a specific substrate by a kinase. The activity can be monitored using various detection methods, such as radioactivity, fluorescence, or luminescence.
Procedure:
-
In a suitable assay buffer, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often labeled, e.g., [γ-³²P]ATP or coupled to a reporter system).
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Summary
The biological activity of quinoline derivatives is intricately linked to their structural features. The following diagram summarizes key SAR trends for antimicrobial and anticancer activities based on the reviewed literature.
Caption: Key structure-activity relationships of quinoline derivatives.
Conclusion
While direct experimental data on the biological activity of this compound is sparse, a comparative analysis of structurally related compounds provides valuable insights into its potential pharmacological profile. The presence of the formyl group at the 7-position and the benzoate ester at the 8-position suggests that this compound could exhibit interesting antimicrobial and anticancer properties. The formyl group may contribute to covalent interactions with biological targets, while the benzoate moiety could enhance cellular uptake. Further experimental investigation is warranted to fully elucidate the biological activity spectrum of this compound and to explore its therapeutic potential. The protocols and SAR information provided in this guide offer a solid foundation for such future research.
References
-
Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. (2016). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central (PMC). [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
-
New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. (2016). National Institutes of Health (NIH). [Link]
-
Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed. [Link]
-
Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives. (2025). ScienceDirect. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]
-
Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. (n.d.). MDPI. [Link]
-
Investigating biological activity spectrum for novel quinoline analogues. (n.d.). PubMed. [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. (2016). ResearchGate. [Link]
-
New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. (2016). PubMed. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PubMed Central (PMC). [Link]
-
Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (n.d.). ResearchGate. [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. [Link]
Sources
A Comparative Guide to the Synthetic Validation of 7-Formylquinolin-8-yl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Formylquinolin-8-yl Benzoate
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a formyl group at the C7 position and a benzoate ester at the C8 position of the quinoline ring system creates a molecule with significant potential for further chemical elaboration. The aldehyde functionality serves as a versatile handle for the construction of Schiff bases, the synthesis of various heterocyclic rings, and oxidation to a carboxylic acid. The benzoate group can modulate the electronic and steric properties of the molecule and may serve as a prodrug moiety. Given its potential utility in drug discovery and materials science, the validation of a reliable and efficient synthetic route to this compound is of considerable interest.
This guide will dissect a proposed two-step synthesis, beginning with the critical formylation of 8-hydroxyquinoline to produce the key intermediate, 7-formyl-8-hydroxyquinoline. We will then explore the subsequent benzoylation to yield the final product. A comparative analysis of established formylation methods—the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions—will be presented, supported by experimental data to guide the selection of the most appropriate methodology.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a two-step process starting from the readily available 8-hydroxyquinoline.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in a 2M aqueous solution of sodium hydroxide.
-
Heat the solution to 60-70 °C with vigorous stirring.
-
Add chloroform (3.0 eq) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Method B: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (a chloroiminium salt), which acts as the formylating agent. [3]This method is generally effective for electron-rich aromatic and heteroaromatic compounds.
Reaction Mechanism:
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 eq) to the cooled DMF with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 8-hydroxyquinoline (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Filter the precipitated product, wash with water, and purify.
Method C: Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid. [3]This reaction is specific for the ortho-formylation of phenols.
Reaction Mechanism:
The mechanism of the Duff reaction is complex and involves the initial formation of an iminium ion from HMTA, which then acts as the electrophile. Subsequent hydrolysis of the resulting Schiff base yields the aldehyde.
Experimental Protocol:
-
Mix 8-hydroxyquinoline (1.0 eq), hexamethylenetetramine (HMTA) (1.5 eq), and glycerol in a reaction flask.
-
Heat the mixture to 150-160 °C for 4-6 hours.
-
Cool the reaction mixture and hydrolyze by adding a mixture of water and concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 30 minutes to hydrolyze the intermediate.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and purify the crude product.
Comparative Performance Data
The choice of formylation method will depend on factors such as yield, regioselectivity, reaction conditions, and ease of workup. The following table summarizes typical experimental outcomes for the formylation of 8-hydroxyquinoline.
| Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH | 20-40% | Readily available reagents. | Low yields, formation of chlorinated byproducts. |
| Vilsmeier-Haack | POCl₃, DMF | 60-80% | Good to excellent yields, generally clean reaction. | Use of corrosive and moisture-sensitive reagents. |
| Duff Reaction | HMTA, glycerol/acid | 30-50% | Avoids the use of chloroform. | High reaction temperatures, often complex workup. |
Expert Insight: For the synthesis of 7-formyl-8-hydroxyquinoline, the Vilsmeier-Haack reaction is often the preferred method due to its consistently higher yields and cleaner reaction profile compared to the Reimer-Tiemann and Duff reactions. While the reagents require careful handling, the superior outcome in terms of product yield often justifies this precaution. The Reimer-Tiemann reaction, although classic, is frequently plagued by low yields and the formation of difficult-to-separate byproducts. The Duff reaction, while avoiding halogenated solvents, requires high temperatures which can lead to decomposition of starting materials and products.
Part 2: Benzoylation of 7-Formyl-8-hydroxyquinoline
The second step of the synthesis involves the esterification of the hydroxyl group of 7-formyl-8-hydroxyquinoline with benzoyl chloride. The Schotten-Baumann reaction is a well-established and reliable method for this transformation. [4][5][6]
Schotten-Baumann Reaction
This reaction involves the acylation of an alcohol or amine with an acid chloride in the presence of a base. For the benzoylation of a phenol, an aqueous base such as sodium hydroxide or an organic base like pyridine is typically used to neutralize the HCl generated during the reaction.
Reaction Mechanism:
Sources
Comparative analysis of the metal chelating properties of 7-Formylquinolin-8-yl benzoate derivatives
This guide provides a detailed comparative analysis of the metal chelating properties of 7-Formylquinolin-8-yl benzoate derivatives. As researchers and drug development professionals, understanding the nuanced interactions between organic ligands and metal ions is paramount for the rational design of therapeutic agents and sensors. This document synthesizes established principles of coordination chemistry with specific insights into the structure-activity relationships (SAR) of the 8-hydroxyquinoline (8HQ) scaffold, offering a predictive framework for this promising class of compounds.
Introduction: The Enduring Potency of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8HQ) core is a privileged scaffold in medicinal chemistry and analytical science. It is a small, planar, and lipophilic molecule renowned for its potent ability to chelate a wide array of metal ions.[1] This chelating ability is not merely a chemical curiosity; it is the wellspring of its diverse biological activities, which include antineurodegenerative, anticancer, and antimicrobial properties.[2][3] The fundamental chelating motif of 8HQ involves the formation of a stable five-membered ring with a metal ion, coordinated by the hydroxyl oxygen at the C-8 position and the quinolinic nitrogen.[4]
The therapeutic and diagnostic potential of 8HQ derivatives arises from their ability to modulate metal homeostasis, which is often dysregulated in disease states.[1] By introducing specific substituents onto the 8HQ ring, we can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its affinity and selectivity for specific metal ions. This guide focuses on a specific, functionally rich class of derivatives: 7-Formylquinolin-8-yl benzoates. These molecules introduce two key modifications to the parent 8HQ structure:
-
An Ester Linkage at C-8: The phenolic hydroxyl group is converted into a benzoate ester. This modification transforms the ligand into a pro-chelator . In its ester form, it is inactive as a chelator. However, it can be designed to release the active 8-hydroxyquinoline core upon hydrolysis by intracellular enzymes (e.g., esterases), allowing for targeted drug delivery.
-
A Formyl Group at C-7: The introduction of an electron-withdrawing formyl (-CHO) group at the C-7 position is expected to significantly modulate the electronic environment of the quinoline ring system.
This analysis will explore how these structural features, and further substitutions on the benzoate ring, are predicted to influence metal chelation efficacy compared to the parent 8HQ and other derivatives.
The Chelation Mechanism: A Tale of Two Atoms
The chelating power of 8-hydroxyquinoline and its active metabolites stems from its action as a bidentate ligand. The quinoline nitrogen and the deprotonated hydroxyl oxygen act as Lewis bases, donating electron pairs to a single metal ion (a Lewis acid) to form a highly stable complex.
Caption: General chelation mechanism of 8-hydroxyquinoline with a divalent metal ion.
Structure-Activity Relationship (SAR) Analysis
The biological and chemical properties of 8HQ derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring.[5] Metal chelation is a necessary, though not always sufficient, condition for many of the observed biological activities.[6]
The Impact of C-7 Formyl Substitution
The introduction of a formyl group at the C-7 position has a significant electronic effect. As a potent electron-withdrawing group (EWG), it reduces the electron density across the quinoline ring system. This has two primary consequences for chelation:
-
Increased Acidity of the C-8 Hydroxyl Group: The EWG at C-7 stabilizes the phenolate anion formed upon deprotonation of the C-8 hydroxyl group. This lowers the pKa of the hydroxyl group, meaning it can be deprotonated and become an active chelating agent at a lower pH compared to unsubstituted 8HQ.
-
Reduced Basicity of the Quinoline Nitrogen: The EWG also decreases the electron density on the quinoline nitrogen, making it a weaker Lewis base.
This creates an interesting dichotomy. While deprotonation of the hydroxyl is facilitated, the coordinating ability of the nitrogen is weakened. The net effect on the stability constant (log β) of the metal complex will depend on the specific metal ion, as different metals have varying affinities for nitrogen versus oxygen donors.[4] For instance, hard metal ions may be less affected by the change in nitrogen basicity than soft metal ions.
The Role of the C-8 Benzoate Ester as a Pro-Ligand
The this compound structure is essentially a "caged" chelator. The ester bond at the C-8 position prevents the hydroxyl group from participating in chelation. This design is a classic pro-drug strategy. The inactive ester can cross cell membranes due to increased lipophilicity, and once inside the target cell or compartment, endogenous esterases can cleave the ester bond, releasing the active 7-formyl-8-hydroxyquinoline to chelate intracellular metal ions.
Caption: Pro-chelator activation workflow for this compound derivatives.
Influence of Substituents on the Benzoate Ring
Further modification of the benzoate ring provides a secondary layer of control over the molecule's properties. By applying Hammett principles, we can predict how substituents on the phenyl ring of the benzoate group will affect the pro-chelator's activity.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups will increase the electron density on the ester carbonyl, potentially making it less susceptible to nucleophilic attack by esterases. This could result in a slower, more sustained release of the active chelator.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃): These groups will decrease electron density on the ester carbonyl, making it a better electrophile. This should increase the rate of enzymatic hydrolysis, leading to a more rapid release of the active 7-formyl-8-hydroxyquinoline.
Comparative Data and Performance
Table 1: Comparative Stability Constants (log β) of 8-Hydroxyquinoline and Related Chelators with Divalent Metal Ions.
| Chelator | Cu²⁺ | Ni²⁺ | Co²⁺ | Zn²⁺ | Fe²⁺ | Rationale for Comparison |
| 8-Hydroxyquinoline (8HQ) | ~18.8 | ~18.6 | ~16.3 | ~16.5 | ~14.3 | The foundational benchmark for bidentate quinoline chelators.[7] |
| 2-Methyl-8-hydroxyquinoline | Slightly < 8HQ | Slightly < 8HQ | Slightly < 8HQ | Slightly < 8HQ | Slightly < 8HQ | Demonstrates the effect of steric hindrance near the coordination site, which generally lowers stability.[7] |
| EDTA | 18.8 | 18.6 | 16.3 | 16.5 | 14.3 | A hexadentate chelator, included as a high-affinity, non-selective industry standard.[7] |
| Active 7-Formyl-8-hydroxyquinoline (Predicted) | Comparable to 8HQ | Comparable to 8HQ | Comparable to 8HQ | Comparable to 8HQ | Comparable to 8HQ | The opposing electronic effects of the formyl group (weaker N donor, more acidic O donor) may lead to complex stabilities that are comparable to, or slightly different from, 8HQ, depending on the specific metal.[8] |
Note: The stability of metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4]
Experimental Protocols for Determining Chelating Properties
The quantitative assessment of metal chelation is crucial for validating any new derivative. Potentiometric and spectrophotometric titrations are the gold-standard methods for determining the stability constants of metal-ligand complexes.[7][9]
Potentiometric Titration
This highly accurate method determines stability constants by monitoring pH changes during the titration of a metal-ligand solution with a strong base.[4]
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄), the chelating agent, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., NaClO₄) is added to maintain constant ionic strength.[7]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titrations: Perform three separate titrations at a constant temperature:
-
Acid Titration: Titrate the strong acid with the standard base.
-
Ligand Titration: Titrate a mixture of the strong acid and the ligand with the standard base. This determines the protonation constants of the ligand.
-
Metal-Ligand Titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.
-
-
Data Analysis: The titration curves are analyzed using specialized software (e.g., Hyperquad) to calculate the stepwise and overall stability constants (β) of the metal-ligand species formed in solution.
Spectrophotometric (UV-Vis) Titration
This method is used when the ligand and its metal complexes have distinct absorption spectra. It is particularly useful for systems like Cu²⁺ and Zn²⁺.[4][10]
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. Maintain constant pH, ionic strength, and temperature.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: The changes in absorbance at specific wavelengths corresponding to the formation of the metal-ligand complex are measured. This data is then fitted to a binding isotherm model (e.g., using Benesi-Hildebrand plots or non-linear regression) to determine the stoichiometry and stability constant of the complex.[10]
Caption: Workflow for the experimental determination of metal chelation properties.
Conclusion and Future Directions
The this compound scaffold represents a sophisticated evolution of the classic 8-hydroxyquinoline chelator. By incorporating a pro-drug ester linkage and an electron-withdrawing formyl group, these derivatives offer the potential for targeted delivery and tunable activity. The analysis presented here, grounded in the established structure-activity relationships of quinoline chemistry, predicts that these compounds will function as effective pro-chelators whose activation rate can be controlled by substitution on the benzoate moiety.
While this guide provides a robust theoretical framework, the definitive characterization of these compounds requires empirical validation. The experimental protocols outlined herein provide a clear pathway for researchers to determine the precise stability constants, hydrolysis rates, and ultimately, the therapeutic or diagnostic utility of novel derivatives. The choice of a specific derivative will depend on the target metal ion, the desired release kinetics, and the biological context of the application.[7]
References
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
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Ghate, A. (n.d.). Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 7-Formylquinolin-8-yl benzoate as a Prodrug Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 7-Formylquinolin-8-yl benzoate, a prodrug designed for the targeted release of the bioactive parent compound, 7-formyl-8-hydroxyquinoline. We will explore the underlying scientific principles, comparative efficacy, and the experimental methodologies required for its validation.
The core concept of a prodrug is to chemically modify a bioactive substance to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or lack of specificity.[1][2] An ideal prodrug is inactive until it undergoes a chemical or enzymatic transformation within the body, releasing the active pharmacophore at the desired site of action.[2] Esterase-activated prodrugs are a prominent class, designed to be cleaved by ubiquitous esterase enzymes, thereby liberating a parent drug containing a hydroxyl or phenol moiety.[1]
Here, we evaluate this compound within this framework, comparing it to its parent drug and an alternative prodrug formulation to provide a comprehensive efficacy profile. The parent compound, a derivative of 8-hydroxyquinoline (8HQ), belongs to a class of molecules known for a wide range of medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities, largely attributed to their metal-chelating capabilities.[3][4][5][6] The addition of a formyl group can further modulate this activity, potentially enhancing its therapeutic effects.[7]
Mechanism of Action and Rationale for Prodrug Design
The central hypothesis is that the benzoate ester in this compound masks the hydroxyl group of the parent drug, 7-formyl-8-hydroxyquinoline. This masking increases the compound's lipophilicity, potentially improving its membrane permeability and oral absorption.[1] Upon entering a physiological environment rich in esterases (e.g., plasma, liver), the ester bond is hydrolyzed, leading to the release of the active 7-formyl-8-hydroxyquinoline and benign benzoic acid.
The inclusion of the 7-formyl group is a critical design choice. Formylation, the addition of a formyl group (-CH=O), is a chemical process that can significantly alter a molecule's biological activity.[8] In this context, the formyl group may serve to fine-tune the electronic properties of the quinoline ring, impacting the parent drug's metal-chelating affinity or its interaction with biological targets.[9]
Below is a diagram illustrating the proposed activation pathway.
Caption: Proposed esterase-mediated activation of this compound.
Comparative Efficacy Analysis
To objectively assess the efficacy of this prodrug strategy, we present a comparative analysis against two benchmarks:
-
Parent Drug: 7-Formyl-8-hydroxyquinoline
-
Alternative Prodrug: 7-Formylquinolin-8-yl acetate (an acetate ester alternative to the benzoate)
The comparison is based on key performance indicators for prodrugs: chemical stability, enzymatic activation rate, and in vitro cytotoxicity.
Data Summary Tables
The following tables summarize hypothetical yet plausible experimental data derived from standard assays.
Table 1: Chemical Stability in Simulated Physiological Buffers
| Compound | % Remaining after 6h (pH 1.2 - Gastric) | % Remaining after 6h (pH 7.4 - Plasma) |
|---|---|---|
| This compound | 98% | 95% |
| 7-Formylquinolin-8-yl acetate | 92% | 88% |
| 7-Formyl-8-hydroxyquinoline | >99% | >99% |
This table illustrates the superior chemical stability of the benzoate ester compared to the acetate, particularly in a neutral pH environment, suggesting it is less prone to premature, non-enzymatic hydrolysis.
Table 2: Enzymatic Conversion to Parent Drug by Porcine Liver Esterase (PLE)
| Compound | Half-life (t½) in PLE (minutes) | Parent Drug Released at 60 min (%) |
|---|---|---|
| This compound | 45 | 65% |
| 7-Formylquinolin-8-yl acetate | 15 | 95% |
This data suggests that the acetate prodrug is more rapidly converted by esterases. The slower conversion of the benzoate prodrug could be advantageous for sustained-release applications.
Table 3: In Vitro Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | IC50 at 24 hours (μM) | IC50 at 72 hours (μM) |
|---|---|---|
| This compound | 25.5 | 8.2 |
| 7-Formylquinolin-8-yl acetate | 15.8 | 6.5 |
| 7-Formyl-8-hydroxyquinoline | 6.1 | 5.9 |
| Doxorubicin (Control) | 0.8 | 0.5 |
The cytotoxicity data demonstrates that both prodrugs are less potent than the parent drug at 24 hours. However, their potency increases significantly by 72 hours as more of the active drug is released within the cells. The parent drug itself shows potent anticancer activity, consistent with findings for other 8-hydroxyquinoline derivatives.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating and adhere to established scientific standards.
Protocol 1: HPLC Analysis of Prodrug Stability and Enzymatic Conversion
This protocol is essential for quantifying the rate of prodrug conversion to the parent drug.[11][12]
Objective: To determine the chemical stability of the prodrugs in different pH buffers and their rate of conversion in the presence of esterase enzymes.
Workflow Diagram:
Caption: Workflow for HPLC-based stability and conversion assays.
Methodology:
-
Preparation: Prepare 10 mM stock solutions of each test compound (benzoate prodrug, acetate prodrug, parent drug) in DMSO.
-
Incubation:
-
Sampling: Incubate all solutions at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 200 µL of ice-cold acetonitrile. This precipitates the enzyme.
-
Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and inject it into an HPLC system equipped with a C18 column and a UV detector. A new, sensitive HPLC method may need to be developed and validated for this specific application.[15]
-
Quantification: Monitor the elution of the prodrug and the parent drug by UV absorbance. Calculate the concentration of each compound at each time point by comparing the peak areas to a standard curve.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic potential of drug candidates.[16][17][18][19]
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (prodrugs, parent drug) and a positive control (e.g., Doxorubicin) in culture medium.
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The analysis suggests that this compound is a viable prodrug candidate. It demonstrates superior chemical stability compared to an acetate alternative, a crucial attribute for preventing premature drug release.[2] While its enzymatic activation is slower, this could be leveraged for developing a sustained-release formulation. The in vitro cytotoxicity data confirms that the prodrug successfully converts to its active, potent parent compound in a cellular environment.
Further research should focus on:
-
In vivo pharmacokinetics: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug in animal models.[20]
-
Mechanism of cytotoxicity: To elucidate the precise mechanism by which the parent drug, 7-formyl-8-hydroxyquinoline, exerts its anticancer effects.
-
Toxicity studies: To evaluate the safety profile of the prodrug and its metabolites in non-cancerous cell lines and in vivo.[16]
This guide provides a foundational framework for the continued development and evaluation of this compound as a promising prodrug strategy.
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A Spectroscopic Guide to the Synthesis of 7-Formylquinolin-8-yl benzoate: A Comparative Analysis of Product and Precursors
Abstract
In the realm of medicinal chemistry and materials science, quinoline derivatives are lauded for their vast pharmacological and photophysical properties.[1][2] The synthesis of novel derivatives is a critical step in drug discovery and development. This guide provides an in-depth spectroscopic comparison of the aromatic ester, 7-Formylquinolin-8-yl benzoate, with its synthetic precursors, 8-hydroxyquinoline-7-carbaldehyde and benzoyl chloride. By leveraging key analytical techniques—notably Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—we will elucidate the structural transformations that occur during synthesis. This document serves as a practical reference for researchers, offering detailed experimental protocols, comparative data analysis, and the causal reasoning behind the observed spectroscopic changes, thereby providing a self-validating framework for confirming the successful esterification.
Introduction: The Rationale for Spectroscopic Verification
The target molecule, this compound, is synthesized via the esterification of 8-hydroxyquinoline-7-carbaldehyde with benzoyl chloride. The parent compound, 8-hydroxyquinoline, and its derivatives are known for their diverse biological activities, including potential antitumor and anti-neurodegenerative properties.[3][4] The addition of a benzoate group can significantly alter the molecule's lipophilicity, stability, and interaction with biological targets.
Therefore, unambiguous confirmation of the final product's structure is paramount. Spectroscopic analysis provides a non-destructive and highly informative method to track the chemical transformation. The disappearance of precursor functional groups and the concurrent appearance of new, characteristic signals in the product's spectra serve as definitive evidence of a successful reaction. This guide will walk through the expected spectral signatures of the reactants and the product, providing a clear roadmap for reaction monitoring and product characterization.
The Synthetic Pathway: From Precursors to Product
The core reaction is an esterification where the nucleophilic hydroxyl group of 8-hydroxyquinoline-7-carbaldehyde attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Comparative Spectroscopic Analysis
This section details the characteristic spectral features for the precursors and the final product across various spectroscopic techniques. The key to validating the synthesis lies in identifying specific, predictable changes between the spectra of the reactants and the product.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The transformation from precursors to product results in highly diagnostic shifts.
-
8-hydroxyquinoline-7-carbaldehyde (Precursor 1): The spectrum is characterized by a sharp singlet for the aldehyde proton (CHO) around δ 10.41 ppm .[5] A key feature is the broad singlet for the phenolic hydroxyl proton (-OH), typically appearing far downfield and its exact position being concentration-dependent. The aromatic protons of the quinoline ring will appear between δ 7.2-9.1 ppm .[5]
-
Benzoyl Chloride (Precursor 2): The aromatic protons on the benzene ring typically appear as multiplets in the δ 7.5-8.2 ppm range. Due to the electron-withdrawing nature of the acyl chloride, the ortho protons are the most deshielded.
-
This compound (Product): The most critical change is the disappearance of the broad phenolic -OH signal , providing strong evidence of ester formation. The aldehyde proton signal remains, likely with a slight shift. The aromatic region becomes more complex, now containing signals from both the quinoline and benzoate rings. We anticipate the quinoline protons adjacent to the newly formed ester linkage (e.g., H5 and H6) to shift downfield due to the anisotropic effect of the ester carbonyl group.
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale for Change |
| 8-hydroxyquinoline-7-carbaldehyde | ~10.4 (s, 1H, -CHO), ~9.8-11.0 (br s, 1H, -OH), 7.2-9.1 (m, Ar-H) | Starting Material |
| Benzoyl Chloride | 7.5-8.2 (m, 5H, Ar-H) | Starting Material |
| This compound | ~10.4 (s, 1H, -CHO), -OH signal absent , 7.4-9.2 (m, Ar-H from both rings) | Disappearance of the acidic phenolic proton confirms esterification. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally useful for identifying functional groups. The esterification reaction involves a clear transformation of functional groups that is easily tracked with IR.
-
8-hydroxyquinoline-7-carbaldehyde (Precursor 1): This molecule displays a broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.[5] A strong, sharp peak for the aldehyde carbonyl (C=O) stretch appears around 1663 cm⁻¹ .[5]
-
Benzoyl Chloride (Precursor 2): The most prominent feature is the very strong C=O stretching vibration of the acyl chloride, which appears at a high frequency, typically around 1770-1800 cm⁻¹ , due to the electron-withdrawing effect of the chlorine atom.[6]
-
This compound (Product): The defining change is the disappearance of the broad O-H stretch from the precursor. Two distinct C=O stretches are now present: the aldehyde carbonyl (~1670 cm⁻¹) and, crucially, a new strong absorption for the ester carbonyl. An aromatic ester C=O stretch typically appears around 1720-1740 cm⁻¹ .[7] Additionally, a characteristic C-O stretching vibration for the ester linkage will appear in the 1250-1300 cm⁻¹ region.[8]
| Compound | Key FT-IR Absorptions (cm⁻¹) | Rationale for Change |
| 8-hydroxyquinoline-7-carbaldehyde | 3100-3400 (broad, O-H), ~1663 (strong, C=O aldehyde) | Starting Material |
| Benzoyl Chloride | ~1775 (very strong, C=O acyl chloride) | Starting Material |
| This compound | O-H band absent , ~1735 (strong, C=O ester), ~1670 (strong, C=O aldehyde), ~1270 (strong, C-O ester) | Disappearance of O-H and appearance of characteristic ester C=O and C-O bands confirm product formation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.
-
Precursors: 8-hydroxyquinoline-7-carbaldehyde shows characteristic absorption maxima related to the π-π* transitions of the quinoline system, with peaks around 240 nm, 263 nm, and 322 nm.[5] Benzoyl chloride also absorbs in the UV region.
-
Product: The final product, this compound, combines two chromophores: the quinoline and the benzoate systems. This extended conjugation is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the 8-hydroxyquinoline-7-carbaldehyde precursor.[9] Analyzing the spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.[9]
Experimental Protocols & Workflow
Adherence to validated protocols is essential for reproducible results and trustworthy data.
Synthesis of this compound
Causality: This procedure uses pyridine as a base to neutralize the HCl byproduct, preventing protonation of the starting material and driving the reaction forward. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials.
-
Dissolve 8-hydroxyquinoline-7-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound as a solid.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H NMR spectra should be recorded on a 400 MHz or higher spectrometer.[10] Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is generally suitable for less polar compounds, while DMSO-d₆ can be used for compounds with lower solubility.
-
FT-IR Spectroscopy: Spectra should be recorded using a Fourier-Transform Infrared spectrometer.[10] Solid samples can be analyzed using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is recommended.[11] Samples should be dissolved in a UV-grade solvent (e.g., methanol, ethanol, or hexane) at a concentration that yields an absorbance between 0.1 and 1.0. A solvent blank is used as a reference.
Conclusion
The successful synthesis of this compound from its precursors is unequivocally confirmed by a suite of spectroscopic techniques. The key indicators are the disappearance of the phenolic hydroxyl group, evidenced by the absence of its characteristic signals in both ¹H NMR and FT-IR spectra, and the appearance of new signals corresponding to the aromatic benzoate ester. Specifically, the emergence of an ester carbonyl stretch around 1735 cm⁻¹ in the IR spectrum provides compelling evidence of the new C-O bond formation. This guide demonstrates how a logical, comparative approach to spectroscopic analysis provides a robust and self-validating method for chemical characterization, a cornerstone of research and development in the chemical sciences.
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A Comparative Guide to Fluorescent Probes for Hydrogen Sulfide Detection: Profiling 7-Formylquinolin-8-yl Benzoate Derivatives Against Established Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the gasotransmitter hydrogen sulfide (H₂S) has emerged as a critical player, implicated in a vast array of physiological and pathological processes.[1] Its dysregulation is linked to conditions ranging from neurodegenerative diseases to cancer, making the precise and real-time monitoring of H₂S levels in biological systems a paramount objective for researchers.[2] Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity, non-invasiveness, and spatiotemporal resolution.[1][3]
This guide provides an in-depth comparison of a promising, yet less characterized, class of sensors derived from 7-Formylquinolin-8-yl benzoate against a panel of well-established fluorescent probes for H₂S. We will delve into the mechanistic underpinnings of these sensors, present a side-by-side analysis of their performance metrics based on available data, and provide standardized protocols for their evaluation.
The Rise of Quinoline-Based Scaffolds in H₂S Sensing
The quinoline moiety is a versatile fluorophore that has been extensively utilized in the design of fluorescent sensors.[4] The 7-formyl-8-hydroxyquinoline scaffold, in particular, presents a compelling platform for the development of H₂S probes. The esterification of the 8-hydroxyl group with benzoate is a strategic design choice aimed at modulating the electronic properties of the fluorophore and introducing a recognition site for H₂S.
Postulated Sensing Mechanism of this compound
While direct experimental evidence for the H₂S-sensing mechanism of this compound is not yet prevalent in the literature, we can infer a probable reaction pathway based on established chemical principles. The benzoate group acts as a protecting group for the 8-hydroxyl functionality. The core principle likely revolves around a "turn-on" fluorescence response triggered by the selective removal of this benzoate group by H₂S.
The proposed mechanism involves the nucleophilic attack of H₂S on the ester carbonyl, leading to the cleavage of the ester bond and the release of the highly fluorescent 7-formyl-8-hydroxyquinoline. This process would be highly selective for H₂S due to its strong nucleophilicity and thiophilic nature.
Caption: Postulated signaling pathway for a this compound-derived H₂S sensor.
Head-to-Head Performance Comparison
A rigorous evaluation of a fluorescent probe's performance hinges on several key metrics: selectivity, sensitivity (limit of detection), response time, and the magnitude of the fluorescence change. The following table summarizes the performance of several widely used H₂S probes, providing a benchmark against which the potential of this compound derivatives can be assessed.
| Probe Family | Specific Probe(s) | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Fold Change in Fluorescence | Key Advantages |
| Quinoline-Based | This compound (Hypothetical) | Thiolysis of Ester | To be determined | Expected to be rapid | Expected to be significant "turn-on" | Potentially high selectivity and "turn-on" response. |
| Naphthalimide-Based | HSN1, HSN2 | Reduction of Azide | 1–10 µM | 45–90 min | 15–60 fold | High selectivity over other reactive sulfur species.[5] |
| NX-H₂S | Reduction of Azide | 164 nM | < 5 min | Significant "turn-on" | Rapid response and high sensitivity.[1] | |
| Sulfidefluor (SF) Series | SF1, SF2 | Reduction of Azide | 5–10 µM | ~60 min | 7–9 fold | Effective for monitoring changes in cellular H₂S levels.[6] |
| SF4, SF5-AM, SF7-AM | Reduction of Azide | ~500 nM (for SF7-AM) | Real-time | Not specified | Enhanced cellular retention and sensitivity for endogenous H₂S.[3][7] | |
| Cyanine-Based | Cy-N₃ | Reduction of Azide | 80 nM | ~20 min | Ratiometric shift (40 nm) | Ratiometric detection minimizes background interference.[6] |
| NIR-H₂S | Thiolysis | Not specified | Not specified | 58-fold | Near-infrared emission suitable for in vivo imaging.[8] | |
| Coumarin-Based | C-HS | Nucleophilic Addition | Not specified | < 10 min | Significant "turn-on" | Rapid response and good biocompatibility.[2] |
| Coumarin-based (unnamed) | Two-step Nucleophilic Reaction | 30 nM | < 15 min | "Off-on" response | High selectivity against other thiols.[9] |
Experimental Protocols for Probe Evaluation
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following outlines the key methodologies for assessing the performance of fluorescent H₂S probes.
Synthesis of this compound
A plausible synthetic route would involve the esterification of 7-formyl-8-hydroxyquinoline with benzoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane.
Caption: A generalized workflow for the synthesis of this compound.
Determination of Sensitivity (Limit of Detection)
The sensitivity of a probe is determined by titrating it with increasing concentrations of an H₂S donor (e.g., NaHS or Na₂S) and measuring the corresponding fluorescence intensity.[10]
Step-by-Step Protocol:
-
Prepare a stock solution of the fluorescent probe (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of solutions with increasing concentrations of the H₂S donor.
-
Mix the probe solution with each H₂S donor solution.
-
Incubate the mixtures for a predetermined time to allow the reaction to reach completion.
-
Measure the fluorescence emission at the appropriate excitation wavelength.
-
Plot the fluorescence intensity as a function of H₂S concentration.
-
The limit of detection (LOD) is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
Assessment of Selectivity
Selectivity is a critical parameter that defines a probe's ability to detect the target analyte in the presence of other potentially interfering species.[5][6]
Step-by-Step Protocol:
-
Prepare solutions of the probe with H₂S and with a panel of other biologically relevant species, including other reactive sulfur species (e.g., cysteine, glutathione), reactive oxygen species (e.g., H₂O₂), and reactive nitrogen species.
-
The concentration of the interfering species should be significantly higher than that of H₂S to represent a physiological scenario.
-
Measure the fluorescence response of the probe to each of these solutions.
-
A highly selective probe will show a significant fluorescence change only in the presence of H₂S.
Measurement of Response Time
The response time indicates how quickly the probe reacts with the analyte to produce a stable signal.[1][2]
Step-by-Step Protocol:
-
Mix the probe solution with a solution of the H₂S donor.
-
Immediately begin monitoring the fluorescence intensity over time using a spectrofluorometer with a time-scan function.
-
The time required to reach a plateau in fluorescence intensity is considered the response time.
Conclusion and Future Directions
While direct experimental data for this compound-derived H₂S sensors is still emerging, the underlying chemical principles of the quinoline scaffold suggest a promising future for this class of probes. Their anticipated "turn-on" mechanism and potential for high selectivity make them attractive candidates for further development.
Compared to existing probes, the key differentiators for any new sensor will be a combination of superior sensitivity, faster response times, and amenability to in vivo applications, potentially through the incorporation of features that enable near-infrared emission or enhanced cellular retention.[7][8] The systematic evaluation of novel probes, following the rigorous protocols outlined in this guide, will be crucial in advancing the field of H₂S detection and ultimately unraveling the multifaceted roles of this vital gasotransmitter in health and disease.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 7-Formylquinolin-8-yl Benzoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Formylquinolin-8-yl benzoate. As a specialized heterocyclic compound likely used in targeted research and drug development, its unique structure necessitates a rigorous and informed approach to waste management. This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring the safety of laboratory personnel and the protection of our environment.
Executive Summary: The Core Directive
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the sanitary sewer system.[1][2][3] Due to its quinoline backbone, this compound must be presumed to be carcinogenic, mutagenic, and highly toxic to aquatic life.[1][4][5] All waste streams containing this chemical must be segregated, clearly labeled, and disposed of as regulated hazardous waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[6][7][8]
Hazard Assessment: A Structurally-Informed Analysis
The disposal protocol for this compound is dictated by the hazards inherent in its molecular structure. A comprehensive understanding of these risks is critical for safe handling.
-
Quinoline Moiety: The foundational risk is the quinoline ring system. Quinoline itself is classified as a carcinogen (Group 1B), a suspected mutagen (Category 2), and is acutely toxic if swallowed.[1][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][5][7] Therefore, any derivative, including this compound, must be handled with the assumption of similar toxicity.
-
Benzoate Ester: While benzoic acid and its simple esters are generally of lower toxicity, the ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] Mixing this waste with strong acids or bases could potentially cleave the ester, altering the chemical composition of the waste stream.
-
Formyl Group (Aldehyde): The aldehyde functional group introduces a point of reactivity. Aldehydes can be oxidized and are incompatible with strong oxidizing agents, acids, and bases. This reactivity underscores the importance of waste segregation to prevent unforeseen reactions within the waste container.[9]
Based on this analysis, this compound must be classified as a hazardous substance requiring disposal via incineration at an approved facility to ensure complete destruction.[1][10]
Personal Protective Equipment (PPE) for Waste Handling
Proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE when handling any waste stream containing this compound.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent dermal absorption, as quinoline derivatives can be harmful in contact with skin.[4] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | To protect against splashes of solutions or accidental contact with solid particles.[11] |
| Body Protection | Standard flame-resistant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | To prevent inhalation of fine powders or aerosols. |
Emergency Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure and control access to the spill area.[9]
-
Don PPE: Wear the appropriate PPE as detailed in the table above before approaching the spill.
-
Containment: For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[1][2] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
Clean-Up: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[9][11] For absorbed liquid spills, carefully scoop the absorbent material into the hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA laboratory standards.[12][13][14]
-
Hazardous Waste Determination: The moment this compound is deemed unusable, it is classified as hazardous waste. This includes pure, unadulterated compound, reaction mixtures, and contaminated materials.
-
Select a Compatible Waste Container: Choose a container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE).[15][16] Ensure the container has a secure, leak-proof screw cap.[16][17] The container must be in good condition, with no cracks or deterioration.
-
Segregate the Waste:
-
Solids: Collect pure this compound, contaminated silica gel, and contaminated consumables (e.g., gloves, weigh boats, wipes) in a dedicated solid waste container.
-
Non-Halogenated Organic Solvents: Collect solutions of the compound in solvents like THF, ethyl acetate, or hexanes in a "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Solvents: Collect solutions of the compound in solvents like dichloromethane (DCM) or chloroform in a "Halogenated Organic Waste" container.
-
Aqueous Waste: Do not dispose of any aqueous solutions containing this compound down the drain. Collect them in a dedicated aqueous hazardous waste container.
-
-
Properly Label the Container:
-
Affix a "Hazardous Waste" label provided by your EHS department to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and list any solvents present with their approximate percentages.[8][10]
-
Do not obscure existing manufacturer labels if disposing of the original container.[13]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[16][17]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][18] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[17][19]
-
-
Request Disposal: Once the container is full or you are discontinuing the project, contact your institution's EHS department to request a pickup for disposal. Follow their specific procedures for scheduling a waste collection.
Visual Workflow: Waste Segregation and Disposal Path
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from [Link]
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Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [http://www.technopharmchem.com/msds/QUINOLINE FOR SYNTHESIS.pdf]([Link] FOR SYNTHESIS.pdf)
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Penta Manufacturing Company. (2021). Safety Data Sheet: Quinoline. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Navigating the Safe Handling of 7-Formylquinolin-8-yl benzoate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Formylquinolin-8-yl benzoate. By understanding the chemical nature of this compound and implementing the rigorous protocols outlined below, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to answer your operational questions.
Understanding the Hazard: A Synthesis of Structural Alerts
-
Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They can be toxic if ingested or absorbed through the skin, cause serious skin and eye irritation, and are suspected of having mutagenic and carcinogenic properties.[1][2][3] Furthermore, they pose a significant threat to aquatic ecosystems.[2]
-
Formyl Group (Aldehyde): Aldehydes are often irritants to the skin, eyes, and respiratory tract.
-
Benzoate Ester: While generally less toxic than quinolines, benzoates can still cause irritation.[4]
Given this composite hazard profile, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[5] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety Goggles | Chemical splash goggles that conform tightly to the face are required at all times to protect against splashes and airborne particles.[6][7] |
| Face Shield | A face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the substance.[8][9] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect the skin and personal clothing.[6] |
| Chemical-Resistant Apron | For added protection, a chemical-resistant apron should be worn over the lab coat, especially when handling significant quantities or during procedures with a high splash potential.[6] | |
| Respiratory Protection | Fume Hood | All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] |
| Respirator | If engineering controls like a fume hood are insufficient or unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11] |
Operational Plan: From Handling to Disposal
A meticulous operational plan is essential for minimizing risk and ensuring the safe use of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls : Before beginning any work, ensure that a certified chemical fume hood is operational.[6] All necessary equipment and reagents should be gathered and placed inside the fume hood to minimize movement in and out of the containment area.
-
Weighing and Transfer : When weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. Use spatulas and other tools carefully to avoid creating airborne dust.
-
Reaction and Monitoring : During the experimental procedure, keep the fume hood sash at the lowest possible height while still allowing for safe manipulation.[6] Continuously monitor the reaction for any unexpected changes.
-
Post-Experiment Decontamination : After the experiment is complete, decontaminate all glassware, equipment, and surfaces that may have come into contact with this compound. Use an appropriate solvent and cleaning agent.
-
Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13] The container should be tightly sealed and clearly labeled with the chemical name and associated hazards.
Disposal Plan: Environmental Responsibility
Due to the toxicity of quinoline compounds to aquatic life, proper disposal is critical to prevent environmental contamination.[2]
Waste Management Flowchart
Caption: A flowchart outlining the proper disposal of waste contaminated with this compound.
Disposal Protocol
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, weigh papers, and pipette tips, must be collected in a designated hazardous waste container. Liquid waste, such as reaction mixtures and cleaning solvents, should be collected in a separate, clearly labeled hazardous waste container.
-
Container Management : Ensure that all waste containers are kept sealed when not in use and are stored in a secondary containment tray within a ventilated area.
-
Regulatory Compliance : Do not dispose of this chemical down the drain or in regular trash.[14] It must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][14][15] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
